molecular formula C14H11NO B1360030 1-(9H-carbazol-9-yl)ethanone CAS No. 574-39-0

1-(9H-carbazol-9-yl)ethanone

Cat. No.: B1360030
CAS No.: 574-39-0
M. Wt: 209.24 g/mol
InChI Key: CADSTRJVECIIAT-UHFFFAOYSA-N
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Description

1-(9H-Carbazol-9-yl)ethanone (CAS 574-39-0) is a high-purity acetyl-substituted carbazole derivative of significant interest in advanced materials research. This compound, with a molecular formula of C₁₄H₁₁NO and a molecular weight of 209.24 g/mol, serves as a versatile building block in organic synthesis . It is particularly valued as a key intermediate in the development of electronic chemicals and liquid crystal compounds . The carbazole core is renowned for its electron-donating capability and hole-transport properties . By introducing an acetyl functional group, researchers can fine-tune the molecular electronics, photophysical characteristics, and intermolecular interactions of the resulting materials. This makes this compound a valuable precursor for constructing complex organic molecules aimed at optoelectronic applications, including organic light-emitting diodes (OLEDs) and other functional materials . Presented as an off-white to white powder , the product has a typical melting point of 77-79 °C and should be stored sealed in a cool, dry place to ensure stability . It is characterized by a minimum purity of 98% , ensuring reliable and reproducible experimental outcomes. This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-carbazol-9-ylethanone
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InChI

InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADSTRJVECIIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70205989
Record name 9H-Carbazole, 9-acetyl-
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

574-39-0, 27236-49-3
Record name 9-Acetyl-9H-carbazole
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Record name 9H-Carbazole, 9-acetyl-
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Record name 9-Acetylcarbazole
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Record name 9-ACETYL-9H-CARBAZOLE
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Foundational & Exploratory

physicochemical properties of N-acetylcarbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-acetylcarbazole

Abstract: N-acetylcarbazole is a pivotal derivative of the carbazole heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science. The addition of an N-acetyl group fundamentally alters the electronic and physical properties of the parent carbazole, influencing its solubility, stability, and potential as a synthetic intermediate. This guide provides a comprehensive examination of the core . It is intended for researchers, chemists, and drug development professionals, offering not only curated data but also the underlying scientific principles and detailed experimental protocols for its synthesis and characterization. All key data points are supported by authoritative references to ensure scientific integrity.

Introduction to N-acetylcarbazole

N-acetylcarbazole, systematically named 1-(9H-carbazol-9-yl)ethanone, is an aromatic organic compound featuring a tricyclic carbazole core where the nitrogen atom has been acylated. The carbazole nucleus is a prominent pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The N-acetylation modifies the hydrogen-bonding capacity and electronic distribution of the carbazole nitrogen, which has profound implications for its use in further chemical synthesis and its behavior in biological systems. A thorough understanding of its physicochemical properties is therefore essential for its effective application in drug design, organic electronics, and synthetic chemistry.

Core Physicochemical Properties

The fundamental properties of N-acetylcarbazole are summarized below. These values are critical for experimental design, from selecting appropriate solvent systems for reactions and purification to interpreting analytical data.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁NO[2]
Molecular Weight 209.24 g/mol [2]
CAS Number 574-39-0[2][3]
Appearance White to off-white crystalline solid[4]
Melting Point 75 - 79 °C[4]
Boiling Point 348.6 °C (estimated)[4]
Computed LogP 3.2[3]
Enthalpy of Fusion (ΔfusH) 15.1 kJ/mol[2]

Synthesis and Purification

The most direct and common method for preparing N-acetylcarbazole is the electrophilic acylation of carbazole. This reaction is reliable and can be performed in a standard laboratory setting.

Causality in Experimental Design

The choice of acetylating agent and base is critical. Acetic anhydride is often preferred for its lower cost and milder reactivity compared to acetyl chloride. A catalytic amount of a strong acid like sulfuric acid can be used to activate the anhydride. Alternatively, performing the reaction with a base such as pyridine, which acts as both a solvent and a catalyst, can efficiently drive the reaction to completion by scavenging the acid byproduct. Purification by recrystallization is chosen for its effectiveness in removing unreacted carbazole (which has a much higher melting point of ~246 °C) and any polymeric byproducts, yielding a product of high purity suitable for analytical characterization.

Detailed Protocol: Acetylation of Carbazole

Materials:

  • Carbazole (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine (as solvent)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve carbazole in a minimal amount of pyridine.

  • Slowly add acetic anhydride to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker of ice-cold water while stirring vigorously. This will precipitate the crude N-acetylcarbazole product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual pyridine.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Synthesis & Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification s1 Dissolve Carbazole in Pyridine s2 Add Acetic Anhydride s1->s2 s3 Reflux for 2-3h s2->s3 s4 TLC Monitoring s3->s4 w1 Cool to RT s4->w1 Reaction Complete w2 Precipitate in Ice Water w1->w2 w3 Vacuum Filter & Wash w2->w3 w4 Dry Crude Product w3->w4 p1 Recrystallize from Hot Ethanol w4->p1 p2 Cool & Crystallize p1->p2 p3 Filter & Dry Final Product p2->p3

Caption: Workflow for the synthesis and purification of N-acetylcarbazole.

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized N-acetylcarbazole. The following protocols are standard methods for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For N-acetylcarbazole, ¹H NMR confirms the presence and ratio of protons, while ¹³C NMR identifies all unique carbon atoms.

Predicted and Reported NMR Data: The electron-withdrawing acetyl group causes a downfield shift of the adjacent aromatic protons compared to carbazole itself. The methyl protons of the acetyl group are expected in the typical range for an N-acetyl moiety.

Nucleus Predicted Chemical Shift (δ, ppm) Reported Chemical Shifts (CDCl₃)[5] Assignment
¹H NMR ~2.5 (s, 3H)2.7-C(O)CH
~7.3-7.5 (m)7.3-7.6Aromatic CH
~8.0-8.2 (d)8.0-8.2Aromatic CH (deshielded)
¹³C NMR ~2526.6-C(O)C H₃
~115-130116.2, 120.5, 123.5, 126.3, 127.3Aromatic C H
~140137.9Aromatic Quaternary C
~170170.1C =O

Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of purified N-acetylcarbazole and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Reference: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically used as an internal reference.[6] Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard parameters for acquisition are typically sufficient.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. The key diagnostic peak for N-acetylcarbazole is the strong carbonyl (C=O) stretch, which is absent in the starting material, carbazole.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H StretchMedium-Weak
~1700Amide C=O StretchStrong
~1600, ~1450Aromatic C=C StretchMedium-Strong
~1370C-N StretchMedium
~750Aromatic C-H Out-of-Plane BendStrong

Protocol for FTIR Analysis (KBr Pellet Method):

  • Sample Preparation: Mix ~1-2 mg of the dry N-acetylcarbazole sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

  • Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it in a hydraulic press at 7-10 tons for several minutes to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of an empty pellet holder or pure KBr pellet should be run first.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The carbazole system exhibits strong π-π* transitions.

Expected UV-Vis Absorption: Based on data from similar carbazole derivatives, N-acetylcarbazole is expected to show strong absorption bands in the UV region.[7][8]

  • λ_max ≈ 290-300 nm: Attributed to π-π* transitions within the carbazole ring system.

  • λ_max ≈ 320-340 nm: A second set of structured π-π* transitions, characteristic of the carbazole chromophore.

  • A weak n-π* transition from the carbonyl group may be observed but is often obscured by the stronger π-π* bands.

Protocol for UV-Vis Analysis:

  • Solvent Selection: Use a UV-grade solvent that dissolves the sample and is transparent in the desired wavelength range (e.g., ethanol, acetonitrile, or cyclohexane).

  • Solution Preparation: Prepare a stock solution of known concentration (e.g., 1x10⁻⁴ M) by accurately weighing the sample and dissolving it in the chosen solvent using a volumetric flask. Prepare a series of dilutions if necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and another with the sample solution.

  • Spectrum Acquisition: Scan the sample from approximately 400 nm down to 200 nm to obtain the absorption spectrum.

Analytical Characterization Workflow

cluster_structure Structural Confirmation cluster_properties Property Analysis start Purified N-acetylcarbazole nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Identity & Purity ftir FTIR Spectroscopy start->ftir Identity & Purity ms Mass Spectrometry (Confirm MW) start->ms Identity & Purity uvvis UV-Vis Spectroscopy (Electronic Transitions) start->uvvis Physical Properties dsc DSC/Melting Point (Thermal Transitions, Purity) start->dsc Physical Properties sol Solubility/LogP (Physicochemical Behavior) start->sol Physical Properties

Caption: Integrated workflow for the analytical characterization of N-acetylcarbazole.

Solubility and Lipophilicity

Solubility and lipophilicity are paramount properties in drug development, governing absorption, distribution, metabolism, and excretion (ADME).

Solubility Analysis

N-acetylcarbazole is generally described as having good solubility in common organic solvents.[4] It is practically insoluble in water. Quantitative data for the closely related N-ethylcarbazole shows high solubility in solvents like DMF and Dichloromethane, and lower solubility in alcohols and hexane, a trend expected to be similar for N-acetylcarbazole.[9]

Protocol for Quantitative Solubility Determination (Gravimetric Method):

  • Equilibration: Add an excess amount of N-acetylcarbazole to a known volume (e.g., 5.0 mL) of the desired solvent in a sealed vial.

  • Saturation: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached and the solution is saturated.

  • Separation: Allow the excess solid to settle. Carefully filter a known volume of the supernatant through a pre-weighed syringe filter to remove any undissolved solid.

  • Evaporation: Transfer the filtered solution to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated by subtraction.

  • Calculation: Express the solubility in g/100 mL or mol/L.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The computed LogP value for N-acetylcarbazole is 3.2, indicating it is significantly more soluble in a nonpolar solvent (like n-octanol) than in water.[3]

Protocol for LogP Determination (Shake-Flask Method):

  • Phase Preparation: Prepare a mixture of n-octanol and water (or a pH 7.4 buffer for LogD) and mutually saturate both phases by stirring them together for 24 hours, followed by separation.

  • Sample Addition: Dissolve a known amount of N-acetylcarbazole in the n-octanol phase.

  • Partitioning: Mix a known volume of the octanol solution with a known volume of the aqueous phase in a separatory funnel. Shake vigorously for several minutes to allow the solute to partition between the two phases.

  • Equilibration: Allow the phases to separate completely.

  • Concentration Measurement: Carefully separate the two layers. Determine the concentration of N-acetylcarbazole in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]

Thermal Properties

Melting Point and Differential Scanning Calorimetry (DSC)

The melting point is a key indicator of purity. For N-acetylcarbazole, the literature value is consistently in the 75-79 °C range.[4] DSC can be used to precisely determine this transition and its associated enthalpy.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that brackets the melting point (e.g., 25 °C to 100 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The instrument software can integrate the peak area to calculate the enthalpy of fusion (ΔfusH).[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. N-acetylcarbazole is expected to be thermally stable well above its melting point.

Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically platinum or alumina).

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).

  • Data Interpretation: The resulting TGA curve plots percentage weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Chemical Stability and Reactivity

The N-acetyl group is an amide functionality directly attached to an aromatic system. The lone pair of electrons on the nitrogen atom is delocalized into both the carbazole ring and the adjacent carbonyl group. This delocalization has two major consequences:

  • Non-basic Nitrogen: Unlike the parent carbazole, which is weakly acidic (pKa of N-H ~17 in DMSO), the nitrogen in N-acetylcarbazole is non-basic and non-nucleophilic due to this resonance stabilization. It will not be protonated under typical acidic conditions.

  • Hydrolytic Stability: The amide bond is generally stable but can be hydrolyzed back to carbazole and acetic acid under strong acidic or basic conditions, typically requiring heat.

Conclusion

This guide has detailed the essential , a compound of growing importance in scientific research. By providing a combination of established data, predictive analysis based on sound chemical principles, and robust, self-validating experimental protocols, this document serves as an authoritative resource for scientists. The comprehensive characterization workflow, from synthesis to spectroscopic and physical analysis, equips researchers with the necessary tools to confidently utilize N-acetylcarbazole in their work, whether in the pursuit of novel pharmaceuticals or advanced organic materials.

References

An In-Depth Technical Guide to the Structural Analysis of 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive structural analysis of 1-(9H-carbazol-9-yl)ethanone, a key carbazole derivative. Also known as N-acetylcarbazole, this molecule serves as a fundamental building block in the development of advanced materials and potential therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and providing a self-validating framework for its characterization.

Introduction: The Significance of the N-Acetylcarbazole Scaffold

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the scientific community. Their unique electronic properties, including hole-transporting capabilities and high thermal stability, make them invaluable in the field of organic electronics, particularly in the design of Organic Light-Emitting Diodes (OLEDs).[1] Furthermore, the carbazole nucleus is a prevalent motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including antibiotic, anti-inflammatory, and anti-tumor properties.

The addition of an acetyl group to the nitrogen atom of the carbazole ring, forming this compound, modulates the electronic and steric properties of the parent molecule. This substitution influences the planarity of the carbazole system and its intermolecular interactions, which in turn dictates its material properties and biological activity. A thorough understanding of the three-dimensional structure and spectroscopic signature of N-acetylcarbazole is therefore paramount for its effective utilization in research and development.

Synthesis of this compound: A Validated Protocol

The most common and direct method for the synthesis of this compound is the N-acylation of carbazole.[2][3] This reaction involves the treatment of carbazole with an acetylating agent, typically acetyl chloride or acetic anhydride. The following protocol is a representative and self-validating system for the synthesis of this compound.

Experimental Workflow: N-Acylation of Carbazole

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Carbazole Carbazole ReactionVessel Reaction at Elevated Temperature Carbazole->ReactionVessel AcetylChloride Acetyl Chloride AcetylChloride->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Quenching Quenching with Water ReactionVessel->Quenching Cooling Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve carbazole (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.

  • Addition of Base: Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring. The exothermic nature of the reaction necessitates slow addition to maintain temperature control.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a singlet for the acetyl methyl protons and a series of multiplets in the aromatic region corresponding to the eight protons of the carbazole ring system. The deshielding effect of the acetyl group is anticipated to cause a downfield shift of the protons on the carbazole ring compared to the parent carbazole.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Key signals will include the carbonyl carbon of the acetyl group, the methyl carbon, and the twelve carbons of the carbazole skeleton.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃~2.5~25
Aromatic CH7.2 - 8.2110 - 140
C=O-~170
Quaternary C-~120 - 140

Note: The chemical shift values are approximate and can vary depending on the solvent and instrument used. Detailed 2D NMR experiments such as COSY and HSQC would be necessary for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorption bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (amide)Stretch1690 - 1710
C-NStretch1250 - 1350
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1450 - 1600
Methyl C-HStretch2850 - 2960

The presence of a strong absorption band around 1703 cm⁻¹ is indicative of the carbonyl group of the N-acetyl moiety.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₁₁NO), the expected molecular ion peak [M]⁺ would be at m/z 209. The fragmentation pattern would likely involve the loss of the acetyl group.[4]

X-ray Crystallography

Applications in Research and Development

The structural features of this compound make it a valuable compound in several areas of research:

  • Organic Electronics: As a derivative of carbazole, it serves as a model compound and a synthetic intermediate for the development of hole-transporting materials, host materials for phosphorescent emitters in OLEDs, and components of organic solar cells.[1]

  • Medicinal Chemistry: The carbazole scaffold is a privileged structure in drug discovery. N-acetylcarbazole can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications.

  • Organic Synthesis: The acetyl group can be further functionalized or used as a protecting group, making N-acetylcarbazole a versatile intermediate in multi-step organic synthesis.

Conclusion

The structural analysis of this compound, through a combination of synthesis, spectroscopic techniques, and crystallographic comparisons, provides a robust framework for understanding its properties and potential applications. The N-acetylation of carbazole imparts specific electronic and steric characteristics that are crucial for its function in advanced materials and as a synthetic intermediate. This in-depth guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to confidently work with this important molecule.

References

understanding the molecular structure of 9-acetylcarbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 9-Acetylcarbazole

Authored by: A Senior Application Scientist

Foreword: The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density make it an ideal building block for developing novel therapeutic agents and functional organic materials.[1][2] Among its many derivatives, 9-acetylcarbazole (C₁₄H₁₁NO) serves as a fundamental model for understanding the impact of N-substitution on the electronic and steric properties of the carbazole core. This guide provides a comprehensive exploration of the molecular structure of 9-acetylcarbazole, integrating theoretical principles with practical, field-proven spectroscopic methodologies to offer a self-validating framework for researchers, scientists, and drug development professionals.

Core Molecular Architecture

9-Acetylcarbazole is structurally defined by a central carbazole moiety where the nitrogen atom at position 9 is acylated with an acetyl group. This seemingly simple modification introduces significant changes to the molecule's properties compared to the parent carbazole.

1.1. Fundamental Properties The fundamental chemical properties of 9-acetylcarbazole are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO[3]
Molecular Weight 209.24 g/mol [3]
IUPAC Name 1-(9H-carbazol-9-yl)ethanone[3]
CAS Number 574-39-0[3]

1.2. Bonding, Hybridization, and Conformation The carbazole framework consists of two benzene rings fused to a central five-membered pyrrole ring. All carbon atoms within this tricyclic system are sp² hybridized, contributing to a delocalized π-electron system that confers aromaticity and planarity upon the structure. The nitrogen atom is also considered to be sp² hybridized, allowing its lone pair of electrons to participate in the aromatic system.

Caption: 2D structure of 9-acetylcarbazole highlighting atom connectivity.

Spectroscopic Validation of Molecular Structure

Spectroscopy is the cornerstone of structural elucidation in modern chemistry.[6] The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a detailed and confirmatory fingerprint of the 9-acetylcarbazole molecule.

2.1. Infrared (IR) Spectroscopy IR spectroscopy probes the vibrational modes of functional groups within a molecule.[7] For 9-acetylcarbazole, the most telling feature is the presence of the N-acetyl group, which gives rise to a strong and characteristic carbonyl (C=O) absorption band.

Key IR Absorption Bands for 9-Acetylcarbazole:

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~3100-3000Aromatic C-H StretchMedium
~2950-2850Aliphatic C-H Stretch (CH₃)Weak-Medium
~1690-1670 Amide C=O Stretch Strong, Sharp
~1600, ~1450Aromatic C=C StretchMedium-Strong
~1370C-N StretchMedium

Note: The precise position of the C=O stretch is diagnostic. Its frequency, typically lower than that of a simple ketone, is characteristic of an amide functionality where the nitrogen lone pair delocalizes into the carbonyl group.

Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (~1-2 mg) of dry 9-acetylcarbazole with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms.[8] Both ¹H and ¹³C NMR are essential for confirming the structure of 9-acetylcarbazole.

¹H NMR Spectrum (Expected):

  • Aromatic Protons (8H): The eight protons on the carbazole ring will appear in the aromatic region, typically between δ 7.2 and 8.2 ppm . Due to the symmetry of the carbazole core, they will likely appear as a series of complex multiplets (e.g., doublets and triplets), reflecting their coupling with adjacent protons.

  • Methyl Protons (3H): The three protons of the acetyl group's methyl moiety are in an aliphatic environment and will appear as a sharp singlet further upfield, expected around δ 2.5-2.7 ppm . The singlet multiplicity confirms the absence of adjacent protons.

¹³C NMR Spectrum (Expected):

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the range of δ 168-172 ppm .

  • Aromatic Carbons (12C): The twelve carbons of the carbazole ring will resonate in the aromatic region, generally between δ 110 and 145 ppm . Due to symmetry, fewer than 12 distinct signals may be observed.

  • Methyl Carbon (CH₃): The aliphatic methyl carbon will appear significantly upfield, expected around δ 25-30 ppm .

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of 9-acetylcarbazole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.[8]

  • Data Acquisition: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.[8]

  • Run Experiment: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. Processing involves Fourier transformation, phase correction, and baseline correction.

2.3. UV-Visible Spectroscopy UV-Vis spectroscopy measures the electronic transitions within the molecule's π-system.[6] The extended conjugation of the carbazole ring results in characteristic absorption bands in the UV region.

Expected UV-Vis Absorption Maxima (λₘₐₓ):

  • 9-Acetylcarbazole is expected to exhibit multiple strong absorption bands between 200-350 nm , corresponding to π→π* transitions within the aromatic carbazole chromophore. Theoretical calculations on similar carbazole derivatives confirm strong absorption in this region.[9]

Experimental Protocol: Acquiring a UV-Vis Spectrum

  • Sample Preparation: Prepare a dilute stock solution of 9-acetylcarbazole in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance below 1.5 AU.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Scan: Scan across the desired wavelength range (e.g., 200-500 nm) to obtain the absorption spectrum.

Synthesis and Chemical Context

Understanding the synthesis of 9-acetylcarbazole provides crucial context for its chemical properties and serves as a self-validating protocol for its identity. The most common and straightforward method is the N-acetylation of carbazole.

Protocol: Synthesis of 9-Acetylcarbazole via N-Acetylation

  • Reaction Setup: Dissolve carbazole in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Reagent Addition: Add acetyl chloride or acetic anhydride to the solution. If using acetyl chloride, a base like pyridine or triethylamine is often added to neutralize the HCl byproduct.[10]

  • Reaction Conditions: The mixture can be stirred at room temperature or gently refluxed to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The crude 9-acetylcarbazole is collected by filtration, washed, and then purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow Start Carbazole + Acetyl Chloride Solvent Dissolve in Glacial Acetic Acid / Pyridine Start->Solvent Reaction Stir at Room Temp or Reflux Solvent->Reaction Workup Pour into Water & Filter Reaction->Workup Purify Recrystallize from Ethanol Workup->Purify Product Pure 9-Acetylcarbazole Purify->Product

Caption: General workflow for the synthesis of 9-acetylcarbazole.

Relevance in Drug Development and Materials Science

The carbazole scaffold is present in numerous biologically active natural products and synthetic drugs.[1][2] 9-Acetylcarbazole, while not typically a final drug product, is a critical intermediate. The acetyl group can serve as a protecting group for the nitrogen or as a handle for further chemical modification. Understanding its stable, well-defined structure is paramount for designing more complex derivatives with tailored properties for applications ranging from anti-cancer agents to materials for organic light-emitting diodes (OLEDs).[1][5]

Conclusion

The molecular structure of 9-acetylcarbazole is characterized by a planar, aromatic carbazole core with an N-acetyl substituent. This structure is definitively confirmed through a combination of spectroscopic techniques, each providing a unique and complementary piece of evidence. The strong carbonyl stretch in the IR spectrum, the distinct aromatic and methyl proton signals in the ¹H NMR spectrum, and the characteristic carbon resonances in the ¹³C NMR spectrum together form an unambiguous structural fingerprint. This in-depth guide provides the foundational knowledge and validated experimental protocols necessary for researchers to confidently identify, synthesize, and utilize this important chemical building block in their scientific endeavors.

References

The Enduring Legacy of the Carbazole Nucleus: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

Authored by: [Your Name/Gemini AI]

Abstract

The carbazole core, a tricyclic aromatic heterocycle, has captivated chemists and pharmacologists for over a century and a half. Initially discovered as a constituent of coal tar, this seemingly simple scaffold has proven to be a remarkably "privileged" structure in medicinal chemistry, giving rise to a diverse array of natural products and synthetic derivatives with profound biological activities. This in-depth technical guide provides a comprehensive journey through the history of carbazole chemistry, from its initial discovery to the development of modern synthetic methodologies. We will explore the evolution of carbazole-based drugs, from early natural product isolates with anticancer properties to the rationally designed targeted therapies of today. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust foundation of authoritative references.

The Dawn of Carbazole Chemistry: From Coal Tar to a Privileged Scaffold

The story of carbazole begins in 1872, when German chemists Carl Graebe and Carl Glaser first isolated it from the fractional distillation of coal tar.[1][2] This discovery unveiled a new class of nitrogen-containing heterocyclic compounds. However, it was the pioneering work on naturally occurring carbazole alkaloids that truly ignited interest in its therapeutic potential. One of the first significant milestones was the isolation of murrayanine from the stem bark of Murraya koenigii (curry tree), which demonstrated antibacterial properties and provided early evidence of the pharmacotherapeutic value of the carbazole nucleus.[3]

The unique structural features of carbazole, a rigid, planar, and electron-rich system, make it an ideal scaffold for interacting with various biological targets. This inherent ability to serve as a ligand for multiple receptors has led to its designation as a "privileged scaffold" in medicinal chemistry.[4] Over the decades, this has spurred the synthesis of a vast library of derivatives, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[3][5][6]

The Chemist's Toolkit: Evolution of Carbazole Synthesis

The ability to chemically synthesize and modify the carbazole core has been central to unlocking its therapeutic potential. Methodologies have evolved from classical, often harsh, conditions to elegant and efficient modern techniques.

Classical Synthetic Strategies: The Foundation of Carbazole Chemistry

The earliest methods for constructing the carbazole nucleus laid the groundwork for future innovations. While often limited in scope and requiring stringent reaction conditions, these classical reactions are still of historical and, in some cases, practical importance.

  • The Graebe-Ullmann Reaction: Developed in 1896, this was one of the first general methods for carbazole synthesis.[1][7] It involves the diazotization of an N-phenyl-1,2-diaminobenzene, followed by an intramolecular cyclization with the elimination of nitrogen gas.[1]

    Experimental Protocol: Graebe-Ullmann Synthesis of 1H-Benzo[a]carbazole [7]

    • Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine:

      • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.) in anhydrous toluene.

      • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • After completion, cool the reaction to room temperature and quench with water.

      • Extract the aqueous layer three times with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(naphthalen-1-yl)benzene-1,2-diamine.

    • Step 2: Synthesis of 1-(naphthalen-1-yl)-1H-benzo[d][3][8][9]triazole:

      • Dissolve N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv.) in a mixture of acetic acid and water.

      • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

      • Continue stirring the mixture at 0-5 °C for 30 minutes.

      • Collect the precipitated 1-(naphthalen-1-yl)-1H-benzo[d][3][8][9]triazole by vacuum filtration.

    • Step 3: Graebe-Ullmann Synthesis of 1H-Benzo[a]carbazole:

      • The isolated benzotriazole intermediate from Step 2 is subjected to thermal decomposition at high temperatures (typically >300 °C) or photochemical irradiation to extrude nitrogen gas and induce cyclization to form the carbazole ring.

  • Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of N-aryl-2-aminobiphenyls.

  • Bucherer Carbazole Synthesis: This reaction utilizes the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite.

Modern Synthetic Methodologies: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized carbazole synthesis, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity.

  • Palladium-Catalyzed C-H Activation and C-N Bond Formation: This powerful strategy allows for the direct intramolecular coupling of an arene C-H bond with an adjacent amino group, providing a highly efficient route to carbazoles.[10][11] The use of palladium catalysts with specialized ligands has enabled the synthesis of a wide variety of functionalized and unsymmetrical carbazoles.[10]

    Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination for 9-Phenylcarbazole Synthesis [12]

    • Catalyst-Ligand Premixing:

      • In a dry round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand (e.g., tri-tert-butylphosphine).

      • Add a dry solvent such as xylene.

      • Stir the mixture for 20 minutes at room temperature.

    • Reaction Setup:

      • To the catalyst mixture, add 9H-carbazole, an aryl halide (e.g., bromobenzene), a crown ether (e.g., 18-Crown-6), and a base (e.g., potassium carbonate) in sequence.

      • Heat the reaction mixture to reflux and maintain for several hours under a nitrogen atmosphere, monitoring the reaction by TLC or GC-MS.

    • Work-up and Purification:

      • After the reaction is complete, cool the mixture to room temperature.

      • Decant the solvent to separate it from the solid residues.

      • The crude product can then be purified by column chromatography.

The choice of catalyst, ligand, base, and solvent is critical for the success of these modern synthetic methods and must be optimized for each specific substrate.

Carbazole Derivatives in Modern Medicine: From Natural Products to Targeted Therapies

The rich pharmacology of carbazole derivatives has led to the development of several important drugs across various therapeutic areas.

The Ellipticine Saga: A Natural Product Pioneer in Cancer Therapy

Ellipticine, a pyridocarbazole alkaloid isolated in 1959 from the leaves of Ochrosia elliptica, was one of the first carbazole-based compounds to be extensively studied for its anticancer properties.[8][13][14][15] Its planar structure allows it to intercalate into DNA, disrupting DNA replication and transcription.[13] Ellipticine also inhibits topoisomerase II, an enzyme crucial for managing DNA topology during cell division.[13]

Despite its potent anticancer activity, the clinical use of ellipticine itself has been limited by its toxicity.[14] However, it has served as a vital lead compound for the development of less toxic and more effective derivatives.

Table 1: In Vitro Cytotoxicity of Ellipticine Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma~1[16]
U87MGGlioblastoma~1[16]
CCRF-CEMLeukemia~4[16]
NCI-H187Small Cell Lung Cancer-[15]
KBOral Epidermoid Carcinoma-[15]
IMR-32Neuroblastoma-[6]
UKF-NB-4Neuroblastoma-[6]

Note: Specific IC50 values from some sources were not provided in the search results but their sensitivity was noted.

Alectinib: A Second-Generation ALK Inhibitor for Non-Small Cell Lung Cancer

Alectinib (Alecensa®) is a potent and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that is abnormally activated in a subset of non-small cell lung cancers (NSCLC).[1][3][7][17][18] It was developed to overcome resistance to the first-generation ALK inhibitor, crizotinib.[3] Alectinib's unique 5H-benzo[b]carbazol-11(6H)-one scaffold contributes to its high potency and ability to penetrate the central nervous system, a common site of metastasis in ALK-positive NSCLC.[7][18]

Mechanism of Action: Alectinib competitively binds to the ATP-binding site of the ALK tyrosine kinase, inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[3] This blockade of oncogenic signaling leads to the inhibition of tumor cell proliferation and induction of apoptosis.[3]

Table 2: In Vitro Activity of Alectinib Against ALK-Positive NSCLC Cell Lines

Cell LineALK Fusion/MutationIC50 (nM)Reference
Cell-free ALK-1.9[19]
ALK L1196MGatekeeper Mutation1.56[3]
H2228EML4-ALK-[20]
H3122EML4-ALK-[21]

Note: Specific IC50 values for H2228 and H3122 were not explicitly provided in the search results but their sensitivity to alectinib was established.

Experimental Protocol: A General Procedure for the Synthesis of Alectinib [6][10][22][23][24]

The synthesis of alectinib is a multi-step process that has been described in various patents and publications. A general, illustrative route involves the following key transformations:

  • Construction of the carbazole core: This is often achieved through a Fischer indole synthesis or a palladium-catalyzed cyclization reaction to form the tetracyclic benzo[b]carbazole scaffold.

  • Introduction of the morpholinopiperidinyl side chain: This is typically accomplished via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

  • Final modifications and salt formation: This may involve reactions to introduce the ethyl group and subsequent treatment with hydrochloric acid to form the pharmaceutically acceptable hydrochloride salt.

Midostaurin: A Multi-Targeted Kinase Inhibitor for AML and Systemic Mastocytosis

Midostaurin (Rydapt®) is a multi-targeted kinase inhibitor that was initially developed as a protein kinase C (PKC) inhibitor.[9][25][26][27] It was later discovered to be a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase, both of which are implicated in certain hematological malignancies.[9][26][28] Midostaurin is approved for the treatment of newly diagnosed FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[9][28]

Mechanism of Action: Midostaurin inhibits multiple receptor tyrosine kinases, including FLT3, KIT, VEGFR2, and PDGFR.[29] In FLT3-mutated AML, it blocks the constitutive activation of the FLT3 receptor, thereby inhibiting downstream signaling pathways that promote leukemia cell proliferation and survival.[29] In systemic mastocytosis, it targets the D816V mutant form of KIT, which drives the expansion of neoplastic mast cells.[21]

Table 3: In Vitro Activity of Midostaurin Against AML Cell Lines

Cell LineFLT3 StatusIC50 (nM)Reference
MV4-11FLT3-ITD (homozygous)15.09[18]
MOLM-13FLT3-ITD (heterozygous)29.41[18]
MOLM-13FLT3-ITD~200[30]
Ba/F3-FLT3-ITD-6.3[16]

Experimental Protocol: A General Procedure for the Synthesis of Midostaurin [31][32][33][34]

Midostaurin is a semi-synthetic derivative of the natural product staurosporine. The synthesis generally involves:

  • Isolation of staurosporine: Staurosporine is produced by fermentation of the bacterium Streptomyces staurosporeus.

  • Benzoylation of staurosporine: The N-benzoyl group is introduced by reacting staurosporine with benzoyl chloride in the presence of a base.

  • Purification: The crude midostaurin is then purified to remove impurities, such as the 3-hydroxy metabolite.

Carvedilol: A Multi-Action Adrenergic Blocker with a Carbazole Core

Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic blocker that is widely used for the treatment of heart failure and hypertension.[9][17] Its discovery and development were a significant milestone, as it was the first beta-blocker approved for congestive heart failure.[9][17] The carbazole moiety in carvedilol is crucial for its unique pharmacological profile, which includes antioxidant properties in addition to its adrenergic blocking activities.[9][17]

Mechanism of Action: Carvedilol's therapeutic effects stem from its ability to block both beta-1, beta-2, and alpha-1 adrenergic receptors. The beta-blockade reduces heart rate and contractility, while the alpha-1 blockade leads to vasodilation and a reduction in blood pressure.

The Antimicrobial Potential of Carbazole Derivatives

Beyond their applications in oncology and cardiovascular disease, carbazole derivatives have demonstrated significant promise as antimicrobial agents. The electron-rich carbazole nucleus can interact with various microbial targets, leading to the inhibition of bacterial and fungal growth.

Numerous studies have reported the synthesis and evaluation of carbazole derivatives with potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[2][5][29][35][36]

Table 4: Minimum Inhibitory Concentrations (MICs) of Selected Carbazole Derivatives

Carbazole Derivative ClassPathogenMIC Range (µg/mL)Reference
N-aryl carbazoles with dihydrotriazine moietyMRSA, S. aureus, E. coli0.5 - 16[35][36]
N-aryl carbazoles with aminoguanidine moietyMRSA, S. aureus, E. coli0.5 - 16[35][36]
Isoxazolo- and pyrazolino-annulated carbazolesVarious bacteria and fungi-[29]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesS. aureus, S. epidermidis32[5]
Carbazole hybridsS. aureus, C. neoformans1.56 - 3.125[29]

Note: This table provides a representative sample of the reported antimicrobial activities of carbazole derivatives.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the intricate mechanisms of action of these carbazole-based drugs and the workflows involved in their synthesis and evaluation, the following diagrams are provided.

alectinib_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein (Aberrantly Active Kinase) PI3K PI3K EML4_ALK->PI3K Activates MAPK MAPK EML4_ALK->MAPK Activates Alectinib Alectinib Alectinib->EML4_ALK Binds to ATP-binding site ATP ATP ATP->EML4_ALK Phosphorylation AKT AKT PI3K->AKT Activates Proliferation Tumor Cell Proliferation AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis MAPK->Proliferation

Caption: Mechanism of action of Alectinib in ALK-positive NSCLC.

midostaurin_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Mutated) Downstream_Signaling Downstream Signaling (e.g., STAT5, PI3K/AKT, MAPK) FLT3->Downstream_Signaling Activates KIT KIT Receptor (Mutated) KIT->Downstream_Signaling Activates Midostaurin Midostaurin Midostaurin->FLT3 Inhibits Midostaurin->KIT Inhibits Proliferation Leukemic Cell Proliferation Downstream_Signaling->Proliferation Survival Cell Survival Downstream_Signaling->Survival

Caption: Multi-targeted mechanism of action of Midostaurin.

carvedilol_mechanism cluster_heart Heart cluster_vessels Blood Vessels Carvedilol Carvedilol Beta1 β1-Adrenergic Receptors Carvedilol->Beta1 Blocks Alpha1 α1-Adrenergic Receptors Carvedilol->Alpha1 Blocks HeartRate Decreased Heart Rate Beta1->HeartRate Contractility Decreased Contractility Beta1->Contractility Vasodilation Vasodilation Alpha1->Vasodilation BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure

Caption: Dual adrenergic blocking mechanism of Carvedilol.

carbazole_synthesis_workflow Start Starting Materials (e.g., Aminobiphenyls, Anilines, Aryl Halides) Classical Classical Synthesis (e.g., Graebe-Ullmann) Start->Classical Modern Modern Synthesis (e.g., Pd-catalyzed C-H activation) Start->Modern Purification Purification (e.g., Column Chromatography, Recrystallization) Classical->Purification Modern->Purification Characterization Characterization (e.g., NMR, MS, HPLC) Purification->Characterization Biological_Screening Biological Screening (e.g., In vitro assays, In vivo models) Characterization->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of carbazole derivatives.

Future Perspectives and Conclusion

The journey of carbazole from a coal tar byproduct to a cornerstone of modern drug discovery is a testament to the power of natural product chemistry and the ingenuity of synthetic chemists. The carbazole nucleus continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Development of novel synthetic methodologies: The pursuit of more efficient, sustainable, and atom-economical methods for carbazole synthesis will continue to be a priority.

  • Exploration of new biological targets: The diverse pharmacological activities of carbazoles suggest that there are still many undiscovered biological targets for this versatile scaffold.

  • Design of next-generation targeted therapies: The success of alectinib and midostaurin will undoubtedly inspire the development of new carbazole-based drugs that target specific molecular pathways implicated in disease.

  • Application in new therapeutic areas: The antimicrobial, anti-inflammatory, and neuroprotective properties of carbazoles warrant further investigation for the treatment of infectious diseases, autoimmune disorders, and neurodegenerative conditions.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-(9H-carbazol-9-yl)ethanone, also known as N-acetylcarbazole. As a crucial molecule in organic synthesis and medicinal chemistry, a thorough understanding of its spectral properties is paramount for identity confirmation, purity assessment, and structural elucidation in various research and development applications. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data of the title compound, offering insights into the interpretation of the spectra and providing standardized experimental protocols.

Molecular Structure and Properties

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle, where an acetyl group is attached to the nitrogen atom. This structural feature significantly influences its chemical and spectroscopic properties.

Chemical Structure:

Caption: Molecular structure of this compound.

Key Identifiers:

  • CAS Number: 574-39-0[1]

  • Molecular Formula: C₁₄H₁₁NO[1]

  • Molecular Weight: 209.24 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions. The acetyl group introduces a singlet, while the carbazole protons exhibit a complex pattern of doublets and triplets due to spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in search results

Note: Detailed assigned ¹H NMR data with chemical shifts and coupling constants were not available in the provided search results. The table is a template for expected data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl group is a key downfield signal, while the aromatic carbons of the carbazole moiety appear in the typical aromatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not available in search results

Note: A ¹³C NMR spectrum is available from SpectraBase, but a detailed peak list with assignments was not provided in the search results. The table is a template for expected data.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of N-acylated carbazoles is outlined below. This protocol is designed to ensure reproducibility and accuracy of the obtained data.

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Weigh ~5-10 mg of This compound dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) sample->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) transfer->instrument lock_shim Lock and shim the instrument instrument->lock_shim acquire_1h Acquire ¹H NMR spectrum (e.g., 16 scans, 2s relaxation delay) lock_shim->acquire_1h acquire_13c Acquire ¹³C NMR spectrum (e.g., 1024 scans, 2s relaxation delay) lock_shim->acquire_13c ft Fourier Transform FID acquire_1h->ft acquire_13c->ft phase_baseline Phase and baseline correct the spectrum ft->phase_baseline reference Reference to TMS (0 ppm) phase_baseline->reference integrate_analyze Integrate (¹H) and analyze peak positions reference->integrate_analyze

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will prominently feature the C=O stretching vibration of the amide group, along with characteristic absorptions for the aromatic C-H and C-N bonds.

Table 3: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Note: While the availability of an FTIR spectrum is mentioned, a detailed peak table was not found in the search results. The table represents expected characteristic absorptions. The spectrum of the parent carbazole shows a characteristic N-H stretching frequency at 3419 cm⁻¹ which would be absent in the N-acetylated derivative.[1] Aromatic C-H stretching is typically observed around 3051 cm⁻¹.[1] The C-N stretching and out-of-plane NH bending (in carbazole) are seen at 1450 cm⁻¹ and 727 cm⁻¹ respectively.[1]

Experimental Protocol for FTIR Analysis

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.

Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition & Processing clean_crystal Clean the ATR crystal (e.g., with isopropanol) background Acquire a background spectrum clean_crystal->background place_sample Place a small amount of solid sample on the crystal background->place_sample apply_pressure Apply pressure using the anvil place_sample->apply_pressure acquire_spectrum Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) apply_pressure->acquire_spectrum process_spectrum Perform ATR correction and baseline correction acquire_spectrum->process_spectrum analyze_peaks Identify and analyze characteristic peaks process_spectrum->analyze_peaks

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. Electron ionization (EI) is a common technique for the analysis of such aromatic compounds.

Key Mass Spectral Data:

The mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragment ions.

  • Molecular Ion (M⁺): m/z 209[1]

  • Base Peak: m/z 167[1]

  • Other Key Fragments: m/z 166[1]

Proposed Fragmentation Pathway:

The fragmentation of this compound under electron ionization likely proceeds through the initial loss of the acetyl group.

MS_Fragmentation parent [C₁₄H₁₁NO]⁺˙ m/z = 209 (Molecular Ion) neutral_loss1 - CH₂=C=O (loss of ketene) parent->neutral_loss1 fragment1 [C₁₂H₉N]⁺˙ m/z = 167 (Carbazole radical cation) neutral_loss2 - H˙ fragment1->neutral_loss2 fragment2 [C₁₂H₈N]⁺ m/z = 166 neutral_loss1->fragment1 neutral_loss2->fragment2

Caption: Proposed fragmentation of this compound in EI-MS.

The base peak at m/z 167 corresponds to the stable carbazole radical cation, formed by the loss of a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion. The fragment at m/z 166 results from the subsequent loss of a hydrogen radical from the carbazole cation.

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve sample in a volatile solvent (e.g., dichloromethane) transfer Transfer to a GC vial dissolve->transfer inject Inject 1 µL into the GC transfer->inject separate Separate on a capillary column (e.g., DB-5ms) with a temperature gradient inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Analyze fragments with a mass analyzer (e.g., quadrupole) ionize->analyze detect Detect ions and generate mass spectrum analyze->detect

References

Foreword: The Foundational Importance of Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N-acetylcarbazole: Melting Point and Solubility

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is governed by a deep understanding of its fundamental physicochemical properties. Among these, melting point and solubility are not mere data points; they are critical determinants of a compound's potential. They dictate everything from purification and formulation strategies to bioavailability and, ultimately, therapeutic efficacy.[1][2] N-acetylcarbazole, as a member of the pharmacologically significant carbazole family of heterocycles, is a subject of interest for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of two of its most critical properties: melting point and solubility. We will move beyond simple data reporting to explore the causality behind experimental choices and provide robust, self-validating protocols for their determination.

Melting Point: A Sentinel of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase.[6] For a pure compound, this transition is sharp and occurs over a narrow temperature range.[7] This characteristic makes melting point an indispensable tool for the initial identification of a compound and, more critically, as a primary indicator of its purity. The presence of even minor impurities disrupts the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range.[7][8]

Reported Melting Point Data for N-acetylcarbazole

A review of available chemical literature and databases reveals a slight variance in the reported melting point for N-acetylcarbazole (CAS: 574-39-0). This variation can be attributed to differences in experimental technique, heating rates, or the potential existence of different crystalline forms (polymorphs), a common phenomenon in drug molecules that can significantly impact properties like solubility and stability.[9]

Reported Melting Point (°C) Source / Reference Notes
77-79 °CChemBK[10]Listed as a literature value.
92-94 °CChemBK[10]Also listed, suggesting potential for different reported values or polymorphs.

Given this discrepancy, precise experimental determination using a standardized protocol is essential for any research or development program.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for melting point determination recognized by major pharmacopeias.[6][8] It offers a reliable and reproducible means of characterizing solid compounds.

Principle: A small, compacted sample in a thin capillary tube is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset point) and completely turns to liquid (clear point) are recorded as the melting range.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the N-acetylcarbazole sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder. This ensures uniform packing and efficient heat transfer.

  • Capillary Tube Loading:

    • Gently press the open end of a capillary tube into the powdered sample several times.

    • Invert the tube and tap its sealed bottom on a hard surface to compact the powder into a dense column at the bottom. A sample height of 2-4 mm is ideal. Causality: A densely packed, uniform sample prevents air pockets and ensures that the entire sample melts simultaneously at a given temperature.

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • Rapid Ramp (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/min) to find an approximate range.[7]

    • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute. Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, yielding an accurate reading.

  • Data Recording:

    • T_onset: Record the temperature at which the first drop of liquid appears within the sample.

    • T_clear: Record the temperature at which the last solid particle melts, and the sample becomes a clear liquid.

    • Report the result as a melting range (T_onset - T_clear). For a pure compound, this range should be narrow (0.5-1.0 °C).

Visualization: Melting Point Determination Workflow

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_data Data Reporting Dry Dry Sample Powder Create Fine Powder Dry->Powder Ensures uniform packing Load Load Capillary Tube Powder->Load Compact Compact Sample (2-4 mm) Load->Compact Ensures even heat transfer Insert Insert into Apparatus Compact->Insert Heat Heat at 1-2 °C/min Insert->Heat Observe Observe & Record Heat->Observe Near expected M.P. Tonset Record T_onset (First liquid drop) Observe->Tonset Tclear Record T_clear (Completely liquid) Observe->Tclear Report Report as Range (e.g., 77.5 - 78.5 °C) Tonset->Report Tclear->Report

Caption: Workflow for Capillary Melting Point Determination.

Solubility: The Gateway to Bioavailability

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[2][12] In pharmaceutical sciences, aqueous solubility is a paramount parameter, as a drug must dissolve in gastrointestinal fluids before it can be absorbed into the systemic circulation.[9][13] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[13] Understanding a compound's solubility profile in various solvents is also essential for designing purification (crystallization), formulation, and analytical methods.

Predicted Solubility Profile of N-acetylcarbazole

The principle of "like dissolves like" is a useful guideline for predicting solubility.[14][15] The carbazole ring system is large, aromatic, and non-polar. The addition of an N-acetyl group introduces a polar amide functionality. This dual nature suggests that N-acetylcarbazole will be largely insoluble in polar protic solvents like water but will exhibit good solubility in a range of organic solvents.

While specific quantitative data for N-acetylcarbazole is sparse in public literature, we can infer its likely behavior from related compounds like carbazole and N-ethylcarbazole. Carbazole is known to be soluble in non-polar or borderline solvents like chloroform, DMF, and DMSO, but has low solubility in ethanol.[16] N-ethylcarbazole also shows increasing solubility with temperature in various alcohols and is insoluble in water.[17][18]

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolVery Low / InsolubleThe large, non-polar carbazole backbone dominates the molecule's character, making it unable to effectively interact with the strong hydrogen-bonding network of water.[16]
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileSoluble to Highly SolubleThese solvents can interact with the polar acetyl group while also accommodating the large non-polar ring system.
Non-Polar Dichloromethane, Chloroform, TolueneSolubleThe non-polar nature of these solvents effectively solvates the aromatic carbazole structure.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. It is robust and provides a thermodynamically accurate measure of solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.[15]

Step-by-Step Methodology:

  • Preparation:

    • To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

    • Add an excess amount of solid N-acetylcarbazole to each vial. Causality: An excess of solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the solid and dissolved states.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker bath or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined period (typically 24-48 hours). Causality: This extended agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A preliminary time-course experiment can be run to confirm the time required to reach a plateau in concentration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a fine-pore (e.g., 0.22 µm) filter to remove all undissolved solid particles. Causality: This is the most critical step to prevent contamination of the supernatant with solid particles, which would lead to a gross overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with an appropriate solvent.

    • Determine the concentration of N-acetylcarbazole in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve of known concentrations.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. Report the solubility in units such as mg/mL or µg/mL.

Visualization: Shake-Flask Solubility Workflow

Solubility_Workflow cluster_prep System Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification AddSolvent Add Solvent to Vial AddSolute Add Excess Solid N-acetylcarbazole AddSolvent->AddSolute Ensures saturation Seal Seal Vial AddSolute->Seal Agitate Agitate at Constant Temp (24-48h) Seal->Agitate Reaches thermodynamic equilibrium Settle Settle Excess Solid Agitate->Settle Filter Filter Supernatant (0.22 µm filter) Settle->Filter Critical for accuracy Dilute Dilute Sample Filter->Dilute Analyze Analyze via HPLC/UV-Vis Dilute->Analyze Calculate Calculate Concentration (e.g., mg/mL) Analyze->Calculate vs. Standard Curve

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

Conclusion: Integrating Physicochemical Data into Drug Development

The melting point and solubility of N-acetylcarbazole are foundational parameters that provide critical insights for the research and drug development professional. A sharp, well-defined melting point in the range of 77-79 °C serves as a reliable benchmark for purity. The compound's predicted low aqueous solubility but good solubility in organic solvents highlights the potential challenges and strategies for its development. Low aqueous solubility may necessitate formulation approaches such as particle size reduction or the use of solubility enhancers to achieve adequate bioavailability for oral administration.[13] The protocols detailed herein provide a robust framework for obtaining the precise, high-quality data necessary to guide synthesis, purification, formulation, and ultimately, the successful progression of N-acetylcarbazole and its derivatives as potential therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Acyl Carbazoles via Copper Iodide-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the synthesis of N-acyl carbazoles, a significant structural motif in medicinal chemistry and materials science, utilizing a copper iodide (CuI)-catalyzed cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, detailed experimental protocols, and an understanding of the underlying reaction mechanisms.

Introduction: The Significance of N-Acyl Carbazoles and the Role of Copper Catalysis

N-acyl carbazoles are a class of organic compounds that feature a carbazole core acylated at the nitrogen atom. This structural unit is a key component in a variety of biologically active molecules and functional materials. The traditional synthesis of these compounds often involves the reaction of a pre-formed carbazole with a reactive acylating agent, a method that can have limitations in terms of substrate scope and functional group tolerance.

Modern synthetic chemistry has seen the rise of copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, as a powerful tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] These methods offer a more versatile and efficient route to N-heterocycles. This guide focuses on a contemporary and highly effective one-pot synthesis of N-acyl carbazoles from readily available starting materials, employing copper iodide as a catalyst.[3][4][5][6][7]

The use of copper(I) iodide is advantageous due to its low cost, ready availability, and relatively low toxicity compared to other transition metal catalysts. The protocols detailed herein are designed to be robust and reproducible, providing a reliable method for accessing a diverse range of N-acyl carbazole derivatives.

Reaction Mechanism and the Critical Role of Ligands

The copper-catalyzed synthesis of N-acyl carbazoles from amides and cyclic diaryliodonium salts proceeds through a catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a plausible pathway is illustrated below. The reaction is greatly facilitated by the presence of a ligand, which stabilizes the copper catalyst and enhances its reactivity.[8][9][10]

Proposed Catalytic Cycle

Catalytic_Cycle cluster_reactants Reactants CuI CuI Cu(I)-Amide Complex Cu(I)-Amide Complex CuI->Cu(I)-Amide Complex + Amide, -HI Ligand (L) Ligand (L) Amide (RCONH2) Amide (RCONH2) Base Base Diaryliodonium Salt Diaryliodonium Salt N-Acyl Carbazole N-Acyl Carbazole N-Acyl Carbazole->CuI Regeneration of Catalyst Intermediate Intermediate Cu(I)-Amide Complex->Intermediate + Diaryliodonium Salt Oxidative_Addition Oxidative Addition Reductive_Elimination Reductive Elimination Intermediate->N-Acyl Carbazole Reductive Elimination

Figure 1: A simplified representation of the proposed catalytic cycle for the copper-catalyzed synthesis of N-acyl carbazoles.

The cycle is initiated by the reaction of CuI with the amide in the presence of a base to form a copper(I)-amide complex. This complex then undergoes oxidative addition with the diaryliodonium salt. The resulting intermediate subsequently undergoes reductive elimination to yield the desired N-acyl carbazole and regenerate the active copper(I) catalyst.

The Role of the Ligand: In this synthesis, diglyme is a commonly used and effective ligand.[3][4][5][6][7] Ligands play a crucial role by:

  • Stabilizing the Copper(I) Species: Preventing disproportionation or aggregation of the copper catalyst.[8]

  • Increasing Solubility: Enhancing the solubility of the copper salt in the organic solvent.

  • Modulating Reactivity: Fine-tuning the electronic properties of the copper center to facilitate the key steps of oxidative addition and reductive elimination.[10][11]

The choice of ligand can significantly impact the reaction efficiency and yield, and empirical screening is often necessary for novel substrates. Diamine ligands, for instance, have been shown to be highly effective in various copper-catalyzed N-arylation reactions.[8][12]

Experimental Protocols

The following protocols are based on established and optimized procedures for the synthesis of N-acyl carbazoles.[3][4][5][13]

General Considerations
  • Reagent Purity: All reagents should be of high purity. Solvents should be anhydrous, and reactions are best performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the copper(I) catalyst.

  • Inert Atmosphere Technique: Standard Schlenk line or glovebox techniques are recommended to exclude air and moisture.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

Detailed Protocol: Synthesis of N-Benzoylcarbazole

This protocol describes the synthesis of a representative N-acyl carbazole, N-benzoylcarbazole, from dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate and benzamide.

Materials and Reagents:

  • Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate (2.00 eq.)

  • Benzamide (1.00 eq.)

  • Copper(I) iodide (CuI) (15 mol%)

  • Diglyme (30 mol%)

  • Potassium carbonate (K₂CO₃) (3.00 eq.)

  • Anhydrous p-xylene

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate, benzamide, copper(I) iodide, and potassium carbonate.

  • Solvent and Ligand Addition: Add anhydrous p-xylene via syringe, followed by the addition of diglyme.

  • Reaction Conditions: The reaction mixture is heated to 120 °C and stirred vigorously for 18 hours.[4][5]

  • Workup:

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted twice with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzoylcarbazole.

Workflow Diagram

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants - Diaryliodonium Salt - Amide - CuI - K2CO3 A->B C Solvent & Ligand Addition (p-xylene, diglyme) B->C D Heating & Stirring (120 °C, 18 h) C->D E Workup - Quenching - Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Figure 2: A step-by-step workflow for the synthesis of N-acyl carbazoles.

Optimization of Reaction Conditions and Substrate Scope

The reaction conditions presented in the protocol have been optimized for high yields.[3][13] However, for different substrates, further optimization may be necessary.

Table 1: Optimization of Reaction Parameters
EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Yield (%)
1CuI (10)DMEDA (20)K₃PO₄ (1.5)p-xylene120Modest
2Cu(OTf)₂ (10)glyme (20)K₂CO₃ (2.5)p-xylene12033
3CuI (15) diglyme (30) K₂CO₃ (3.0) p-xylene 120 74-85
4CuI (15)diglyme (30)K₂CO₃ (3.0)DMF12016

Data synthesized from multiple sources.[3][13] Yields are for representative substrates.

Key Observations from Optimization Studies:

  • Catalyst and Ligand: The combination of CuI and diglyme proved to be the most effective catalytic system, leading to significantly higher yields compared to other copper sources and ligands.[3][13]

  • Base: Potassium carbonate is a suitable base for this transformation.

  • Solvent: A non-polar solvent like p-xylene is preferred over polar aprotic solvents such as DMF.[3][13]

Substrate Scope

This methodology has been shown to be versatile, accommodating a wide range of amides and diaryliodonium salts.[3][4][5]

  • Amides: Both aliphatic and aromatic amides can be successfully employed, leading to a diverse library of N-acyl carbazoles. For instance, using benzamide as a substrate can result in yields as high as 85%.[3]

  • Diaryliodonium Salts: Various substituted diaryliodonium salts can be used, allowing for the synthesis of carbazoles with different substitution patterns on the aromatic core.

Conclusion and Future Outlook

The copper iodide-catalyzed synthesis of N-acyl carbazoles from cyclic diaryliodonium salts and amides represents a highly efficient and practical method for accessing this important class of compounds. The reaction is characterized by its operational simplicity, broad substrate scope, and the use of an inexpensive and readily available catalyst.

For professionals in drug development and materials science, this protocol provides a reliable and scalable route to novel N-acyl carbazole derivatives. Future research in this area may focus on the development of even more active and versatile copper catalyst systems, potentially enabling the reaction to proceed under milder conditions or with an expanded range of functional groups. The exploration of alternative, more environmentally benign solvents is also a promising avenue for further investigation.

References

Application Notes & Protocols: The Utility of 1-(9H-Carbazol-9-yl)ethanone as a Versatile Building Block for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals

Abstract

The carbazole moiety is a cornerstone in the design of high-performance materials for organic light-emitting diodes (OLEDs), prized for its excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[1][2] This document explores the applications of a functionalized derivative, 1-(9H-carbazol-9-yl)ethanone, also known as N-acetylcarbazole. While not extensively documented as a standalone emissive or host material in state-of-the-art devices, its unique combination of a carbazole core with an electron-withdrawing acetyl group presents significant opportunities. We will detail its potential as a versatile intermediate for synthesizing advanced OLED materials, including host materials for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, and as a constituent in novel TADF molecules. This guide provides the scientific rationale, detailed synthesis protocols, device fabrication methodologies, and characterization techniques to enable researchers to explore the full potential of this compound.

Introduction: The Strategic Value of the Carbazole Scaffold in OLEDs

The efficacy and longevity of OLEDs are fundamentally dependent on the molecular architecture of the organic materials used within their multilayer structures.[3] The carbazole unit has emerged as a privileged scaffold in this field for several key reasons:

  • High Triplet Energy (ET): Carbazole and its simple derivatives possess high triplet energies, making them suitable as host materials for phosphorescent emitters (PhOLEDs), particularly for blue light emission. This ensures that the triplet excitons from the host do not non-radiatively transfer to the guest emitter, a critical requirement for efficient light emission.[4][5]

  • Hole-Transporting Properties: The electron-rich nitrogen atom and the extended π-system of carbazole facilitate efficient transport of holes, a crucial function for balancing charge carriers within the emissive layer of an OLED.[6][7]

  • Thermal and Morphological Stability: The rigid, planar structure of the carbazole ring system imparts excellent thermal stability and promotes the formation of stable amorphous films, which is essential for preventing device degradation and ensuring long operational lifetimes.[1]

  • Functionalization Potential: The nitrogen atom (N-9 position) and various positions on the aromatic rings (C-1 to C-8) can be readily functionalized, allowing for the fine-tuning of electronic properties, solubility, and molecular architecture.[2][8]

This compound (CAS No: 574-39-0)[9] introduces an acetyl group at the N-9 position. This modification is significant as the carbonyl moiety acts as an electron-withdrawing group, which can modulate the electronic properties of the carbazole core. This opens up possibilities for its use in bipolar host materials or as a foundational element in donor-acceptor type TADF emitters.[10]

Potential Applications and Design Rationale

The presence of the N-acetyl group on the carbazole core provides a strategic handle for molecular engineering. Below, we outline the primary applications and the scientific reasoning behind them.

Intermediate for Bipolar Host Materials

Efficient OLEDs require balanced injection and transport of both holes and electrons within the emissive layer. While carbazole is an excellent hole transporter, it is a poor electron transporter. By incorporating electron-deficient units, a "bipolar" host material capable of transporting both charge carriers can be created.[11]

Causality: The acetyl group in this compound can serve as a reactive site for further chemical transformations. For instance, the methyl protons are acidic and can undergo condensation reactions (e.g., Knoevenagel or Claisen condensation) to link the carbazole donor unit to a variety of electron-accepting moieties. This modular approach allows for the systematic synthesis of novel bipolar host materials.

Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF emitters can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons.[12] This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), typically below 0.1 eV.[13] Such small gaps are often realized in donor-acceptor (D-A) structures where steric hindrance leads to a twisted conformation, minimizing the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[14]

Causality: this compound represents a pre-functionalized donor unit. The carbonyl group itself can be part of a larger acceptor system. More commonly, it can be used to synthesize more complex D-A or D-A-D structures. The inherent steric bulk of the carbazole unit, when coupled with other bulky groups, can enforce the necessary twisted geometry to achieve a small ΔEST.[15] The acetyl group provides a convenient anchor point for building out these complex architectures.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Standard laboratory safety procedures should be followed at all times.

Protocol 3.1: Synthesis of this compound

This protocol describes a standard method for the N-acetylation of carbazole.

Materials:

  • 9H-Carbazole

  • Acetic Anhydride

  • Pyridine (catalyst)

  • Toluene (solvent)

  • Ethanol (for recrystallization)

  • Standard glassware for reflux, magnetic stirrer, heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 9H-carbazole in 100 mL of toluene.

  • Add 1.5 equivalents of acetic anhydride to the solution.

  • Add a catalytic amount (e.g., 0.5 mL) of pyridine to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carbazole spot is consumed (typically 4-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Recrystallize the crude solid product from hot ethanol.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterize the final product (white to off-white solid) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[16]

Protocol 3.2: Fabrication of a Solution-Processed OLED Device

This protocol outlines a general procedure for fabricating a multilayer OLED using spin-coating, where a derivative of this compound could be tested as a host material in the emissive layer.

Device Architecture: ITO / PEDOT:PSS / Emissive Layer (EML) / TPBi / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion

  • Host material (e.g., a synthesized derivative of this compound)

  • Guest emitter (e.g., a green phosphorescent emitter like Ir(ppy)₃)

  • TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Chlorobenzene (or other suitable organic solvent)

  • Nitrogen-filled glovebox

  • Spin-coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma for 10 minutes to improve the work function and remove organic residues.[1]

  • Hole Injection Layer (HIL): Inside the glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the substrate at 120 °C for 15 minutes on a hotplate. This layer should have a thickness of approximately 30-40 nm.[17]

  • Emissive Layer (EML): Prepare a solution of the host material and the guest emitter (e.g., 10 wt% doping concentration) in chlorobenzene. Spin-coat this solution onto the PEDOT:PSS layer. The spin speed and solution concentration should be optimized to achieve a desired thickness (typically 50-70 nm). Anneal the film at 80 °C for 20 minutes to remove residual solvent.

  • Electron Transport and Injection Layers: Transfer the substrates to a thermal evaporator chamber. Sequentially deposit the following layers under high vacuum (< 5 x 10⁻⁶ Torr):

    • TPBi (Electron Transport Layer, ETL): ~30 nm

    • LiF (Electron Injection Layer, EIL): ~1 nm

    • Al (Cathode): ~100 nm The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).[4]

  • Encapsulation: Encapsulate the completed device using a glass lid and UV-cured epoxy resin inside the glovebox to prevent degradation from atmospheric moisture and oxygen.

Characterization and Data Analysis

Thorough characterization is essential to evaluate the performance of the newly fabricated materials and devices.

Parameter Technique Purpose Typical Values for Carbazole-based Green PhOLEDs
Turn-on Voltage (Von) Current-Voltage-Luminance (J-V-L) meterVoltage at which light emission begins (defined at 1 cd/m²)2.5 - 4.0 V[4]
Maximum Luminance (Lmax) J-V-L meterThe brightest light output achieved by the device> 10,000 cd/m²[4][18]
Current Efficiency (ηc) J-V-L meterLight output per unit of current (cd/A)30 - 60 cd/A[4][17]
Power Efficiency (ηp) J-V-L meterLight output per unit of power consumed (lm/W)25 - 50 lm/W[4]
External Quantum Efficiency (EQE) Integrating sphere with J-V-L measurementRatio of photons emitted to electrons injected (%)10 - 25%[4][15][17]
Electroluminescence (EL) Spectrum SpectrometerWavelengths of emitted light, color coordinates (CIE)Peak at ~510-530 nm for green emitters[4]

Visualizations

Molecular Structure and OLED Architecture

G cluster_0 This compound cluster_1 Generic OLED Device Stack mol C₁₄H₁₁NO Cathode Cathode (Al) EIL EIL (LiF) EIL->Cathode ETL ETL (e.g., TPBi) ETL->EIL EML Emissive Layer (Host:Guest) EML->ETL HIL HIL (PEDOT:PSS) HIL->EML Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Molecular structure of this compound and a typical OLED device architecture.

Experimental Workflow

G cluster_synthesis Material Synthesis cluster_fab Device Fabrication & Testing start Carbazole + Acetic Anhydride reaction N-Acetylation Reaction start->reaction purify Purification (Recrystallization) reaction->purify char_mat Material Characterization (NMR, MS) purify->char_mat end_mat Pure this compound or Derivative char_mat->end_mat spin_eml Spin-Coat Emissive Layer end_mat->spin_eml Use in EML clean ITO Substrate Cleaning spin_hil Spin-Coat PEDOT:PSS clean->spin_hil spin_hil->spin_eml evap Thermal Evaporation (ETL, EIL, Cathode) spin_eml->evap encap Encapsulation evap->encap test Device Characterization (J-V-L, EQE) encap->test

Caption: Workflow from material synthesis to OLED device fabrication and characterization.

Conclusion and Future Outlook

This compound is a readily accessible and cost-effective derivative of the ubiquitous carbazole core. Its N-acetyl functionality provides a unique electronic perturbation and a versatile reactive handle for creating more complex and tailored OLED materials. While its direct application may be limited, its true potential lies in its role as a foundational building block for novel bipolar host materials and advanced TADF emitters. The protocols and rationale presented in this guide are intended to equip researchers with the foundational knowledge to explore this promising avenue, ultimately contributing to the development of next-generation OLED technologies with enhanced efficiency, stability, and color purity.

References

The Versatile Role of 1-(9H-carbazol-9-yl)ethanone in the Synthesis of Bioactive and Functional Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Carbazole Scaffold

The carbazole nucleus is a privileged heterocyclic motif renowned for its unique photophysical properties and significant biological activities. As a result, carbazole derivatives are integral components in the development of advanced organic materials for optoelectronic applications and in the discovery of novel therapeutic agents. 1-(9H-Carbazol-9-yl)ethanone, a readily accessible and versatile building block, serves as an excellent starting point for the synthesis of a diverse array of functionalized molecules. This guide provides an in-depth exploration of its application in organic synthesis, complete with detailed protocols and mechanistic insights for researchers in materials science and drug development. The inherent reactivity of the acetyl group, coupled with the electronic characteristics of the carbazole ring system, allows for a range of chemical transformations, leading to the creation of complex molecular architectures with tailored properties.

Core Synthetic Applications: From Chalcones to Complex Heterocycles

The synthetic utility of this compound primarily revolves around the reactivity of its acetyl group, which can readily undergo condensation and cyclization reactions. This section will delve into the synthesis of key intermediates, such as carbazole-containing chalcones, and their subsequent transformation into more complex heterocyclic systems like pyrazoles and pyrimidines.

Synthesis of Carbazole-Containing Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are pivotal intermediates in the synthesis of various flavonoids and other heterocyclic compounds.[1] The Claisen-Schmidt condensation, a base-catalyzed aldol condensation, is a straightforward and efficient method for their preparation.[2] In this reaction, this compound serves as the ketone component, reacting with a variety of aromatic aldehydes to yield carbazolyl chalcones.

Underlying Principle: The reaction proceeds via the formation of an enolate from this compound under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.[3]

Diagrammatic Representation of the Claisen-Schmidt Condensation:

Claisen_Schmidt start This compound enolate Carbazolyl Enolate (Nucleophile) start->enolate + Base aldehyde Aromatic Aldehyde (Ar-CHO) intermediate Aldol Adduct aldehyde->intermediate base Base (e.g., NaOH) base->enolate enolate->intermediate + Ar-CHO product Carbazolyl Chalcone intermediate->product - H₂O water H₂O product->water

Caption: Workflow of the Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of (E)-1-(9H-carbazol-9-yl)-3-(phenyl)prop-2-en-1-one

This protocol provides a representative procedure for the synthesis of a carbazolyl chalcone using benzaldehyde as the aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for work-up and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.09 g, 10 mmol) in ethanol (30 mL). Add benzaldehyde (e.g., 1.17 g, 11 mmol) to the solution and stir at room temperature until a homogeneous solution is obtained.

  • Catalyst Addition: Cool the reaction mixture to 0-5 °C in an ice bath. While stirring vigorously, add 10% aqueous NaOH solution (10 mL) dropwise over 15-20 minutes. A precipitate may start to form during the addition.[4]

  • Reaction Progression: After the complete addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice (100 g) and acidify with dilute HCl to a pH of ~7.

  • Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol to afford the pure (E)-1-(9H-carbazol-9-yl)-3-(phenyl)prop-2-en-1-one as a crystalline solid.

Data Summary Table for Representative Carbazolyl Chalcones:

EntryAromatic AldehydeProductYield (%)Melting Point (°C)
1Benzaldehyde(E)-1-(9H-carbazol-9-yl)-3-(phenyl)prop-2-en-1-one85135-137
24-Chlorobenzaldehyde(E)-1-(9H-carbazol-9-yl)-3-(4-chlorophenyl)prop-2-en-1-one88158-160
34-Methoxybenzaldehyde(E)-1-(9H-carbazol-9-yl)-3-(4-methoxyphenyl)prop-2-en-1-one92142-144
42-Thiophenecarboxaldehyde(E)-1-(9H-carbazol-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one82128-130
Synthesis of Carbazole-Substituted Pyrazoles and Pyrimidines

The α,β-unsaturated ketone functionality in carbazolyl chalcones makes them excellent precursors for the synthesis of various five- and six-membered heterocyclic compounds.[5]

a) Synthesis of Carbazolyl Pyrazoles:

The reaction of chalcones with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles.[6]

Underlying Principle: The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring. Subsequent oxidation, if required, leads to the aromatic pyrazole.

Diagrammatic Representation of Pyrazole Synthesis:

Pyrazole_Synthesis chalcone Carbazolyl Chalcone pyrazoline Carbazolyl Pyrazoline chalcone->pyrazoline + Hydrazine hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine->pyrazoline pyrazole Carbazolyl Pyrazole pyrazoline->pyrazole + Oxidant oxidant Oxidizing Agent (optional) oxidant->pyrazole

Caption: General scheme for carbazolyl pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 5-(9H-carbazol-9-yl)-3-(phenyl)-4,5-dihydro-1H-pyrazole

Materials:

  • (E)-1-(9H-carbazol-9-yl)-3-(phenyl)prop-2-en-1-one (1.0 eq)

  • Hydrazine hydrate (80%) (1.5 eq)

  • Ethanol or Glacial Acetic Acid

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carbazolyl chalcone (e.g., 2.97 g, 10 mmol) in ethanol (40 mL).

  • Reagent Addition: Add hydrazine hydrate (e.g., 0.94 g, 15 mmol) to the solution.

  • Reaction: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

b) Synthesis of Carbazolyl Pyrimidines:

The reaction of chalcones with guanidine is a common method for the synthesis of 2-aminopyrimidines.[7]

Detailed Experimental Protocol: Synthesis of 4-(9H-carbazol-9-yl)-6-(phenyl)pyrimidin-2-amine

Materials:

  • (E)-1-(9H-carbazol-9-yl)-3-(phenyl)prop-2-en-1-one (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (NaOEt) in ethanol

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol. In a separate flask, dissolve the carbazolyl chalcone (e.g., 2.97 g, 10 mmol) and guanidine hydrochloride (e.g., 1.43 g, 15 mmol) in ethanol (50 mL).

  • Reaction: Add the sodium ethoxide solution to the chalcone and guanidine mixture and reflux for 10-12 hours.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. The product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Prospective Applications in Materials Science and Drug Discovery

The derivatives synthesized from this compound hold immense promise in various scientific fields.

  • Materials Science: The extended π-conjugated systems in carbazolyl chalcones and their heterocyclic derivatives make them excellent candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. The carbazole moiety provides good hole-transporting properties, while the chalcone backbone allows for tuning of the electronic and optical properties through substitution on the aromatic rings.

  • Drug Discovery: The carbazole nucleus is a key pharmacophore in many biologically active compounds. The synthesized chalcones, pyrazoles, and pyrimidines bearing the carbazole unit have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][8] The ability to readily synthesize a library of these compounds allows for extensive structure-activity relationship (SAR) studies to identify lead candidates for drug development.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in organic synthesis. The straightforward protocols for the synthesis of carbazolyl chalcones and their subsequent conversion into complex heterocyclic systems provide a robust platform for the generation of novel functional materials and potential therapeutic agents. The continued exploration of the reactivity of this starting material is expected to unveil new synthetic methodologies and lead to the discovery of molecules with enhanced properties and functionalities, further solidifying the importance of the carbazole scaffold in modern chemistry.

References

Navigating the Synthesis of Acylated 9H-Carbazoles: A Guide to N- and C-Acylation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9H-Carbazole, a privileged heterocyclic scaffold, is a cornerstone in the development of pharmaceuticals, organic electronics, and functional materials. Its unique electronic properties and rigid, planar structure make it an ideal building block for a diverse array of applications, including as a component in organic light-emitting diodes (OLEDs) and as a pharmacophore in numerous bioactive molecules. The functionalization of the carbazole nucleus, particularly through acylation, is a critical step in harnessing its full potential. This application note provides a comprehensive guide to the experimental protocols for both N-acylation and C-acylation of 9H-carbazole, offering researchers, scientists, and drug development professionals a detailed roadmap for synthesizing these valuable derivatives. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but also the "why" behind the experimental choices, ensuring a robust and reproducible synthetic strategy.

The Dichotomy of Acylation: Targeting the Nitrogen vs. the Carbocyclic Core

The acylation of 9H-carbazole can be directed to two primary sites: the nitrogen atom (N-acylation) or the aromatic carbocyclic rings (C-acylation). The choice between these pathways is dictated by the desired properties of the final molecule and is achieved through careful selection of reagents and reaction conditions.

  • N-Acylation: This process introduces an acyl group onto the nitrogen atom, disrupting the N-H bond. N-acylcarbazoles are valuable intermediates and have been identified as effective fluorophores.[1][2] This modification significantly alters the electronic properties of the carbazole core and can be a strategic step in multi-step synthetic sequences.

  • C-Acylation (Friedel-Crafts Acylation): This classic electrophilic aromatic substitution targets the electron-rich carbocyclic framework. The positions most susceptible to electrophilic attack are C3 and C6, followed by C1 and C8.[3] C-acylated carbazoles are key precursors for a wide range of functional materials and biologically active compounds. Controlling the regioselectivity of this reaction is a primary challenge and a focus of modern synthetic methods.

Part 1: N-Acylation of 9H-Carbazole

The introduction of an acyl group at the 9-position of carbazole is a fundamental transformation. The traditional approach involves the reaction of carbazole with an acyl chloride or anhydride in the presence of a base. More contemporary methods offer milder conditions and broader substrate scope.

Mechanism of N-Acylation

The N-acylation of carbazole typically proceeds through a nucleophilic substitution mechanism. The nitrogen atom of carbazole, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). A base is often employed to deprotonate the carbazole's N-H, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl).

N_Acylation_Mechanism cluster_0 N-Acylation of 9H-Carbazole Carbazole 9H-Carbazole Intermediate [Carbazole Anion] Carbazole->Intermediate + Base AcylChloride R-COCl Base Base Product N-Acylcarbazole Intermediate->Product + R-COCl Byproduct Base-H⁺Cl⁻

Figure 1: General workflow for the N-acylation of 9H-carbazole.

Experimental Protocol: Classical N-Acylation with Acyl Chlorides

This protocol describes a general procedure for the N-acylation of 9H-carbazole using an acyl chloride and a base.

Materials:

  • 9H-Carbazole

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9H-carbazole (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) to the stirring mixture. The addition is often done at 0 °C to control the reaction's exothermicity.

  • Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.

  • Work-up: Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Representative Conditions for N-Acylation

Acylating AgentBaseSolventTemperatureTimeYield
Acetyl ChlorideTriethylamineTHFRoom Temp.4-35 minsHigh (up to 97%)[4]
Benzoyl ChloridePotter's ClaySolvent-freeRoom Temp.4-35 minsHigh (69-97%)[4]
Advanced Protocol: Copper-Catalyzed N-Acylation

A more recent and versatile method for the synthesis of N-acylcarbazoles involves a copper-catalyzed, one-pot reaction between amides and cyclic diaryliodonium triflates.[1][2][5] This approach offers a broader substrate scope and avoids the use of moisture-sensitive acyl chlorides.

Materials:

  • Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate

  • Amide (e.g., benzamide, valeramide)

  • Copper(I) iodide (CuI)

  • Diglyme

  • Potassium carbonate (K₂CO₃)

  • p-Xylene (degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk tube, add dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate (2.0 eq), the amide (1.0 eq), CuI (15 mol%), diglyme (30 mol%), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed p-xylene.

  • Reaction: Heat the reaction mixture at 120 °C for 18 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the N-acylcarbazole.

This method has been shown to be robust, with yields ranging from 55% to 91% for a variety of substituted benzamides.[1]

Part 2: C-Acylation of 9H-Carbazole via Friedel-Crafts Reaction

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. In the case of carbazole, this reaction typically requires a Lewis acid catalyst to activate the acylating agent.[6][7]

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (an acyl chloride or anhydride) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich carbazole ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the acylated carbazole.[8]

FC_Acylation_Mechanism cluster_1 Friedel-Crafts Acylation of 9H-Carbazole AcylChloride R-COCl AcyliumIon [R-C≡O]⁺ AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Carbazole 9H-Carbazole Intermediate Arenium Ion Intermediate Carbazole->Intermediate + [R-C≡O]⁺ Product Acylcarbazole Intermediate->Product - H⁺

Figure 2: Simplified mechanism of Friedel-Crafts acylation.

A key consideration in the Friedel-Crafts acylation of carbazole is that the product, an aryl ketone, can form a complex with the Lewis acid catalyst.[8] This necessitates the use of stoichiometric or even excess amounts of the catalyst.

Controlling Regioselectivity

The inherent reactivity of the carbazole nucleus favors acylation at the C3 and C6 positions. However, strategic modifications and specialized reagents can direct the acylation to the C1 position.

  • For C3 and C6 Acylation: Standard Friedel-Crafts conditions often lead to a mixture of 3-acyl and 3,6-diacyl products. The ratio can be controlled by adjusting the stoichiometry of the acylating agent and Lewis acid.[9][10]

  • For C1 Acylation: Achieving selective C1 acylation is more challenging. One successful strategy involves the use of a directing group on the nitrogen atom.[3][11] Another approach is the BCl₃-mediated Friedel-Crafts acylation, where a boryl group at the nitrogen directs the incoming acyl group to the adjacent C1 position.[12][13][14]

Experimental Protocol: Synthesis of 3,6-Diacetyl-9H-carbazole

This protocol details the Friedel-Crafts acylation of 9H-carbazole to produce the 3,6-diacetyl derivative.[10]

Materials:

  • 9H-Carbazole

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)

  • Hydrochloric acid (HCl), aqueous solution

  • Ice

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, suspend AlCl₃ (a slight excess over 2 molar equivalents) in the anhydrous solvent.

  • Formation of the Acylium Ion: Cool the suspension in an ice bath and add acetyl chloride (2.2 eq) dropwise with vigorous stirring.

  • Addition of Carbazole: After the addition of acetyl chloride is complete, add 9H-carbazole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 60-70 °C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Isolation: The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Experimental Protocol: BCl₃-Mediated Synthesis of 1-Aroyl-9H-carbazole

This protocol provides a method for the regioselective synthesis of 1-aroylcarbazoles.[12][13]

Materials:

  • 9H-Carbazole

  • Aryl nitrile (e.g., 4-fluorobenzonitrile)

  • Boron trichloride (BCl₃), 1 M solution in a suitable solvent (e.g., toluene)

  • Aluminum chloride (AlCl₃)

  • Anhydrous toluene

  • Aqueous hydrochloric acid (10%)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, to a solution of BCl₃ in toluene (1.1 eq), add 9H-carbazole (1.0 eq) in toluene, the aryl nitrile (1.2 eq), and anhydrous AlCl₃ (1.1 eq).

  • Reaction: Heat the mixture to reflux for 18 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and add water, followed by 10% aqueous HCl. Heat the mixture to reflux for 2 hours to hydrolyze the intermediate ketimine.

  • Work-up and Purification: After cooling, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to yield the 1-aroyl-9H-carbazole. Yields for this type of reaction are often moderate (e.g., 38% for 1-(4-fluorobenzoyl)-9H-carbazole).[12][13]

Table 2: Comparison of C-Acylation Protocols

ProtocolTarget PositionKey ReagentsAdvantagesDisadvantages
Standard Friedel-CraftsC3, C6Acyl Chloride, AlCl₃Well-established, good for 3,6-disubstitutionOften requires stoichiometric catalyst, regioselectivity can be an issue
BCl₃-MediatedC1Aryl Nitrile, BCl₃, AlCl₃High regioselectivity for C1 positionModerate yields, requires specific nitrile starting materials
Palladium-CatalyzedC1Aldehydes, Pd(OAc)₂, Directing GroupHigh regioselectivity, uses aldehydes as acyl sourceRequires installation and removal of a directing group

Conclusion

The acylation of 9H-carbazole is a versatile and powerful tool for the synthesis of a wide range of functional molecules. By carefully selecting the reaction conditions and reagents, chemists can selectively introduce acyl groups at either the nitrogen atom or specific positions on the carbocyclic core. The classical N-acylation and Friedel-Crafts C-acylation methods remain highly relevant, while modern catalytic approaches offer improved selectivity and substrate scope. The protocols and mechanistic insights provided in this application note are intended to equip researchers with the knowledge to confidently and successfully synthesize acylated carbazole derivatives for their specific research and development needs.

References

Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(9H-carbazol-9-yl)ethanone in Advanced Photovoltaics

The development of efficient and stable perovskite solar cells (PSCs) is intrinsically linked to the innovation of high-performance hole-transporting materials (HTMs). Among the diverse molecular scaffolds utilized, carbazole-based derivatives have emerged as a cornerstone due to their excellent thermal stability, high hole mobility, and tunable electronic properties.[1][2] this compound, a commercially available and synthetically versatile building block, serves as an ideal starting point for the rational design of novel HTMs. The acetyl group at the 9-position of the carbazole core provides a reactive handle for extending the π-conjugation and introducing various functional moieties, thereby enabling the fine-tuning of the material's optoelectronic characteristics to match the energy levels of the perovskite absorber layer and enhance device performance.[3][4]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of advanced hole-transporting materials starting from this compound. We will explore key synthetic strategies, delve into the causality behind experimental choices, and provide a framework for the characterization and evaluation of these materials in perovskite solar cell devices.

Core Synthetic Strategies: Leveraging the Acetyl Group for π-System Extension

The acetyl group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities to construct larger, conjugated systems. Key reactions include condensation reactions to form chalcones and vinyl derivatives, as well as cross-coupling reactions for the introduction of aryl and amino groups.

Claisen-Schmidt and Knoevenagel Condensations: Crafting Chalcone and Cyano-Vinyl Scaffolds

Condensation reactions are a straightforward and efficient method to extend the π-conjugated system of the carbazole core. The Claisen-Schmidt condensation with aromatic aldehydes yields carbazole-based chalcones, while the Knoevenagel condensation with active methylene compounds like malononitrile introduces a cyano-vinyl group. These extensions can significantly influence the material's absorption properties and energy levels.

Diagram: Synthetic Pathways from this compound

G start This compound chalcone Carbazole-Chalcone HTM start->chalcone Claisen-Schmidt Condensation cyanovinyl Carbazole-Cyano-Vinyl HTM start->cyanovinyl Knoevenagel Condensation vinyl Carbazole-Vinyl HTM start->vinyl Horner-Wadsworth-Emmons Reaction suzuki_product Aryl-Substituted Carbazole HTM start->suzuki_product Halogenation followed by Suzuki Coupling buchwald_product Amino-Substituted Carbazole HTM start->buchwald_product Halogenation followed by Buchwald-Hartwig Amination

Caption: Key synthetic transformations of this compound.

Experimental Protocol: Synthesis of a Carbazole-Based Chalcone HTM

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-(diphenylamino)benzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted aromatic aldehyde (1.1 eq.) in ethanol.

  • Base Addition: While stirring at room temperature, add a solution of KOH (3.0 eq.) in ethanol dropwise.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Purification: Filter the crude product and wash it with water and cold ethanol. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

Causality Behind Experimental Choices:

  • Base Catalyst: KOH is a strong base that deprotonates the α-carbon of the acetyl group, forming an enolate which then attacks the aldehyde.

  • Solvent: Ethanol is a common solvent for Claisen-Schmidt condensations as it can dissolve both the reactants and the base.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the high purity required for electronic applications.

Horner-Wadsworth-Emmons Reaction: Synthesis of Vinyl-Linked Carbazole Dimers

The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes. In the context of HTM synthesis, it can be used to create vinyl-linked carbazole dimers or to introduce vinyl groups that can be further functionalized.

Experimental Protocol: Synthesis of a Vinyl-Substituted Carbazole

This protocol outlines the synthesis of a vinyl-substituted carbazole derivative from this compound.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Phosphonate Anion Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend NaH (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq.) dropwise. Allow the mixture to stir at room temperature for 30 minutes.

  • Reaction with Ketone: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The phosphonate anion is a strong base and will react with water. Therefore, anhydrous conditions are crucial for the success of this reaction.

  • Inert Atmosphere: Sodium hydride is highly reactive with air and moisture. An inert atmosphere prevents its decomposition and ensures safety.

  • Stereoselectivity: The Horner-Wadsworth-Emmons reaction typically yields the thermodynamically more stable E-alkene as the major product.[1]

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, are indispensable tools for the synthesis of complex organic molecules.[5] To utilize these reactions, the carbazole core of this compound first needs to be functionalized with a halide (e.g., bromine or iodine) at a suitable position (e.g., C-3 and C-6).

Diagram: Cross-Coupling Strategies

G start Halogenated This compound suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald product_suzuki Aryl-Substituted HTM suzuki->product_suzuki [Pd catalyst], Base, Boronic Acid/Ester product_buchwald Amine-Substituted HTM buchwald->product_buchwald [Pd catalyst], Base, Amine

Caption: Palladium-catalyzed cross-coupling for HTM synthesis.

Experimental Protocol: General Procedure for Suzuki Coupling

Materials:

  • Halogenated this compound derivative

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, or DMF)

  • Water

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the halogenated carbazole derivative (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).

  • Solvent Addition and Degassing: Add the solvent and a small amount of water. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling to room temperature, extract the mixture with an organic solvent, wash with water and brine, and dry over an anhydrous salt. Purify the crude product by column chromatography.

Purification and Characterization of Carbazole-Based HTMs

The purity of HTMs is paramount for achieving high-performance and stable perovskite solar cells. Impurities can act as charge traps and recombination centers, detrimentally affecting device efficiency and longevity.

Purification Techniques:

  • Column Chromatography: This is the primary method for purifying the synthesized HTMs. Silica gel is the most common stationary phase, and the eluent is chosen based on the polarity of the compound.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

  • Sublimation: For thermally stable materials, sublimation under high vacuum is an excellent final purification step to remove any residual solvent and volatile impurities.[6][7]

Characterization Methods:

A comprehensive characterization of the synthesized HTMs is crucial to understand their structure-property relationships.

Technique Information Obtained
¹H and ¹³C NMR Spectroscopy Structural confirmation of the synthesized molecule.[8]
Mass Spectrometry (e.g., MALDI-TOF) Determination of the molecular weight and confirmation of the molecular formula.[9]
UV-Visible Spectroscopy Determination of the optical bandgap and absorption properties.[9]
Photoluminescence Spectroscopy Information on the emission properties and electronic transitions.[10]
Cyclic Voltammetry (CV) Determination of the HOMO and LUMO energy levels, which are crucial for energy level alignment with the perovskite.[10]
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the material.[11]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which is important for the morphological stability of the HTM layer.[8]

Device Fabrication and Performance Evaluation

The ultimate test of a newly synthesized HTM is its performance in a perovskite solar cell. A standard device architecture is the n-i-p structure, where the HTM is sandwiched between the perovskite absorber layer and the top metal electrode (e.g., gold or silver).

General Device Fabrication Workflow:

G FTO FTO-coated glass ETL Electron Transport Layer (ETL) (e.g., compact TiO₂, SnO₂) FTO->ETL Deposition Perovskite Perovskite Absorber Layer ETL->Perovskite Deposition HTL Hole Transport Layer (HTL) (Synthesized Carbazole HTM) Perovskite->HTL Spin-coating Electrode Metal Electrode (e.g., Au, Ag) HTL->Electrode Thermal Evaporation

Caption: Typical workflow for fabricating a perovskite solar cell.

Performance Metrics:

The performance of the fabricated solar cells is evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²). The key photovoltaic parameters are:

  • Power Conversion Efficiency (PCE): The overall efficiency of the solar cell.

  • Open-Circuit Voltage (Voc): The maximum voltage the cell can produce.

  • Short-Circuit Current Density (Jsc): The maximum current density the cell can produce.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve.

Exemplary Performance of Carbazole-Based HTMs:

Several studies have demonstrated the potential of carbazole-based HTMs in achieving high PCEs in perovskite solar cells. For instance, some carbazole derivatives have enabled PCEs of up to 21.52% with excellent long-term and thermal stabilities.[12] A Chinese patent reports carbazole-based HTMs with PCEs up to 20.02% and good long-term stability.[13] Another study on carbazole-terminated HTMs achieved efficiencies of nearly 18%.[10] These results underscore the promise of this compound as a versatile precursor for high-performance HTMs.

Conclusion and Future Outlook

This compound is a strategically important and versatile starting material for the synthesis of a wide array of hole-transporting materials for perovskite solar cells. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to design and develop novel carbazole-based HTMs with tailored properties. The future of this field lies in the continued exploration of new molecular designs, the optimization of synthetic routes to improve yields and reduce costs, and a deeper understanding of the structure-property-performance relationships to push the efficiency and stability of perovskite solar cells to new heights.

References

Application Note: A Robust Palladium-Catalyzed Protocol for the Synthesis of N-Acetyl Carbazole via Intramolecular C-H Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the synthesis of N-acetyl carbazole, a key heterocyclic scaffold in medicinal chemistry and materials science. We detail a highly efficient and reliable protocol based on a palladium-catalyzed intramolecular C-H functionalization and C-N bond formation, starting from 2-acetaminobiphenyl. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The carbazole framework is a privileged N-heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] Furthermore, carbazole derivatives are cornerstones in materials science, serving as essential components in organic light-emitting diodes (OLEDs) and photorefractive materials due to their unique photophysical and electronic properties.[1] N-acetyl carbazole, specifically, serves as a crucial intermediate, where the acetyl group acts as a protecting group that can be readily removed to yield the parent carbazole for further functionalization.[1]

Traditional methods for carbazole synthesis often require harsh conditions, multi-step procedures, or suffer from poor regioselectivity.[2] Modern synthetic chemistry has largely overcome these limitations through the advent of transition metal catalysis. The palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds, has revolutionized the synthesis of arylamines and their derivatives.[3][4]

This application note focuses on a particularly elegant and efficient strategy for synthesizing N-acetyl carbazole: a palladium-catalyzed intramolecular cyclization of 2-acetaminobiphenyl.[1] This method leverages a tandem C-H functionalization and C-N bond-forming sequence, offering excellent yields and functional group tolerance. By providing a detailed protocol and explaining the causality behind each experimental step, this guide aims to empower researchers to confidently employ this state-of-the-art methodology.

Reaction Mechanism: The Catalytic Cycle

The synthesis proceeds via an oxidative C-H/N-H coupling mechanism. Unlike typical cross-coupling reactions that start with a Pd(0) precatalyst, this transformation utilizes a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), which directly enters the catalytic cycle. An external oxidant is required to regenerate the active Pd(II) catalyst after the product-forming step.

The proposed catalytic cycle involves the following key steps[1]:

  • Amide Coordination: The cycle begins with the coordination of the palladium(II) acetate catalyst to the amide moiety of the 2-acetaminobiphenyl substrate, forming a palladium amide complex with the release of acetic acid.

  • C-H Activation / Palladation: The palladium amide complex undergoes an intramolecular electrophilic palladation. This concerted metalation-deprotonation (CMD) step involves the activation of a C-H bond on the adjacent phenyl ring, forming a stable six-membered cyclic palladium(II) intermediate (a palladacycle).

  • Reductive Elimination: The palladacycle intermediate undergoes reductive elimination to form the C-N bond of the carbazole ring system, yielding the desired N-acetylcarbazole product. This step reduces the palladium center from Pd(II) to Pd(0).

  • Catalyst Re-oxidation: For the catalytic cycle to continue, the resulting Pd(0) species must be re-oxidized to the active Pd(II) state. This is accomplished by an external oxidant, such as copper(II) acetate (Cu(OAc)₂) in the presence of oxygen, or dimethyl sulfoxide (DMSO) at elevated temperatures.[1]

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle sub 2-Acetaminobiphenyl c1 Complexation (Pd-Amide Formation) sub->c1 - AcOH pd2 Pd(OAc)₂ (Catalyst) pd2->c1 c2 Intramolecular C-H Activation (Palladacycle Formation) c1->c2 c3 Reductive Elimination c2->c3 pd0 Pd(0) c3->pd0 Forms Product product N-Acetylcarbazole c3->product c4 Catalyst Regeneration c4->pd2 Regenerated Catalyst pd0->c4 oxidant Oxidant (e.g., Cu(OAc)₂ / O₂) oxidant->c4 Re-oxidizes Pd

Caption: Proposed catalytic cycle for the synthesis of N-acetylcarbazole.

Experimental Protocol

This protocol is adapted from the work of Tsang, Buchwald, and coworkers.[1] It describes the synthesis using Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the co-oxidant under an oxygen atmosphere.

Materials and Equipment
  • Reagents:

    • 2-Acetaminobiphenyl (Substrate)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • Copper(II) Acetate (Cu(OAc)₂)

    • Toluene (Anhydrous)

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (Saturated aqueous NaCl)

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for column chromatography)

  • Equipment:

    • Schlenk tube or round-bottom flask with reflux condenser

    • Magnetic stirrer and hot plate with oil bath

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Inert gas line (Nitrogen or Argon) and Oxygen or Air balloon

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Glass column for chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a clean, dry Schlenk tube equipped with a magnetic stir bar, add 2-acetaminobiphenyl (1.0 equiv), palladium(II) acetate (0.05 equiv, 5 mol%), and copper(II) acetate (1.0 equiv).

    • Scientist's Note: Pd(OAc)₂ is the precatalyst, and Cu(OAc)₂ is the stoichiometric oxidant required to regenerate the active Pd(II) catalyst.[1] Using a Schlenk tube allows for easy control of the reaction atmosphere.

  • Atmosphere Exchange:

    • Seal the Schlenk tube. Evacuate the tube and backfill with an inert gas (e.g., Argon) three times to remove ambient air and moisture.

    • Finally, evacuate the tube one last time and backfill with an Oxygen balloon (or an air balloon if pure oxygen is unavailable, though the reaction may be slower).[1]

  • Solvent Addition and Reaction:

    • Add anhydrous toluene via syringe to the reaction vessel to achieve a substrate concentration of approximately 0.1 M.

    • Place the sealed tube in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 24 hours.

    • Scientist's Note: Toluene is used as a high-boiling, non-coordinating solvent. The high temperature is necessary to overcome the activation energy for the C-H activation step.[1]

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The consumption of the starting material and the appearance of a new, less polar spot corresponding to N-acetyl carbazole should be observed.

  • Work-up Procedure:

    • After 24 hours (or upon completion as indicated by TLC), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium and copper salts. Wash the pad thoroughly with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Scientist's Note: The aqueous washes remove residual acetic acid and inorganic salts.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will appear as a solid or oil. Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and concentrate to yield N-acetyl carbazole as a solid.[1]

  • Characterization:

    • The final product should be a colorless to yellow crystalline solid.[5]

    • Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Verify the melting point, which should be approximately 77-79 °C.[5]

Expected Results and Troubleshooting

The described protocol is robust and should provide high yields of the desired product.

Catalyst SystemOxidantTemp. (°C)Time (h)Reported YieldReference
5 mol% Pd(OAc)₂1 equiv. Cu(OAc)₂ / O₂12024~99%[1]
5 mol% Pd(OAc)₂DMSO (solvent) / Air1202491%[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient heat; Presence of inhibitors (e.g., water).Ensure reagents are pure and the solvent is anhydrous. Verify the oil bath temperature. Ensure the reaction is properly sealed and under the correct atmosphere.
Low Yield Incomplete reaction; Catalyst decomposition.Extend the reaction time and monitor by TLC. If decomposition is suspected (e.g., formation of large amounts of black precipitate), ensure the temperature does not exceed 120 °C.
Formation of Carbazole Cleavage of the N-acetyl group under the reaction conditions.This side reaction is sometimes observed.[1] Ensure the reaction is not heated for an unnecessarily prolonged period. The resulting carbazole can be separated during chromatography.
Difficulty in Purification Streaking on TLC plate; Co-elution of impurities.Ensure the crude product is fully dried onto silica before loading onto the column. Adjust the eluent polarity for better separation.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium(II) Acetate: Harmful if swallowed or inhaled. Avoid creating dust.

  • Copper(II) Acetate: Harmful and an environmental hazard. Handle with care and dispose of waste properly.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • The reaction is performed under a positive pressure of oxygen or air; ensure the glassware is free of defects.

References

Application Notes and Protocols for 1-(9H-carbazol-9-yl)ethanone in Photocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Photochemical Potential of 1-(9H-carbazol-9-yl)ethanone

In the rapidly evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful and sustainable tool for the construction of complex molecular architectures. This approach, which utilizes visible light to drive chemical transformations, offers significant advantages in terms of mild reaction conditions and unique reactivity pathways. Within the diverse array of photocatalysts, organic molecules have garnered considerable attention due to their tunable photophysical properties, lower cost, and reduced environmental impact compared to their transition metal counterparts.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of This compound , also known as N-acetylcarbazole, as a potent organophotocatalyst. The carbazole scaffold is a well-established privileged motif in materials science and medicinal chemistry, prized for its desirable electronic and charge-transporting properties. The introduction of an acetyl group at the 9-position modulates these properties, rendering this compound a compelling candidate for facilitating a range of photoredox transformations.

Herein, we delve into the mechanistic underpinnings of its photocatalytic activity, provide detailed, field-proven protocols for its application in C-H functionalization reactions, and present a framework for the rational design of novel synthetic methodologies.

Mechanism of Action: The Photoredox Cycle of this compound

The efficacy of this compound as a photocatalyst is rooted in its ability to absorb light energy and transition to an electronically excited state with enhanced redox capabilities. While specific excited-state redox potentials for this compound are not extensively documented in publicly available literature, the general mechanism for carbazole derivatives in photocatalysis is well-understood and serves as a guiding principle.[1] Carbazole derivatives are recognized as powerful single-electron photoreductants.[1]

Upon irradiation with a suitable light source, typically in the UV-A or violet-blue region of the spectrum corresponding to its absorption maxima, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). This is followed by efficient intersystem crossing to a longer-lived triplet state (T₁). This excited triplet state is both a stronger oxidant and a stronger reductant than the ground state molecule.

In a typical reductive quenching cycle, the excited photocatalyst donates an electron to a suitable substrate, initiating a radical cascade. The resulting photocatalyst radical cation is then regenerated to its ground state by a sacrificial electron donor to complete the catalytic cycle.

Photocatalytic Cycle General Photocatalytic Cycle of this compound PC This compound (PC) PC_star PC* PC->PC_star hν (Light Absorption) PC_radical PC•+ PC_star->PC_radical Electron Transfer to Substrate Substrate Substrate (S) PC_radical->PC Regeneration Radical_Intermediate Radical Intermediate (S•) Substrate->Radical_Intermediate Accepts e⁻ Product Product (P) Radical_Intermediate->Product Reaction Cascade

Caption: General photocatalytic cycle of this compound.

Application in C-H Arylation: A Protocol

One of the most promising applications of carbazole-based photocatalysts is in direct C-H arylation reactions. These transformations are of immense value in drug discovery and materials science as they allow for the late-stage functionalization of complex molecules without the need for pre-functionalized starting materials. The following protocol is a representative example of how this compound can be employed in the C-H arylation of a heterocycle.

Experimental Workflow

Experimental Workflow Workflow for Photocatalytic C-H Arylation Start Reaction Setup Degas Degassing Start->Degas Irradiation Irradiation with Light Source Degas->Irradiation Monitoring Reaction Monitoring (TLC/GC-MS) Irradiation->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for photocatalytic C-H arylation.

Detailed Protocol: C-H Arylation of N-Methylpyrrole with 4-Chlorobenzonitrile

This protocol is adapted from methodologies reported for carbazole derivatives in C-H arylation.[1]

Materials:

  • This compound (photocatalyst)

  • N-Methylpyrrole (substrate)

  • 4-Chlorobenzonitrile (aryl halide)

  • Potassium carbonate (K₂CO₃, base)

  • Dimethylformamide (DMF, solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk tube or vial)

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., 34W blue LED lamp)

Procedure:

  • Reaction Setup: To a clean and dry Schlenk tube or vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 1 mol%), N-methylpyrrole (2.0 mmol, 1.0 equiv), 4-chlorobenzonitrile (2.4 mmol, 1.2 equiv), and potassium carbonate (4.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (4.0 mL) to the reaction vessel.

  • Degassing: Seal the reaction vessel and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel at a fixed distance (e.g., 5-10 cm) from the visible light source and begin stirring. Ensure the reaction is maintained at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.

  • Work-up: Upon completion of the reaction, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.

Quantitative Data Summary

The following table summarizes representative yields for C-H arylation reactions using carbazole derivatives as photocatalysts, providing a benchmark for expected outcomes.

EntryHeterocycleAryl HalidePhotocatalystYield (%)Reference
1N-Methylpyrrole2-ChlorobenzonitrileCarbazole Derivative57-79[1]
2Pyrrole4-BromobenzonitrileCarbazole Derivative65[1]
3Indole4-ChlorobenzonitrileCarbazole Derivative72[1]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading (e.g., to 2-5 mol%). Ensure the solvent is anhydrous and the reaction is thoroughly degassed. The intensity and wavelength of the light source can also significantly impact the reaction efficiency.

  • Side Reactions: The formation of byproducts may indicate that the reaction time is too long or the temperature is too high. Monitor the reaction closely and stop it once the starting material is consumed.

  • No Reaction: Verify the functionality of the light source. Ensure that the absorption spectrum of this compound overlaps with the emission spectrum of the lamp.

Conclusion

This compound is a versatile and efficient organophotocatalyst with significant potential in modern organic synthesis. Its ability to facilitate challenging transformations such as C-H arylation under mild conditions makes it an attractive tool for researchers in both academic and industrial settings. The protocols and insights provided in this application note are intended to serve as a practical guide for harnessing the photocatalytic power of this valuable carbazole derivative. Further exploration of its reactivity with a broader range of substrates and in different reaction types is a promising avenue for future research.

References

Application Notes & Protocols: Synthesis of 1-(9H-carbazol-9-yl)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the N-Acetylated Carbazole Scaffold

Carbazole and its derivatives represent a cornerstone in heterocyclic chemistry, prized for their unique electronic properties, rigid planar structure, and significant biological activities.[1] The introduction of an acetyl group at the 9-position (N-position) to form 1-(9H-carbazol-9-yl)ethanone, also known as N-acetylcarbazole, fundamentally alters the molecule's chemical reactivity and physical properties. This modification serves not only as a protective strategy for the nitrogen atom but also as a key building block for a vast array of more complex molecules.

N-acetylated carbazoles are crucial intermediates in the development of pharmaceuticals and functional materials. They are found in compounds investigated for a range of biological activities, including as anticancer agents that can inhibit critical signaling pathways like STAT3, and as antimicrobial agents.[2][3] Furthermore, the carbazole nucleus is a potent fluorophore, and its N-acylation can modulate these photophysical properties, making these derivatives valuable in the field of organic electronics and dyes.[4]

This guide provides a detailed exploration of the primary synthetic methodologies for preparing this compound and its derivatives. It moves from classical, robust methods to modern, efficient catalytic systems, offering detailed, step-by-step protocols. The narrative emphasizes the chemical principles behind each method, empowering researchers to not only replicate the procedures but also to adapt and troubleshoot them for their specific molecular targets.

Method 1: Direct N-Acetylation of Carbazole

The most straightforward approach to synthesizing this compound is through the direct acylation of the carbazole nitrogen. The nitrogen atom in carbazole is nucleophilic, although less so than in aliphatic amines due to the delocalization of its lone pair into the aromatic system. The reaction involves the attack of this nitrogen on an electrophilic acetyl source.

Causality Behind Experimental Choices:
  • Acetylating Agent: Acetic anhydride and acetyl chloride are the most common acetyl sources. Acetic anhydride is often preferred for its lower cost and easier handling, producing acetic acid as a byproduct. Acetyl chloride is more reactive but generates corrosive hydrogen chloride gas, often requiring a base to act as a scavenger.[5]

  • Solvent: The choice of solvent depends on the reagents. For reactions with acetyl chloride, non-protic solvents like acetone or benzene are suitable. Reactions can also be performed under solvent-free conditions or in an excess of the acetylating agent.

  • Base/Catalyst: While the reaction can proceed without a catalyst, bases like pyridine or triethylamine can be used to neutralize HCl produced from acetyl chloride. For less reactive systems, phase-transfer catalysts (PTCs) can be employed to enhance the nucleophilicity of the carbazole anion, facilitating a more efficient reaction.[6]

Protocol 1.1: N-Acetylation using Acetic Anhydride

This protocol is a classic and reliable method for producing N-acetylcarbazole in high yield.

Workflow Diagram: N-Acetylation with Acetic Anhydride

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification carbazole Carbazole flask Reaction Flask carbazole->flask anhydride Acetic Anhydride anhydride->flask reflux Reflux (e.g., 2-4 hours) flask->reflux cool Cool Reaction Mixture reflux->cool pour Pour into Ice Water cool->pour filter Filter Precipitate pour->filter wash Wash with Water filter->wash dry Dry Product wash->dry recrystallize Recrystallize (e.g., from Ethanol) dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of N-acetylcarbazole.

Step-by-Step Protocol:

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser, add 9H-carbazole (1.0 eq).

  • Reaction Initiation: Add an excess of acetic anhydride (e.g., 5-10 eq), which will serve as both the acetylating agent and the solvent.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water. This will hydrolyze the excess acetic anhydride and precipitate the product.

  • Isolation: Stir the aqueous mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product thoroughly with cold water to remove any residual acetic acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Protocol 1.2: N-Acetylation using Acetyl Chloride and Base

This method utilizes the higher reactivity of acetyl chloride and is effective for less reactive carbazole derivatives.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 9H-carbazole (1.0 eq) in a suitable solvent such as acetone or dry benzene in a round-bottom flask.

  • Addition of Base: Add a stoichiometric amount of a base like pyridine or triethylamine (1.1 eq) to the solution.

  • Reaction Initiation: Cool the mixture in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution. The formation of a precipitate (pyridinium or triethylammonium hydrochloride) may be observed.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until TLC indicates completion of the reaction. Refluxing may be necessary for some substrates.

  • Work-up: Filter the reaction mixture to remove the hydrochloride salt. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography or recrystallization.

Method 2: Friedel-Crafts Acylation of the Carbazole Ring

While the primary topic is N-acetylation, it is crucial for the researcher to understand the alternative reactivity of the carbazole scaffold under different conditions. Friedel-Crafts acylation introduces an acetyl group onto the aromatic carbazole ring (C-acylation) rather than the nitrogen.[7] This reaction is fundamental for synthesizing a different class of isomers with the acetyl group at positions 1, 3, 6, or 8.

Reaction Mechanism: N- vs. C-Acetylation

cluster_N N-Acetylation (Base/Heat) cluster_C C-Acylation (Lewis Acid) N_start Carbazole + Acetic Anhydride N_product This compound N_start->N_product Nucleophilic attack from Nitrogen C_start Carbazole + Acetyl Chloride / AlCl₃ C_product Ring-Acetylated Carbazoles (e.g., 3-acetyl-9H-carbazole) C_start->C_product Electrophilic Aromatic Substitution on Ring

Caption: Contrasting pathways of N-Acetylation and C-Acetylation.

The regioselectivity of Friedel-Crafts acylation on carbazole is complex. The reaction typically yields a mixture of products, with the 3,6-diacylated product often being the major component under standard conditions.[8] However, specific reaction conditions and catalysts can direct the acylation to the 1 and 8 positions.[9] For instance, using boron trichloride as a Lewis acid can direct acylation to the 1-position by forming a complex with the carbazole nitrogen.[8]

Protocol 2.1: Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole

This protocol provides a general method for the C-acylation at the 1 and 8 positions of an already substituted carbazole, which is often more regioselective.

Step-by-Step Protocol: [9]

  • Reagent Preparation: Suspend the starting carbazole (e.g., 3,6-di-tert-butyl-9H-carbazole) (1.0 eq) in a suitable solvent like dichloromethane or carbon disulfide in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the suspension in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (a significant excess, e.g., 4.0 eq, is often required).[10][11]

  • Acylating Agent Addition: Add the acyl chloride (e.g., acetyl chloride) (e.g., 2.2 eq) dropwise to the stirred mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extraction: Extract the product with an organic solvent like dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent, purify the crude product by column chromatography on silica gel to isolate the desired C-acylated derivative.

Method 3: Advanced Copper-Catalyzed One-Pot Synthesis

Modern synthetic chemistry offers more elegant and efficient routes. N-acyl carbazoles can be synthesized in a single step from amides and cyclic diaryliodonium salts using a copper catalyst.[4] This method is powerful as it constructs the heterocyclic ring and performs the N-acylation simultaneously.

Principle of Reaction: This method involves a copper(I)-catalyzed coupling of an amide with a diaryliodonium salt. The reaction proceeds through a mechanism that forms two new C-N bonds, leading directly to the N-acylated carbazole core. This avoids the need to pre-form the carbazole ring system.

Protocol 3.1: CuI-Catalyzed Synthesis from a Diaryliodonium Salt

Step-by-Step Protocol: [4]

  • Reagent Preparation: In a reaction tube, combine the cyclic diaryliodonium triflate (1.0 eq), the desired amide (e.g., acetamide) (2.0 eq), copper(I) iodide (CuI) (20 mol %), and a ligand such as diglyme (2.0 eq).

  • Solvent and Atmosphere: Add a high-boiling solvent like p-xylene. Seal the tube and ensure an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture in an oil bath at a high temperature (e.g., 120 °C) for approximately 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the pure N-acylated carbazole derivative.

Data Summary and Characterization

The successful synthesis of this compound and its derivatives must be confirmed through rigorous analytical characterization.

Table 1: Comparison of Synthetic Methods

MethodKey ReagentsCatalyst/ConditionsTypical YieldsAdvantagesDisadvantages
Direct N-Acetylation (Anhydride) Carbazole, Acetic AnhydrideRefluxHigh (>90%)Simple, high yield, inexpensive reagents.Requires excess anhydride, work-up with water.
Direct N-Acetylation (Chloride) Carbazole, Acetyl ChlorideBase (Pyridine), RTGood to HighHighly reactive, good for hindered substrates.Generates corrosive HCl, requires base.
Friedel-Crafts C-Acylation Carbazole, Acetyl ChlorideLewis Acid (AlCl₃)VariableAccess to C-acylated isomers.Poor regioselectivity, often gives mixtures.[8]
Cu-Catalyzed One-Pot Diaryliodonium salt, AmideCuI, Diglyme, 120°CModerate to GoodConvergent, builds ring and acylates in one step.Requires specialized starting materials.[4]

Expected Characterization Data for this compound: [12]

  • Molecular Formula: C₁₄H₁₁NO

  • Molecular Weight: 209.25 g/mol

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will be characteristic of the aromatic protons of the carbazole ring (typically in the range of 7.3-8.2 ppm) and a sharp singlet for the acetyl methyl group (CH₃) around 2.7 ppm.

  • ¹³C NMR (CDCl₃): Peaks corresponding to the aromatic carbons and a distinct peak for the carbonyl carbon (C=O) around 170 ppm, and the methyl carbon around 27 ppm.

  • IR (KBr): A strong absorption band for the carbonyl (C=O) stretch will be prominent, typically around 1700-1720 cm⁻¹.

References

Application Note: The Role of Carbazole Derivatives in High-Performance Blue Emitting Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of efficient, stable, and color-pure blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge for next-generation displays and solid-state lighting. Carbazole and its derivatives have emerged as a cornerstone class of materials for addressing this challenge due to their exceptional electronic, photophysical, and thermal properties.[1][2][3] This application note provides an in-depth technical guide on the multifaceted roles of carbazole-based compounds, including a discussion on the potential impact of N-acetyl substitution, in blue-emitting OLEDs. We will explore their application as host materials, charge transporters, and emitters, particularly in the context of Thermally Activated Delayed Fluorescence (TADF). Detailed, field-proven protocols for the synthesis of a representative carbazole compound, fabrication of a multilayer blue OLED, and subsequent device characterization are provided to enable researchers to implement and validate these systems.

Introduction to Carbazole's Role in Blue OLEDs

The Enduring Challenge of Blue Emission

In the RGB pixel matrix of an OLED display, the blue emitter is often the performance bottleneck. Materials that emit high-energy blue light are inherently more susceptible to degradation, leading to shorter operational lifetimes compared to their red and green counterparts.[4] Furthermore, achieving high quantum efficiency—the ratio of emitted photons to injected electrons—is particularly difficult for blue emitters due to their wide energy gaps, which can hinder charge injection and balance.[5]

Carbazole: A Versatile Molecular Scaffold

The carbazole moiety has become a ubiquitous building block in materials designed for blue OLEDs.[1] Its rigid, planar structure and electron-donating nature provide an excellent foundation for tuning optoelectronic properties. Key advantages of the carbazole framework include:

  • High Triplet Energy (T₁): Carbazole possesses a high triplet energy level, making it an ideal host material for blue phosphorescent and TADF emitters. This property is crucial to prevent the back-transfer of energy from the dopant to the host, which would otherwise quench the emission.[6]

  • Good Hole-Transporting Properties: The electron-rich nature of the carbazole nitrogen atom facilitates efficient hole transport.[1]

  • Excellent Thermal and Morphological Stability: Derivatives can be designed to have high glass transition temperatures (Tg), leading to stable amorphous films that resist crystallization during device operation.[5]

  • Synthetic Versatility: The carbazole core can be easily functionalized at various positions (e.g., N, C-2, C-3, C-6, C-7) to fine-tune the electronic and physical properties of the resulting molecule.[1][7]

N-acetylcarbazole: A Prospective Derivative

While N-phenyl and N-alkyl carbazoles are widely studied, N-acetylcarbazole represents a specific modification where an acetyl group (-COCH₃) is attached to the nitrogen atom. The introduction of the electron-withdrawing acetyl group can be hypothesized to have several effects:

  • Modulation of Electronic Properties: The acetyl group would likely lower the Highest Occupied Molecular Orbital (HOMO) energy level compared to N-alkylcarbazoles, potentially improving injection from certain anode materials. It could also influence the Lowest Unoccupied Molecular Orbital (LUMO) and triplet energy.

  • Impact on Charge Transport: The presence of the acetyl group could alter the molecule's charge transport characteristics, potentially leading to more balanced electron and hole mobility.

  • Solubility and Film Formation: The polarity introduced by the acetyl group could affect the material's solubility and film-forming properties in solution-processed fabrication methods.

While specific literature on N-acetylcarbazole in OLEDs is sparse, the principles governing other carbazole derivatives provide a strong foundation for its potential application and investigation.

Key Physicochemical Properties and Their Significance

The performance of a carbazole derivative in an OLED is dictated by a combination of its electronic, thermal, and photophysical properties.

PropertySignificance in Blue OLEDsTypical Values for Carbazole Hosts
HOMO Level Determines the efficiency of hole injection from the hole-transport layer (HTL). Should be closely matched with the HTL's HOMO level to minimize the injection barrier.-5.6 to -5.9 eV
LUMO Level Influences electron injection from the electron-transport layer (ETL) and the overall energy gap.-2.1 to -2.9 eV[4]
Triplet Energy (T₁) For host materials, T₁ must be higher than that of the blue dopant to confine excitons on the emitter and prevent energy loss.> 2.8 eV
Glass Transition (Tg) Indicates the temperature at which the material transitions from a rigid glassy state to a rubbery state. A high Tg (>150 °C) is crucial for morphological stability and long device lifetime.[5]130 to >200 °C[5][8]
Photoluminescence Quantum Yield (PLQY) The intrinsic efficiency of the material to convert absorbed light into emitted light. A high PLQY is essential for high-efficiency emitters.> 80% for efficient emitters

Core Applications in Blue OLED Architectures

Carbazole derivatives are employed in multiple layers of a blue OLED stack, a testament to their versatility.

Host Material for Emitters

This is the most prominent role for carbazole derivatives. As a host, the material forms the bulk of the emissive layer (EML) and disperses a small amount of an emitter (dopant). The host's primary functions are to transport charge carriers (electrons and holes) and efficiently transfer the resulting energy to the dopant molecules. Carbazole derivatives like 1,3-bis(N-carbazolyl)benzene (mCP) and its derivatives are benchmark hosts for blue emitters.[9]

Thermally Activated Delayed Fluorescence (TADF) Emitters

Carbazole is a key component in many high-efficiency TADF molecules.[10] In a typical TADF design, a carbazole unit acts as the electron donor (D) linked to an electron acceptor (A) moiety. This D-A architecture leads to a spatial separation of the HOMO and LUMO, resulting in a very small energy gap between the singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows triplet excitons, which are normally non-emissive, to be converted back into emissive singlet excitons via reverse intersystem crossing (RISC), enabling theoretical 100% internal quantum efficiency.[11]

TADF_Mechanism cluster_ground Ground State (S0) cluster_excited Excited States S0 S0 S1 Singlet (S1) S0->S1 Electrical Excitation S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 Triplet (T1) S1->T1 ISC T1->S0 Phosphorescence (Slow) T1->S1 RISC (TADF) (ΔEST is small)

Caption: Energy diagram of the TADF mechanism.

Hole-Transporting Layer (HTL)

Due to their inherent hole-transporting capabilities, carbazole derivatives such as 4,4',4''-tri(N-carbazolyl)triphenylamine (TCTA) are frequently used as hole-transporting materials.[12] They facilitate the efficient movement of holes from the anode towards the emissive layer, contributing to balanced charge injection and improved device performance.

Experimental Protocols

The following protocols provide a framework for the synthesis, fabrication, and characterization of a blue OLED using a carbazole-based material.

Protocol 1: Synthesis of 9-phenyl-9H-carbazole

This protocol describes a common Ullmann condensation reaction to synthesize an N-substituted carbazole, which serves as a foundational procedure that can be adapted for other derivatives.

Materials:

  • 9H-Carbazole

  • Iodobenzene

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • 1,2-Dichlorobenzene (solvent)

Procedure:

  • Setup: In a nitrogen-purged three-neck round-bottom flask equipped with a reflux condenser, add 9H-carbazole (1 eq.), iodobenzene (1.2 eq.), potassium carbonate (2 eq.), and a catalytic amount of CuI (0.1 eq.).

  • Solvent Addition: Add anhydrous 1,2-dichlorobenzene to the flask.

  • Reaction: Heat the mixture to reflux (approx. 180 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid residue with dichloromethane (DCM).

  • Extraction: Combine the filtrates and wash with deionized water (3 times). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 9-phenyl-9H-carbazole.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Multilayer Blue OLED via Thermal Evaporation

This protocol details the fabrication of a standard phosphorescent blue OLED using a carbazole derivative as the host.

Device Structure: ITO / HTL / EML / ETL / LiF / Al

OLED_Fabrication cluster_workflow OLED Fabrication Workflow Start 1. ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Plasma 2. O2 Plasma Treatment (Improves work function & adhesion) Start->Plasma HTL 3. HTL Deposition (e.g., NPB, ~40 nm) Plasma->HTL EML 4. Emissive Layer Co-Deposition (Host:Dopant, e.g., mCP:FIrpic, ~20 nm) HTL->EML ETL 5. ETL Deposition (e.g., TPBi, ~30 nm) EML->ETL Cathode 6. Cathode Deposition (LiF: 0.5 nm, Al: 100 nm) ETL->Cathode Encapsulation 7. Encapsulation (Protects from air and moisture) Cathode->Encapsulation

Caption: Workflow for vacuum thermal evaporation of an OLED.

Procedure:

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with oxygen plasma for 5 minutes to increase the ITO work function and remove organic residues.

  • Organic Layer Deposition:

    • Immediately transfer the cleaned substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.

    • Deposit the following layers sequentially:

      • Hole-Transport Layer (HTL): Deposit 40 nm of N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine (NPB) at a rate of 1 Å/s.

      • Emissive Layer (EML): Co-deposit the carbazole-based host (e.g., mCP) and a blue phosphorescent dopant (e.g., FIrpic, 8-10 wt%) to a thickness of 20 nm. Maintain a total deposition rate of ~1 Å/s.

      • Electron-Transport Layer (ETL): Deposit 30 nm of 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) at a rate of 1 Å/s.[7]

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a 0.5 nm layer of Lithium Fluoride (LiF) as an electron injection layer at a rate of 0.1 Å/s.[4]

    • Deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of 5 Å/s.

  • Encapsulation:

    • Remove the completed device from the vacuum chamber and immediately encapsulate it using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox to prevent degradation from atmospheric oxygen and moisture.

Protocol 3: Characterization of OLED Device Performance

Equipment:

  • Source measure unit (e.g., Keithley 2400 series)

  • Photodiode with a calibrated luminance meter

  • Spectrometer (e.g., Photo Research PR-655)

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Apply a forward voltage bias to the device using the source measure unit, sweeping from 0 V to 10 V in steps of 0.1 V.

    • Simultaneously record the current flowing through the device and the luminance (in cd/m²) using the photodiode.

    • Plot J vs. V and L vs. V curves. The turn-on voltage is typically defined as the voltage at which luminance reaches 1 cd/m².

  • Efficiency Measurement:

    • Calculate the Current Efficiency (ηc) in cd/A using the formula: ηc = L / J, where J is the current density in A/m².

    • Calculate the External Quantum Efficiency (EQE, ηext) using the luminance, current, and the electroluminescence (EL) spectrum. This is typically handled by integrated measurement system software.

    • Plot ηc vs. J and EQE vs. J to analyze the efficiency roll-off at high brightness.

  • Electroluminescence (EL) Spectrum:

    • At a constant driving voltage (e.g., 8 V), measure the emitted light spectrum using the spectrometer.

    • Record the peak emission wavelength (λ_peak) and the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y) to quantify the color purity.

Performance of Carbazole-Based Blue OLEDs

The table below summarizes the performance of representative blue OLEDs from recent literature that utilize carbazole derivatives, showcasing their effectiveness.

Role of Carbazole DerivativeHost Material(s)Emitter/DopantMax EQE (%)CIE (x, y)Reference
HostAd-mCPBlue TADF Dopant29.9%Not Specified[9]
HostmDCzPFPtNON (PhOLED)18.3%Not Specified[6]
Emitter (Non-doped)-Cz-SBDPI6.2%(0.15, 0.06)[5][13]
Emitter (Non-doped)-BCzB-PPI4.43%(0.159, 0.080)[14][15]
Dopant EmitterTDBA-CzTDBA-Cz6.45%(0.167, 0.086)[16]
Exciplex ComponentTCTAP6 (Acceptor)9.1%Deep-Blue[12]

Conclusion and Future Outlook

Carbazole-based materials are indispensable for the advancement of blue OLED technology. Their tunable electronic structure, high triplet energy, and excellent stability make them superior candidates for hosts, TADF emitters, and charge-transporting layers. While N-acetylcarbazole itself is not yet a mainstream material, its unique electronic profile, resulting from the N-acetyl substitution, warrants further investigation. Future research will likely focus on developing novel carbazole derivatives with even greater stability and efficiency, particularly through the design of advanced TADF emitters and robust host materials that can suppress degradation pathways and minimize efficiency roll-off, ultimately leading to commercial blue OLEDs that match the lifetime and performance of their green and red counterparts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(9H-Carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(9H-carbazol-9-yl)ethanone. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis.

I. Overview of this compound Synthesis

The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is most commonly achieved through the N-acetylation of carbazole. This reaction typically involves the treatment of carbazole with an acetylating agent, such as acetyl chloride or acetic anhydride, often in the presence of a base or a catalyst to facilitate the reaction. While seemingly straightforward, this synthesis can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will address these issues in detail.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is the yield of my this compound consistently low?

Answer:

Low yields in the N-acetylation of carbazole can stem from several factors, ranging from suboptimal reaction conditions to the quality of your reagents. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Deprotonation of Carbazole: The N-H proton of carbazole is weakly acidic (pKa ≈ 17), and its deprotonation is crucial for the nucleophilic attack on the acetylating agent. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the carbazole will remain unreacted.

    • Solution: Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF. Alternatively, when using milder bases such as potassium carbonate (K2CO3) or pyridine, ensure they are used in excess and are of high purity and anhydrous.[1]

  • Hydrolysis of the Acetylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis if moisture is present in the reaction setup. This will consume your acetylating agent and reduce the overall yield.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from entering the system.

  • Suboptimal Reaction Temperature: The rate of N-acetylation is temperature-dependent. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to the formation of side products and degradation of the desired product.

    • Solution: If your reaction is proceeding slowly at room temperature, consider gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific conditions.

  • Inefficient Stirring: In heterogeneous reaction mixtures (e.g., with a solid base like K2CO3), inefficient stirring can lead to poor contact between the reactants, resulting in an incomplete reaction.

    • Solution: Ensure vigorous stirring throughout the reaction to maintain a homogeneous suspension.

Question 2: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products and how can I avoid them?

Answer:

The formation of impurities is a common challenge. Here are some of the most likely culprits and how to mitigate them:

  • Unreacted Carbazole: This is the most common impurity, especially in cases of low conversion.

    • Solution: As discussed in the previous question, ensure complete deprotonation of the carbazole and use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents). Monitor the reaction by TLC until the carbazole spot is no longer visible.

  • C-Acetylated Byproducts: While N-acetylation is generally favored under basic conditions, Friedel-Crafts C-acylation can occur, especially if a Lewis acid catalyst (like AlCl3) is used or if the reaction is carried out under acidic conditions.[2] This can lead to the formation of isomers such as 1-(9H-carbazol-1-yl)ethanone or 1-(9H-carbazol-3-yl)ethanone.

    • Solution: To favor N-acetylation, ensure the reaction is performed under basic conditions. Avoid the use of Lewis acids if N-acetylation is the desired outcome.

  • Di-acetylated Products: Although less common for carbazole, over-acetylation is a theoretical possibility under harsh conditions, leading to the formation of a di-acetylated carbazole derivative.

    • Solution: Use a controlled stoichiometry of the acetylating agent and avoid excessive heating or prolonged reaction times after the initial reaction is complete.

  • Products from Reagent Decomposition: At high temperatures, the acetylating agent or the product itself may decompose, leading to a complex mixture of byproducts.

    • Solution: Maintain a controlled temperature throughout the reaction and monitor its progress to avoid unnecessary heating.

Question 3: I am having difficulty purifying my this compound. What is the best method?

Answer:

Effective purification is key to obtaining a high-purity product. The two most common methods are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities, especially unreacted carbazole.

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, common and effective solvents include ethanol, isopropanol, or a mixture of ethanol and water.[3]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, or if you have a complex mixture of byproducts, column chromatography is the preferred method.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. The optimal ratio will depend on the polarity of the impurities you are trying to separate. You can determine the best solvent system by running a TLC analysis with different solvent ratios. A common starting point is a hexane:ethyl acetate mixture in a 9:1 or 8:2 ratio.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-acetylation of carbazole?

A1: The N-acetylation of carbazole typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the deprotonation of the carbazole nitrogen by a base, forming the carbazolide anion. This anion is a potent nucleophile that attacks the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride or acetic anhydride). This is followed by the departure of the leaving group (chloride or acetate) to yield the N-acetylated product.

Q2: Which acetylating agent is better: acetyl chloride or acetic anhydride?

A2: Both acetyl chloride and acetic anhydride are effective acetylating agents.

  • Acetyl chloride is more reactive than acetic anhydride and may lead to faster reaction times. However, it is also more corrosive, moisture-sensitive, and produces hydrochloric acid (HCl) as a byproduct, which needs to be neutralized by a base.

  • Acetic anhydride is less reactive but is often easier to handle and its byproduct, acetic acid, is less corrosive than HCl. The choice between the two often depends on the specific reaction conditions and the desired reactivity.

Q3: What is the role of a base in this reaction?

A3: A base plays a crucial role in the N-acetylation of carbazole. Its primary function is to deprotonate the carbazole's N-H group, generating the highly nucleophilic carbazolide anion. This significantly increases the rate of the reaction. In reactions using acetyl chloride, the base also serves to neutralize the HCl byproduct, driving the reaction to completion.

Q4: Can I use a catalyst for this reaction?

A4: While a base is typically sufficient, certain catalysts can be employed. For instance, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can be used in a two-phase system (e.g., an organic solvent and an aqueous base) to facilitate the transfer of the carbazolide anion to the organic phase where the reaction with the acetylating agent occurs.[1] Lewis acids like AlCl3 can also catalyze the reaction, but they tend to promote C-acylation (Friedel-Crafts reaction) on the aromatic rings of carbazole rather than N-acetylation.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Spot the reaction mixture on a TLC plate alongside the starting material (carbazole). The disappearance of the carbazole spot and the appearance of a new, typically less polar, product spot indicate the progress of the reaction.

IV. Experimental Protocols

Here are two detailed, step-by-step protocols for the synthesis of this compound with different reagents.

Protocol 1: N-Acetylation using Acetic Anhydride and Pyridine

This protocol uses the less reactive but easier-to-handle acetic anhydride with pyridine acting as both a base and a catalyst.

Materials:

  • Carbazole

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole (1.0 eq) in anhydrous pyridine.

  • Slowly add acetic anhydride (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3 solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a white to off-white solid.

Protocol 2: N-Acetylation using Acetyl Chloride and Potassium Carbonate

This protocol utilizes the more reactive acetyl chloride with potassium carbonate as the base.

Materials:

  • Carbazole

  • Acetyl chloride

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone (anhydrous)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred suspension of carbazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone, add acetyl chloride (1.1 eq) dropwise at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetone.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • To the residue, add water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from ethanol.

V. Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-acetylation of carbazole.

Acetylating AgentBase/CatalystSolventTemperatureTime (h)Yield (%)Reference
Acetic AnhydridePyridinePyridineReflux2-4Good to ExcellentGeneral Protocol
Acetyl ChlorideK2CO3Acetone0 °C to RT2-3HighGeneral Protocol
Acetic AnhydrideNoneAcetic AcidReflux0.5Not specified[5]
Acetyl ChlorideClayNoneRT0.1-0.669-97[6]

VI. Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Leaving Group Departure carbazole Carbazole (N-H) carbazolide Carbazolide Anion (N-) carbazole->carbazolide + Base base Base protonated_base Protonated Base base->protonated_base + H+ acetylating_agent Acetylating Agent (e.g., Acetyl Chloride) carbazolide->acetylating_agent Nucleophilic Attack intermediate Tetrahedral Intermediate acetylating_agent->intermediate product This compound intermediate->product leaving_group Leaving Group (e.g., Cl-) intermediate->leaving_group Elimination

Caption: N-acetylation of carbazole mechanism.

Troubleshooting Workflow

troubleshooting_workflow cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_workup Purification Strategy start Low Yield of This compound check_reagents Check Reagent Quality (Anhydrous? Pure?) start->check_reagents check_conditions Review Reaction Conditions (Base, Temp, Time) start->check_conditions check_workup Evaluate Workup & Purification start->check_workup wet_reagents Wet Reagents/Solvents? check_reagents->wet_reagents impure_reagents Impure Starting Materials? check_reagents->impure_reagents base_issue Incomplete Deprotonation? check_conditions->base_issue temp_issue Suboptimal Temperature? check_conditions->temp_issue recrystallization_issue Recrystallization Ineffective? check_workup->recrystallization_issue chromatography_issue Complex Impurity Profile? check_workup->chromatography_issue dry_reagents Use Anhydrous Reagents/Solvents Run under Inert Atmosphere wet_reagents->dry_reagents purify_reagents Purify Starting Materials impure_reagents->purify_reagents stronger_base Use Stronger/Excess Base base_issue->stronger_base optimize_temp Optimize Temperature (TLC monitoring) temp_issue->optimize_temp optimize_recrystallization Optimize Recrystallization Solvent recrystallization_issue->optimize_recrystallization column_chromatography Perform Column Chromatography chromatography_issue->column_chromatography

Caption: Troubleshooting workflow for low yield.

VII. Safety Precautions

  • Carbazole: May cause skin, eye, and respiratory irritation. It is also suspected of causing cancer. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.[7][8][9]

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water. Causes severe skin burns and eye damage. It is also a lachrymator. Always handle acetyl chloride in a fume hood, wearing appropriate PPE, including gloves, safety glasses, a face shield, and a flame-retardant lab coat. Keep away from water and sources of ignition.

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable. Handle with care in a fume hood, using appropriate PPE.

  • Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor. Always work with pyridine in a well-ventilated fume hood.

  • Bases (K2CO3, NaH): Potassium carbonate is an irritant. Sodium hydride is highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle NaH with extreme care under an inert atmosphere and away from any moisture.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

VIII. References

  • Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research, 4(3). DOI: 10.26717/BJSTR.2018.04.001047. --INVALID-LINK--

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024, April 29). Safety Data Sheet: 9H-Carbazole. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 9H-Carbazole-1-acetic acid, 8-hydroxy. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet: Carbazole. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Carbazole. Retrieved from --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). Carbazole MATERIAL SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 9-Acetyl-9H-carbazole. Retrieved from --INVALID-LINK--

  • Liu, X., et al. (2025). Biosynthesis of a N-Acetylated Tricyclic Carbazole with Antithrombotic Activity. Journal of Natural Products. --INVALID-LINK--

  • Maji, M., & Kundu, S. (2021). Recent developments in C–H functionalization of carbazoles. RSC Advances, 11(32), 19655-19677. --INVALID-LINK--

  • Abdalrahman, A. S. M., et al. (2018). Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. Iraqi Journal of Science, 59(2A), 735-746. --INVALID-LINK--

  • Castro, E. A., & Gil, F. J. (1977). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society, 99(23), 7611-7615. --INVALID-LINK--

  • A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. (2005). Google Patents. --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-(9-ETHYL-9H-CARBAZOL-3-YL)ETHANONE. Retrieved from --INVALID-LINK--

  • Oakwood Chemical. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Singh, P., et al. (2022). Exploring N-heterocyclic linked novel hybrid chalcone derivatives: synthesis, characterization, evaluation of antidepressant activity, toxicity assessment, molecular docking, DFT and ADME study. RSC Advances, 12(45), 29335-29355. --INVALID-LINK--

  • Al-Juboori, S. A., & Al-Masoudi, N. A. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 61(4), 830-839. --INVALID-LINK--

  • Wühr, M., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 12-20. --INVALID-LINK--

  • Oberlintner, A., Likozar, B., & Novak, U. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Cellulose, 28(12), 7625-7637. --INVALID-LINK--

  • Ouarna, S., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry, 32(2), 913-922. --INVALID-LINK--

  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using potter’s clay as a reusable catalyst. International Journal of ChemTech Research, 6(5), 2841-2847. --INVALID-LINK--

  • Ouarna, S., et al. (2016). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Oriental Journal of Chemistry, 32(2), 913-922. --INVALID-LINK--

  • Altinolcek, N., et al. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066-1074. --INVALID-LINK--

  • TCI Chemicals. (n.d.). 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone. Retrieved from --INVALID-LINK--

  • Li, J., et al. (2021). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. Fuel, 285, 119124. --INVALID-LINK--

  • Khan, A. (2018, January 15). I'm looking for N-substition reactions of carbazole, does anyone have any tips for these in order to get efficent yield and simple synthesis protocol? [Online forum post]. ResearchGate. --INVALID-LINK--

  • Çapan, A. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Organic Communications, 14(3), 270-279. --INVALID-LINK--

  • El-Hashash, M. A., et al. (2007). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 12(9), 2047-2059. --INVALID-LINK--

  • Rahman, M. M., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Borneo Journal of Pharmacy, 4(3), 164-171. --INVALID-LINK--

  • Chemsrc. (n.d.). Ethanone,1-(9H-carbazol-9-yl)-. Retrieved from --INVALID-LINK--

  • Salih, N. A., & Al-Juboori, S. A. (2021). Synthesis and antimicrobial activities of 9 H-carbazole derivatives. Egyptian Journal of Chemistry, 64(6), 3021-3028. --INVALID-LINK--

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 10(1), 60-74. --INVALID-LINK--

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. --INVALID-LINK--

  • Çapan, A. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Organic Communications, 14(3), 270-279. --INVALID-LINK--

  • Leslie, J. M. (2024, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. --INVALID-LINK--

  • Bucebnik, S., et al. (2022). Modifications of 5,12-dihydroindolo[3,2-a]carbazole scaffold via its regioselective C2,9-formylation and C2,9-acetylation. Dyes and Pigments, 201, 110214. --INVALID-LINK--

References

Technical Support Center: Navigating the Solubility Challenges of 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(9H-carbazol-9-yl)ethanone. This guide is designed to provide you with in-depth technical and practical advice to address the solubility challenges often encountered with this compound in various organic solvents. My goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to build a foundational understanding of the principles at play.

Introduction to this compound and its Solubility Profile

This compound, also known as N-acetylcarbazole, is a derivative of carbazole, a class of compounds with significant interest in medicinal chemistry and materials science.[1] While it is generally considered to have good solubility in common organic solvents, its behavior can be nuanced, leading to challenges in achieving desired concentrations for various applications.[2] The parent carbazole scaffold is largely non-polar, contributing to its limited solubility in highly polar solvents like ethanol and its preference for less polar or aprotic polar solvents.[3][4]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₄H₁₁NO[5]
Molecular Weight 209.24 g/mol [5]
Melting Point 77-79 °C[6]

Understanding these properties is the first step in troubleshooting solubility issues. The relatively low melting point, for instance, suggests that thermal energy can be a powerful tool in enhancing its dissolution.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the handling of this compound.

Q1: Why is this compound poorly soluble in ethanol despite ethanol being a common organic solvent?

A1: The principle of "like dissolves like" is central here. Ethanol is a highly polar protic solvent. This compound, while possessing a polar carbonyl group, is dominated by the large, non-polar carbazole ring system. This structural feature leads to unfavorable interactions with the highly polar ethanol molecules, resulting in low solubility.[4] For the parent compound, carbazole, it is known to be only slightly soluble in absolute alcohol.[7]

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Based on the structure and available data for related compounds, we recommend starting with the following solvents:

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices due to their ability to engage in dipole-dipole interactions and, in the case of DMF, potentially form hydrogen bonds with any residual N-H groups in related carbazole structures.[4][8][9]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are good options due to their ability to dissolve non-polar compounds.[4]

  • Other Organic Solvents: Acetone is also a viable option, with carbazole showing reasonable solubility in it.[7]

Q3: I've observed that my compound precipitates out of solution over time. What could be the cause and how can I prevent it?

A3: This is a common issue, often related to the creation of a supersaturated solution. This can happen if you dissolve the compound at an elevated temperature and then cool it to room temperature, or if a solvent in a co-solvent system evaporates. To prevent precipitation, consider the following:

  • Determine the equilibrium solubility: Before preparing a stock solution, it's crucial to determine the approximate solubility at your working temperature.

  • Use a co-solvent system: A mixture of a good solvent and a poorer solvent can sometimes stabilize the solute.

  • Store solutions at a constant temperature: Avoid temperature fluctuations that can decrease solubility.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

When faced with solubility challenges, a systematic approach is key. The following guide will walk you through a logical progression of troubleshooting steps.

Step 1: Initial Solvent Screening and Optimization

The first and most critical step is to identify a suitable solvent or solvent system.

Protocol for Solvent Screening:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent. Cover a range of polarities:

    • Polar Protic: Ethanol, Methanol

    • Aprotic Polar: Acetone, Acetonitrile, DMSO, DMF

    • Non-Polar: Dichloromethane, Chloroform, Toluene

  • Observation at Room Temperature: Vortex each vial for 30-60 seconds and visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent and vortex again. Repeat until the compound dissolves or it becomes clear that it is poorly soluble.

  • Record Your Observations: Note the approximate solubility in terms of mg/mL.

Step 2: The Role of Temperature in Enhancing Solubility

For many organic solids, solubility increases with temperature.[10]

Protocol for Temperature-Assisted Dissolution:

  • Initial Suspension: Prepare a suspension of your compound in the chosen solvent at a concentration slightly higher than its room temperature solubility.

  • Controlled Heating: Gently warm the suspension in a water bath with stirring. Increase the temperature in increments of 5-10 °C.

  • Observe Dissolution: Note the temperature at which the compound fully dissolves.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or if precipitation occurs. If it precipitates, this indicates that you have created a supersaturated solution.

Step 3: Utilizing Co-Solvent Systems

A co-solvent system, which is a mixture of two or more miscible solvents, can often enhance the solubility of a compound more effectively than a single solvent.

Diagram of Co-Solvency:

Caption: Co-solvent systems can improve solubility.

Protocol for Developing a Co-Solvent System:

  • Primary Solvent Selection: Dissolve this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., DCM or DMSO).

  • Titration with a "Poorer" Solvent: Slowly add a "poorer" but miscible solvent (e.g., ethanol or a buffer) to the solution while stirring.

  • Observe for Precipitation: Note the ratio of the two solvents at which the compound begins to precipitate. This will give you the boundary of your solubility window.

  • Optimization: Prepare solutions with solvent ratios just below the precipitation point to achieve a stable, highly concentrated solution.

Step 4: Advanced Techniques for Stubborn Solubility Issues

If the above methods are insufficient, more advanced techniques can be employed.

  • Sonication: The application of ultrasonic energy can aid in the dissolution process by breaking down particle agglomerates and increasing the surface area of the solid.[3] This is particularly useful for preparing suspensions and can sometimes accelerate the dissolution of sparingly soluble materials.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods such as melting or solvent evaporation. The resulting product often has enhanced dissolution properties due to the reduction in particle size and changes in the crystalline form of the drug.

Experimental Workflow for Determining Equilibrium Solubility

For researchers needing precise solubility data for their specific experimental conditions, the following workflow is recommended.

Solubility_Workflow start Start: Weigh Compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate (e.g., 24-48h with agitation) add_solvent->equilibrate check_solid Check for Undissolved Solid equilibrate->check_solid saturate Saturated Solution Achieved check_solid->saturate Yes not_saturated Not Saturated check_solid->not_saturated No filter Filter to Remove Solid saturate->filter not_saturated->add_solvent analyze Analyze Supernatant (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate Concentration (Solubility) analyze->calculate end End: Solubility Determined calculate->end

Caption: Workflow for equilibrium solubility determination.

Concluding Remarks

Addressing the solubility of this compound requires a methodical and informed approach. By understanding the physicochemical properties of the compound and systematically exploring solvent systems, temperature effects, and advanced techniques, researchers can overcome these challenges and achieve their experimental goals. This guide provides a framework for this process, empowering you to make informed decisions in your research and development endeavors.

References

common side reactions in the synthesis of 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(9H-carbazol-9-yl)ethanone (also known as 9-acetylcarbazole or N-acetylcarbazole). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most common and generally reliable method is the N-acetylation of carbazole. This reaction involves treating carbazole with an acetylating agent such as acetyl chloride or acetic anhydride. A critical aspect of this synthesis is the use of a base to deprotonate the carbazole's N-H group. The resulting carbazolide anion is a significantly stronger nucleophile than the neutral carbazole, facilitating a more efficient and selective attack on the acetylating agent. Common bases include potassium carbonate, sodium hydride, or triethylamine in a polar aprotic solvent like THF or DMF.[1][2]

Q2: My TLC analysis shows multiple spots in addition to my starting material and product. What are these impurities?

The most common byproducts are C-acetylated isomers of carbazole (e.g., 1-acetylcarbazole, 3-acetylcarbazole).[3] This occurs when the reaction conditions inadvertently promote a Friedel-Crafts-type acylation on the electron-rich aromatic rings of the carbazole nucleus instead of the intended N-acetylation.[4][5] Other potential impurities include di-acetylated products (N,C-diacetylcarbazole) if excess acetylating agent is used, or unreacted starting material if the reaction is incomplete.

Q3: Why is my reaction yield consistently low even with prolonged reaction times?

Low yields can stem from several factors. A primary cause is often incomplete deprotonation of the carbazole starting material, meaning the more reactive nucleophile is not being efficiently generated. Another frequent issue is the presence of moisture in the reagents or solvent. Acetylating agents like acetyl chloride are highly sensitive to water and will rapidly hydrolyze to acetic acid, which consumes the base and terminates the reaction. Lastly, using a base that is too weak or not soluble enough in the reaction medium can lead to poor conversion rates.

Q4: How can I distinguish the desired N-acetylated product from the C-acetylated side products?

Spectroscopic methods are definitive. In ¹H NMR spectroscopy, the disappearance of the broad N-H proton signal (typically seen around 8.1 ppm in DMSO-d₆ or ~11 ppm in CDCl₃ for carbazole) is a key indicator of successful N-substitution. Furthermore, the acetyl methyl protons of the N-acetylated product will have a distinct chemical shift (around 2.8 ppm) compared to C-acetylated isomers. Infrared (IR) spectroscopy is also useful; the N-H stretching band (around 3400 cm⁻¹) present in the carbazole starting material will be absent in the this compound product.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Significant Amount of Unreacted Carbazole Remaining
  • Probable Cause A: Inefficient Deprotonation. The base used (e.g., K₂CO₃) may not be strong enough or sufficiently soluble to fully deprotonate the carbazole N-H.

    • Solution: Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure the base is fresh and of high purity. If using a weaker base, ensure it is finely powdered to maximize surface area.

  • Probable Cause B: Premature Hydrolysis of Acetylating Agent. Trace amounts of water in the solvent or on the glassware can destroy the acetyl chloride or acetic anhydride before it can react with the carbazolide anion.

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under an inert atmosphere (nitrogen or argon) before use.

  • Probable Cause C: Insufficient Reaction Temperature or Time. The reaction kinetics may be slow under the chosen conditions.

    • Solution: While monitoring via TLC, consider moderately increasing the temperature (e.g., from room temperature to 40-60°C). Extend the reaction time and continue to monitor until the carbazole spot on the TLC plate is no longer visible.

Issue 2: Formation of C-Acylated Byproducts (e.g., 3-acetylcarbazole)
  • Probable Cause A: Use of Lewis Acid Catalysts. The use of Lewis acids like AlCl₃ or ZnCl₂ is the hallmark of a Friedel-Crafts acylation and will strongly favor acylation on the aromatic ring over the nitrogen.[3][6]

    • Solution: Avoid Lewis acid catalysts entirely for N-acetylation. The synthesis should be base-mediated, not acid-catalyzed. This is the most critical factor for achieving N-selectivity.

  • Probable Cause B: High Reaction Temperatures. Elevated temperatures, especially for prolonged periods, can promote the Fries rearrangement. This is an intramolecular reaction where the acetyl group migrates from the nitrogen atom to a carbon atom on the aromatic ring.[4]

    • Solution: Maintain the lowest effective temperature for the reaction. Often, performing the initial deprotonation and addition of the acetylating agent at 0°C, followed by a slow warm-up to room temperature, is sufficient to drive the reaction to completion without promoting rearrangement.

Issue 3: Low Product Purity After Work-up
  • Probable Cause: Ineffective Purification Strategy. Simple extraction and evaporation may not be sufficient to remove closely related byproducts.

    • Solution: The crude product should be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing).[7] Recrystallization from a suitable solvent like ethanol can also be an effective final purification step.

Visualized Reaction and Troubleshooting Workflow

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

G cluster_reactants Reactants cluster_conditions Conditions carbazole Carbazole base Base (e.g., NaH, K2CO3) NO LEWIS ACID acid Lewis Acid (e.g., AlCl3) ac_cl Acetyl Chloride / Acetic Anhydride n_acetyl Desired Product: This compound (N-Acetylation) base->n_acetyl Correct Pathway (Nucleophilic Acyl Substitution) c_acetyl Side Product: 3-Acetylcarbazole (C-Acetylation) acid->c_acetyl Incorrect Pathway (Friedel-Crafts Acylation) [8]

Caption: Reaction pathways for the acetylation of carbazole.

Troubleshooting start Reaction Complete. Analyze Crude Product (TLC/NMR). check_purity Are there multiple spots or unreacted starting material? start->check_purity clean High Purity & Conversion. check_purity->clean No issue Low Purity / Low Conversion. check_purity->issue Yes proceed Proceed to Purification (Recrystallization/Chromatography). clean->proceed check_sm Is unreacted carbazole the major component? issue->check_sm sm_cause Cause: Incomplete reaction. - Check base strength/purity. - Verify anhydrous conditions. - Increase temp/time cautiously. check_sm->sm_cause Yes bp_cause Cause: Side reactions. - Did you use a Lewis Acid?  (STOP & restart with base). - Is temperature too high?  (Risk of Fries Rearrangement) [8]. check_sm->bp_cause No sm_yes Yes sm_no No

Caption: Troubleshooting workflow for synthesis optimization.

Data Summary: Impact of Reaction Conditions

The choice of catalyst and reaction conditions has a profound impact on the outcome of the carbazole acetylation. The following table summarizes these effects based on established chemical principles.

ParameterCondition 1: Base-Mediated (Recommended)Condition 2: Lewis Acid-Catalyzed (Problematic)Rationale
Catalyst/Reagent Strong Base (e.g., NaH, KOtBu)Lewis Acid (e.g., AlCl₃, ZnCl₂)A base generates the N-nucleophile for N-acetylation; a Lewis acid activates the acylating agent for electrophilic attack on the C-rings (Friedel-Crafts).[4][8]
Primary Product This compoundC-acetylated isomers (e.g., 3-acetylcarbazole)The reaction mechanism is fundamentally different under these two conditions.
Key Side Reaction Incomplete reaction due to moisture.Poly-acylation, rearrangement.Base-mediated reactions are sensitive to proton sources. Friedel-Crafts reactions can lead to multiple additions if not controlled.[5]
Temperature 0°C to Room Temperature0°C to RefluxHigher temperatures in acid can promote side reactions and rearrangements.[9]
Selectivity High for N-acetylationHigh for C-acetylationThe catalyst dictates the regioselectivity of the reaction.

Experimental Protocols

Protocol 1: Recommended Synthesis of this compound
  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add carbazole (1.0 eq) and anhydrous THF (approx. 0.1 M solution).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium carbazolide salt may be observed.

  • Acetylation: Cool the reaction mixture back to 0°C. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the consumption of carbazole by TLC (e.g., 10% Ethyl Acetate/Hexane).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from ethanol.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane and adding silica, then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the mobile phase.

  • Loading: Carefully load the dried, adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the hexane/ethyl acetate mobile phase. The less polar unreacted carbazole will elute first, followed by the desired this compound. C-acetylated isomers, if present, will have different retention times.

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified solid.

References

Technical Support Center: Enhancing the Stability of 1-(9H-carbazol-9-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(9H-carbazol-9-yl)ethanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Carbazole derivatives are integral to pharmaceuticals and materials science, but their stability can be a significant experimental hurdle.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and the fundamental science behind the stability challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of degradation for this compound derivatives?

A: The stability of these molecules is primarily challenged by four key degradation pathways:

  • Hydrolysis: Cleavage of the N-acetyl bond (C-N bond) to yield the parent carbazole and acetic acid. This is often catalyzed by acidic or basic conditions.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions such as photo-rearrangement or photo-oxidation.[5][6]

  • Oxidation: The electron-rich carbazole ring is susceptible to oxidation, which can lead to the formation of radical cations and subsequent dimerization or polymerization (ring-ring coupling).[7][8]

  • Thermal Degradation: High temperatures can cause the molecule to decompose, a critical factor during synthesis, purification, and storage.[9][10]

Q2: My compound's purity is decreasing over time in solution. How do I begin troubleshooting?

A: Start by systematically evaluating the environmental conditions. The first step is to perform a preliminary forced degradation study. Expose aliquots of your compound in your chosen solvent to stress conditions: acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), light (UV/Vis), heat (e.g., 60-80°C), and an oxidizing agent (e.g., 3% H₂O₂). Analyze the samples at various time points using a stability-indicating method like HPLC-UV or LC-MS. This will quickly identify which degradation pathway is dominant and guide your stabilization efforts.

Q3: Are there general handling and storage practices you recommend?

A: Absolutely. As a baseline, all this compound derivatives should be:

  • Stored in a cool, dark, and dry place. A desiccator at refrigerated temperatures (2-8°C) is ideal for solid materials.

  • Protected from light. Always use amber glass vials or wrap containers in aluminum foil.

  • Handled under an inert atmosphere (e.g., nitrogen or argon) if oxidative stability is a known issue, especially for solutions.[11]

Troubleshooting Guide 1: Hydrolytic Instability

Issue: “My compound is degrading in aqueous buffers, and I detect the corresponding 9H-carbazole peak in my chromatogram.”

This is a classic sign of hydrolysis of the N-acetyl bond. The amide-like linkage is susceptible to cleavage, particularly outside a neutral pH range.

Causality: The Mechanism of N-Acyl Hydrolysis

The hydrolysis of the N-acetyl group can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond.

The following diagram illustrates this process.

Hydrolysis cluster_main Hydrolysis of this compound Compound This compound Intermediate Tetrahedral Intermediate Compound->Intermediate + H₂O (H⁺ or OH⁻ catalysis) Products 9H-Carbazole + Acetic Acid Intermediate->Products C-N Bond Cleavage Photostability cluster_workflow Photostability Assessment Workflow Prep Prepare Solid & Solution Samples Expose Expose to Light (ICH Q1B) Prep->Expose Dark Store in Dark (Control) Prep->Dark Analyze_Exposed Analyze Exposed Sample Expose->Analyze_Exposed Analyze_Dark Analyze Dark Control Dark->Analyze_Dark Compare Compare Results (Purity, Degradants) Analyze_Exposed->Compare Analyze_Dark->Compare Oxidation cluster_pathway Oxidative Degradation Pathway Carbazole Carbazole Derivative Radical Carbazole Radical Cation Carbazole->Radical - e⁻ (Oxidant / Air) Dimer Coupled Dimer / Polymer (e.g., 3,3'-Bicarbazole) Radical->Dimer Ring-Ring Coupling

References

Technical Support Center: Friedel-Crafts Acylation of Carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Friedel-Crafts acylation of carbazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important reaction for synthesizing key intermediates. Carbazole and its derivatives are privileged scaffolds in materials science and medicinal chemistry, but their functionalization via electrophilic substitution is not always straightforward.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the most common challenges encountered during the Friedel-Crafts acylation of this unique heterocyclic system.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation of carbazole is failing or resulting in extremely low yields. What are the primary causes?

This is a common issue that typically stems from the unique electronic properties of the carbazole nucleus and the nature of the Lewis acid catalyst.

Causality & Explanation:

The nitrogen atom in the carbazole ring, while part of an aromatic system, still possesses a lone pair of electrons, making it a Lewis base. This seemingly simple fact has two major consequences:

  • Catalyst Sequestration: Strong Lewis acid catalysts, most notably aluminum trichloride (AlCl₃), can coordinate directly with the nitrogen atom of carbazole. This interaction sequesters the catalyst, rendering it unavailable to activate the acylating agent (e.g., an acyl chloride).

  • Ring Deactivation: The coordination of the Lewis acid to the nitrogen atom effectively places a positive charge on or near the ring system, which deactivates the carbazole nucleus towards electrophilic attack by the acylium ion.

Furthermore, the product of the reaction, an acylcarbazole (an aryl ketone), is also a Lewis base. It readily forms a stable, often irreversible complex with the Lewis acid catalyst.[1] This means that even if the reaction proceeds, each molecule of product formed will consume one equivalent of the catalyst.

Troubleshooting Steps:

  • Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount or even an excess of the Lewis acid catalyst (typically 1.1 to 2.5 equivalents) to compensate for complexation with both the starting material and the product ketone.[1][2]

  • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive.[3] Any water present will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Order of Addition: A standard and often effective procedure is to first form the complex between the Lewis acid and the acyl chloride at a low temperature (e.g., 0 °C) before adding the carbazole substrate solution dropwise.[3] This ensures the acylium ion electrophile is pre-formed before the catalyst has a chance to be fully sequestered by the carbazole.

Q2: I am observing a mixture of isomers. How can I control the regioselectivity of acylation on the carbazole ring?

Regiocontrol is arguably the most significant challenge in the functionalization of carbazoles. The substitution pattern is highly dependent on the substituents already on the ring and, critically, on the reaction conditions and the choice of catalyst.

Causality & Explanation:

The carbazole nucleus has several potential sites for electrophilic attack. The nitrogen atom acts as an activating, ortho-, para-director, favoring substitution at the 3, 6, and 1 positions. However, the reaction outcome is a delicate balance of electronic and steric effects, and it can be manipulated.

  • Kinetic vs. Thermodynamic Control: Under standard AlCl₃ catalyzed conditions, acylation often yields the 3-acylcarbazole as the major product, which is electronically favored. However, mixtures with the 1- and 6-isomers are common.

  • N-Substitution Effects: Acylating the nitrogen atom (forming an N-acylcarbazole) profoundly changes the directing influence. The N-acyl group is electron-withdrawing, which deactivates the nitrogen's typical directing effect. Substitution is then directed by the biphenyl linkage, leading to acylation at the positions meta to the nitrogen (the 2 and 7 positions).[4]

  • Catalyst-Directed Selectivity: Certain Lewis acids can override the inherent electronic preferences of the ring through complexation. Boron trichloride (BCl₃) is a prime example. It is proposed to form a dichloroboryl complex on the carbazole nitrogen, which then coordinates with the acylating agent (e.g., a nitrile). This brings the electrophile into close proximity to the 1-position, forcing a highly regioselective acylation at this otherwise less favored site.[5][6]

Strategies for Regiocontrol:

Target PositionStrategyRationale & Key Considerations
1-Acylcarbazole Use Boron Trichloride (BCl₃) as the Lewis acid with a nitrile or acyl halide.BCl₃ forms a complex with the carbazole nitrogen, directing the electrophile to the adjacent C1 position via a proximity effect.[6][7]
2-Acylcarbazole N-acylate the carbazole first, then perform the Friedel-Crafts acylation, followed by N-deacylation.The N-acyl group acts as a meta-director, forcing acylation to the C2/C7 positions.[4] Requires additional synthesis steps.
3-Acylcarbazole Use a standard strong Lewis acid like AlCl₃ or FeCl₃ under carefully controlled conditions.This is the electronically preferred position for standard electrophilic aromatic substitution on the unsubstituted ring. Optimization of temperature and reaction time is key to minimize side products.
Q3: How can I prevent the formation of di- and poly-acylated products?

While less common than in Friedel-Crafts alkylations, polyacylation can occur, especially with highly activated carbazole derivatives or under harsh conditions.

Causality & Explanation:

The primary reason Friedel-Crafts acylation is self-limiting is that the introduced acyl group is electron-withdrawing.[8] This group deactivates the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards a second electrophilic attack.[2][9][10]

However, if the reaction conditions are too forcing (high temperature, long reaction times, or large excess of acylating agent), or if the carbazole ring possesses strong electron-donating groups, di-substitution can be observed. The most common di-acylated product is the 3,6-disubstituted carbazole.[6]

Troubleshooting Steps:

  • Control Stoichiometry: Use the carbazole as the limiting reagent. A slight excess (1.1-1.2 equivalents) of the acyl chloride and Lewis acid is common, but avoid a large excess of the acylating agent.

  • Maintain Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor progress by TLC to avoid prolonged reaction times after the starting material is consumed.

  • Reverse Addition: In some cases, adding the Lewis acid to a solution of the carbazole and acyl chloride can help maintain a low concentration of the active electrophile, minimizing polysubstitution.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in the Friedel-Crafts acylation of carbazole.

Troubleshooting_Workflow Troubleshooting Friedel-Crafts Acylation of Carbazole Start Initial Problem NoReaction No Reaction / Low Yield Start->NoReaction PoorSelectivity Poor Regioselectivity Mixture of Isomers Start->PoorSelectivity Polyacylation Polyacylation Observed Start->Polyacylation Cause1 Potential Cause Catalyst Inactivity NoReaction->Cause1 Check first Cause2 Potential Cause Insufficient Catalyst NoReaction->Cause2 Cause3 Potential Cause Lack of Electronic Control PoorSelectivity->Cause3 Cause4 Potential Cause Harsh Conditions Polyacylation->Cause4 Solution1a Solution Ensure Anhydrous Reagents & Solvents Cause1->Solution1a Solution1b Solution Check Catalyst Quality Cause1->Solution1b Solution2 Solution Increase Lewis Acid to 1.5-2.5 eq. Cause2->Solution2 Solution3a Solution For 1-Acyl: Use BCl3 Catalyst Cause3->Solution3a Solution3b Solution For 2-Acyl: Use N-Acyl Protection Strategy Cause3->Solution3b Solution4a Solution Lower Reaction Temperature (0 °C to RT) Cause4->Solution4a Solution4b Solution Reduce Acylating Agent to 1.0-1.1 eq. Cause4->Solution4b

Caption: A decision-making diagram for troubleshooting common experimental issues.

Validated Experimental Protocol: Synthesis of 3-Acetyl-9H-carbazole

This protocol describes a standard procedure for the acylation of carbazole at the 3-position using acetyl chloride and aluminum trichloride.

Safety Precautions:

  • This reaction must be performed in a well-ventilated fume hood.

  • Aluminum trichloride is corrosive and reacts violently with water.[3] Handle with care using gloves and safety glasses.

  • Acetyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

  • Dichloromethane is a volatile solvent. Avoid inhalation and skin contact.

Materials:

  • 9H-Carbazole (1.00 g, 5.98 mmol, 1.0 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.75 g, 13.1 mmol, 2.2 equiv)

  • Acetyl Chloride (0.52 mL, 7.18 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (40 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous aluminum chloride (1.75 g). Add anhydrous DCM (20 mL) and cool the resulting suspension to 0 °C in an ice-water bath.

  • Formation of Electrophile: While stirring, add acetyl chloride (0.52 mL) dropwise to the AlCl₃ suspension over 5 minutes. A yellow-orange complex should form. Stir the mixture for an additional 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 9H-carbazole (1.00 g) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes using an addition funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the carbazole starting material is consumed.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 10 mL of concentrated HCl.[3] Stir vigorously for 15 minutes until the ice has melted and the complexes have decomposed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization (e.g., from ethanol or toluene) or by column chromatography on silica gel to yield the pure 3-acetyl-9H-carbazole.

References

N-Acetylation of Carbazole: A Technical Support Guide for Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-acetylation of carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your N-acetylcarbazole product.

Understanding the Reaction: The "Why" Behind the "How"

The N-acetylation of carbazole is a fundamental transformation in organic synthesis, crucial for the development of various pharmaceuticals and functional materials.[1][2] The reaction involves the introduction of an acetyl group onto the nitrogen atom of the carbazole ring. While seemingly straightforward, achieving high yields and selectivity can be challenging due to the ambident nucleophilic nature of the carbazole nitrogen and potential side reactions.

This guide will delve into the critical parameters governing this reaction, providing you with the rationale behind experimental choices to help you navigate the complexities of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

Encountering unexpected results is a common part of the research process. This section is designed to help you diagnose and resolve issues that may arise during the N-acetylation of carbazole.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently activated acetylating agent: The electrophilicity of your acetylating agent may be too low. 2. Inadequate base: The base may not be strong enough to deprotonate the carbazole N-H, or it may be sterically hindered. 3. Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier. 4. Deactivated carbazole: Electron-withdrawing substituents on the carbazole ring can reduce its nucleophilicity.1. For acyl chlorides/anhydrides: Consider using a more reactive acylating agent (e.g., acetyl chloride over acetic anhydride). The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate.[3] 2. Base Selection: For methods requiring a base, ensure you are using an appropriate one. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective. Pyridine can serve as both a base and a solvent.[3][4] 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. For sluggish reactions, refluxing the reaction mixture may be necessary. 4. Forcing Conditions: For deactivated carbazoles, more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent acetylating agent/catalyst system, may be required.
Formation of C-Acylated Byproducts 1. Friedel-Crafts acylation: Under certain conditions, particularly with Lewis acids or at high temperatures, electrophilic substitution on the electron-rich carbazole ring (C3, C6 positions) can compete with N-acetylation.[5] 2. Reaction with ketene: Acetic anhydride can form ketene at high temperatures, which can lead to C-acylation.1. Avoid Lewis Acids: If not essential for your chosen method, avoid the use of Lewis acids like AlCl₃, which are known to promote Friedel-Crafts reactions.[5] 2. Control Temperature: Maintain a moderate reaction temperature to minimize the formation of ketene from acetic anhydride. 3. Base-Mediated Conditions: Employing a base like pyridine or NaH generally favors N-acetylation by increasing the nucleophilicity of the nitrogen atom.[4]
Hydrolysis of Acetylating Agent Presence of water: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis, which consumes the reagent and reduces the yield.1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Fresh Reagents: Use freshly opened or distilled acetylating agents.
Difficult Product Purification 1. Unreacted starting materials: Incomplete conversion leads to a mixture of carbazole and N-acetylcarbazole. 2. Presence of byproducts: C-acylated isomers or other side products can co-elute with the desired product. 3. Residual base/catalyst: Pyridine or other basic catalysts can be challenging to remove completely.1. Drive the Reaction to Completion: Use a slight excess (1.1-1.5 equivalents) of the acetylating agent to ensure full conversion of the carbazole. Monitor the reaction closely by TLC until the starting material is no longer visible. 2. Optimize Chromatography: Utilize a suitable solvent system for column chromatography to achieve good separation. A gradient elution may be necessary. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can also be an effective purification method.[6] 3. Work-up Procedure: A thorough aqueous work-up is crucial. Washing the organic layer with dilute acid (e.g., 1M HCl) will remove basic impurities like pyridine.[3] Co-evaporation with toluene can help remove residual pyridine.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects and theoretical underpinnings of the N-acetylation of carbazole.

Q1: What is the most common and straightforward method for N-acetylation of carbazole?

A1: The traditional and widely used method involves the reaction of carbazole with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.[2] A common combination is acetic anhydride in pyridine, where pyridine acts as both the solvent and a basic catalyst.[3][4] This method is generally effective, scalable, and utilizes readily available reagents.

Q2: How do I choose between acetic anhydride and acetyl chloride?

A2: Acetyl chloride is generally more reactive than acetic anhydride and may be preferred for less reactive carbazole derivatives or when a faster reaction is desired. However, it is also more corrosive and moisture-sensitive, and the reaction generates HCl, which needs to be neutralized by a base. Acetic anhydride is less reactive but easier to handle. The choice often depends on the specific substrate and the desired reaction conditions.

Q3: What is the role of pyridine in the N-acetylation reaction?

A3: Pyridine serves a dual purpose in N-acetylation reactions with acetic anhydride or acetyl chloride.[3][4]

  • Base: It acts as a base to deprotonate the carbazole N-H, increasing its nucleophilicity and facilitating the attack on the acetylating agent.

  • Solvent: It can be used as a solvent for the reaction.

  • Catalyst: Pyridine can also act as a nucleophilic catalyst. It reacts with the acetylating agent to form a highly reactive N-acetylpyridinium intermediate, which is then more readily attacked by the carbazole nitrogen.

Q4: Can I perform the N-acetylation of carbazole without a solvent?

A4: Yes, solvent-free conditions have been reported for the N-acylation of heterocyclic compounds, including carbazole.[7] These methods are often promoted as being more environmentally friendly. They may involve grinding the reactants together, sometimes with a solid support or catalyst, or using microwave irradiation.[5]

Q5: Are there any modern, more efficient methods for N-acetylation of carbazole?

A5: Several modern synthetic methods offer advantages over traditional approaches:

  • Copper-Catalyzed Synthesis: Copper catalysts can facilitate the N-acetylation of carbazole under milder conditions.[8]

  • Palladium-Catalyzed Reactions: Palladium-catalyzed methods, often involving C-H activation, can also be employed for the synthesis of N-acetyl carbazole.[9][10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[11][12][13][14] This is a powerful tool for high-throughput synthesis and optimization.

Q6: How can I monitor the progress of my N-acetylation reaction?

A6: The most common method for monitoring the reaction progress is Thin-Layer Chromatography (TLC) . A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (carbazole), the product (N-acetylcarbazole), and any byproducts. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q7: What are the typical work-up and purification procedures for N-acetylcarbazole?

A7: A standard work-up procedure involves quenching the reaction, followed by extraction and washing.

  • Quenching: The reaction is typically quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid or acid chloride.

  • Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities, water, and finally brine to remove residual water.[3]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel or by recrystallization .[6]

Experimental Protocols

Standard Protocol for N-Acetylation of Carbazole using Acetic Anhydride and Pyridine

This protocol provides a reliable method for the N-acetylation of carbazole on a laboratory scale.

Materials:

  • Carbazole

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add carbazole (1.0 eq.).

  • Dissolve the carbazole in anhydrous pyridine (5-10 mL per gram of carbazole).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the carbazole is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane and wash with 1 M HCl (2 x volume of pyridine).

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-acetylcarbazole.

Visualizing the Workflow

To aid in your experimental design, the following diagram illustrates a general workflow for optimizing the N-acetylation of carbazole.

N_Acetylation_Optimization start Define Carbazole Substrate reagent_selection Select Acetylating Agent (Ac₂O, AcCl, etc.) start->reagent_selection condition_selection Choose Reaction Conditions (Base, Solvent, Temperature) reagent_selection->condition_selection run_reaction Perform Initial Reaction condition_selection->run_reaction monitoring Monitor Progress (TLC, LC-MS) run_reaction->monitoring monitoring->run_reaction Incomplete workup Work-up & Isolation monitoring->workup Reaction Complete analysis Analyze Product (Yield, Purity - NMR, MS) workup->analysis troubleshooting Troubleshoot Issues (Low Yield, Byproducts) analysis->troubleshooting Issues Identified success Successful Synthesis analysis->success Target Achieved optimization Optimize Conditions (Reagent Ratio, Temp, Time) troubleshooting->optimization optimization->run_reaction

Caption: Workflow for optimizing the N-acetylation of carbazole.

References

avoiding polysubstitution in the synthesis of acetylated carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of acetylated carbazoles and encountering challenges with polysubstitution. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to achieve high-yield, selective mono-acetylation.

Frequently Asked Questions (FAQs)

Q1: Why is carbazole prone to polysubstitution during Friedel-Crafts acylation?

A: The susceptibility of carbazole to polysubstitution, particularly di-acetylation, stems from the high electron density of its aromatic system. The nitrogen atom's lone pair participates in resonance, significantly activating the benzene rings towards electrophilic aromatic substitution.

While it's true that the first acyl group introduced is electron-withdrawing and deactivates the ring, this deactivation can sometimes be insufficient to prevent a second acylation under harsh conditions.[1][2] The carbazole nucleus is inherently so reactive that even the mono-acetylated product can be susceptible to a second attack if the reaction conditions (e.g., high temperature, excess Lewis acid) are too forcing. The most nucleophilic positions on the carbazole ring are C3 and C6, followed by C1 and C8.

Caption: Relative reactivity of positions on the carbazole ring.

Q2: How does the Lewis acid prevent polysubstitution in a typical Friedel-Crafts acylation?

A: In a standard Friedel-Crafts acylation, more than a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often used. The Lewis acid not only activates the acylating agent (like acetyl chloride) to form the electrophilic acylium ion, but it also strongly coordinates with the carbonyl oxygen of the ketone product.[1][3] This complexation places a partial positive charge on the product's aromatic ring system, severely deactivating it and effectively preventing it from undergoing a second acylation reaction.[3][4] The active catalyst is only regenerated during the final aqueous workup, which destroys this complex.

FC_Mechanism start Carbazole + CH₃COCl acylium Generation of Acylium Ion [CH₃CO]⁺ start->acylium Activation lewis_acid AlCl₃ (Lewis Acid) lewis_acid->acylium attack Electrophilic Attack on Carbazole Ring acylium->attack product_complex Product-Catalyst Complex (Deactivated Ring) attack->product_complex Forms stable complex product_complex->attack Second attack is inhibited workup Aqueous Workup (e.g., H₂O / HCl) product_complex->workup Destruction of complex final_product Mono-acetylated Carbazole workup->final_product

Caption: The protective role of the Lewis acid-product complex.

Troubleshooting Guide: Polysubstitution Detected

You've run your reaction and TLC or LC-MS analysis shows a significant amount of a di-acetylated byproduct. This guide provides a systematic approach to resolving this issue.

Troubleshooting_Workflow start Problem: Polysubstitution Detected q_stoich Check Stoichiometry: Are Acylating Agent & Lewis Acid ~1.0-1.1 equivalents? start->q_stoich q_temp Check Temperature: Was the reaction run above 0°C? q_stoich->q_temp Yes (Correct) sol_stoich Solution: Reduce stoichiometry to 1.05 eq. of each. q_stoich->sol_stoich No (Excess used) q_catalyst Check Lewis Acid: Are you using a strong catalyst like AlCl₃? q_temp->q_catalyst No (Kept cold) sol_temp Solution: Run reaction at 0°C or lower. Add reagents slowly. q_temp->sol_temp Yes q_solvent Consider Solvent: Could solvent polarity be increasing reactivity? q_catalyst->q_solvent No (Using mild catalyst) sol_catalyst Solution: Switch to a milder catalyst (e.g., FeCl₃, ZnCl₂). q_catalyst->sol_catalyst Yes sol_solvent Solution: Use a non-polar solvent like CS₂ or 1,2-dichloroethane. q_solvent->sol_solvent end Problem Resolved: Selective Mono-acetylation sol_stoich->end sol_temp->end sol_catalyst->end sol_solvent->end

Caption: A decision-making workflow for troubleshooting polysubstitution.

Issue 1: Incorrect Stoichiometry

Causality: This is the most common cause of polysubstitution. Using a significant excess of either the acetylating agent or the Lewis acid leaves reactive species available to perform a second acylation on the mono-substituted product.

Solution:

  • Precise Stoichiometry: Carefully control the molar ratios. Use a ratio of Carbazole : Acetyl Chloride : Lewis Acid of 1.0 : 1.05 : 1.1 .[1] A slight excess of the acylating agent and catalyst ensures full conversion of the starting material without providing a large excess that would drive the reaction towards di-substitution.

  • Slow Addition: Add the solution of the acetylating agent dropwise to the suspension of carbazole and Lewis acid to maintain a low instantaneous concentration of the electrophile.

Issue 2: Reaction Temperature is Too High

Causality: Higher temperatures increase the rate of all reactions, including the undesired second acylation. By lowering the temperature, you can exploit the likely difference in activation energy between the first and second acylation, favoring the kinetically controlled mono-acetylated product.[1]

Solution:

  • Maintain Low Temperatures: Conduct the reaction in an ice bath (0°C) or an ice-salt bath (-10 to -20°C).

  • Control Exotherm: The formation of the acylium ion and its reaction with carbazole can be exothermic. Slow, dropwise addition of reagents is crucial to prevent localized heating that could lead to byproduct formation.[1]

Issue 3: The Lewis Acid is Too Reactive

Causality: A very strong Lewis acid like aluminum trichloride (AlCl₃) is extremely effective at generating the acylium ion, but its high reactivity can sometimes promote side reactions, including polysubstitution on a highly activated substrate like carbazole.

Solution:

  • Use a Milder Lewis Acid: Consider replacing AlCl₃ with a milder alternative. This will slow the overall reaction rate but can significantly improve selectivity.

Lewis Acid CatalystRelative ActivityTypical SolventsComments
AlCl₃ Very High1,2-Dichloroethane, NitrobenzeneThe standard, but can be too aggressive.
FeCl₃ High1,2-DichloroethaneA common, slightly milder alternative to AlCl₃.
ZnCl₂ ModerateDichloromethaneSignificantly milder, may require longer reaction times or gentle heating.
In(OTf)₃ ModerateIonic Liquids, DichloromethaneAn efficient and sometimes reusable catalyst system.[5]
Issue 4: Solvent Effects

Causality: The choice of solvent can influence the solubility of the intermediate product-catalyst complex and the overall reactivity of the system.[6] In some non-polar solvents, the mono-acetylated product-catalyst complex may precipitate, effectively removing it from the reaction and preventing further acylation.[6] Conversely, highly polar solvents might solubilize the complex, potentially leaving it vulnerable to a second attack under forcing conditions.

Solution:

  • Screen Solvents: If polysubstitution persists, consider changing the solvent. Non-polar solvents are often a good starting point for maximizing selectivity.

    • Recommended: Carbon disulfide (CS₂), 1,2-dichloroethane (DCE).[1]

    • Use with Caution: Nitrobenzene is a classic solvent for Friedel-Crafts but is highly polar and can sometimes lead to different selectivity outcomes.[1][6]

Gold Standard Protocol for Mono-Acetylation of Carbazole

This protocol integrates the principles discussed above to favor the selective synthesis of 3-acetyl-9H-carbazole.

Materials:

  • 9H-Carbazole (1.0 eq)

  • Aluminum Chloride (AlCl₃) (1.1 eq)

  • Acetyl Chloride (CH₃COCl) (1.05 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Ice, distilled water, 6M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 9H-carbazole (1.0 eq) and anhydrous DCE.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (1.1 eq) to the stirred suspension. The mixture may become colored.

  • Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.05 eq) in a small amount of anhydrous DCE.

  • Slow Addition: Add the acetyl chloride solution dropwise to the cooled, stirred reaction mixture over 30-45 minutes. It is critical to maintain the internal temperature below 5°C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the progress by TLC, checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench it very carefully by slowly pouring the reaction mixture over a large beaker of crushed ice and 6M HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure mono-acetylated carbazole.

Advanced Strategies: Beyond Friedel-Crafts

If classical methods fail to provide the desired selectivity, or if your substrate has functional groups incompatible with strong Lewis acids, modern catalytic methods offer powerful alternatives for site-selective C-H acylation, often at the less electronically favored C1 or C8 positions.[7] These methods frequently employ a directing group on the carbazole nitrogen (e.g., a pyridine group) to guide a transition metal catalyst (like palladium or ruthenium) to a specific C-H bond.[7][8][9]

References

Technical Support Center: Purification of 1-(9H-Carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 1-(9H-carbazol-9-yl)ethanone by column chromatography, designed for researchers and drug development professionals. This technical support center provides detailed protocols, FAQs, and troubleshooting solutions to ensure successful purification.

Welcome to the technical support guide for the chromatographic purification of this compound, also known as N-acetylcarbazole. This molecule is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and for meeting the stringent quality standards in drug development. This guide is structured to provide practical, experience-driven advice, moving from frequently asked questions to a detailed experimental protocol and an in-depth troubleshooting section.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered before and during the purification process.

Q1: What is the most effective stationary phase and solvent system (mobile phase) for purifying this compound?

A1: The standard and most effective stationary phase is silica gel (40-63 µm particle size) . The choice of mobile phase is critical and is best determined by preliminary Thin Layer Chromatography (TLC). A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is typically successful. Start with a low polarity mixture, such as hexanes:ethyl acetate (9:1 v/v) , and gradually increase the polarity. For many carbazole derivatives, a final mobile phase in the range of hexanes:ethyl acetate 4:1 to 7:1 provides optimal separation.[1][2]

Q2: How do I use TLC to determine the optimal solvent system?

A2: The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35 . A higher Rf means the compound will elute too quickly, resulting in poor separation from less polar impurities. A lower Rf will lead to long elution times and band broadening.

  • Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a TLC plate and develop the plate in chambers containing different ratios of your chosen solvent system. Visualize the spots under UV light (254 nm). The ideal system will show good separation between the product spot and any impurity spots.

Table 1: Example of TLC Solvent System Optimization

Solvent System (Hexanes:Ethyl Acetate)Rf of Impurity (Carbazole)Rf of Product (N-acetylcarbazole)Separation Quality
95:50.450.30Good
90:100.600.45Moderate (spots are too high)
80:200.750.65Poor (spots are too high and close)

Q3: What are the most common impurities to expect?

A3: The impurity profile depends on the synthetic route. If synthesized via N-acetylation of carbazole, the primary impurities are:

  • Unreacted Carbazole: This is a common starting material impurity. It is less polar than the N-acetylated product and will elute first.

  • Isomeric Byproducts: Friedel-Crafts acylation, if not controlled, can sometimes lead to C-acylation on the carbazole ring, producing more polar isomers.[3][4]

  • Degradation Products: If the reaction or purification conditions are too harsh (e.g., strongly acidic), the N-acetyl group can be hydrolyzed, reverting the product back to carbazole.

Q4: Can this compound degrade on the silica column?

A4: Yes, there is a possibility. Standard silica gel is slightly acidic, which can potentially catalyze the hydrolysis of the amide bond in N-acetylcarbazole, especially if exposed for a prolonged period or if the solvent contains protic impurities like water or methanol.[5] If you observe the appearance of a new, less polar spot (corresponding to carbazole) in later fractions, degradation may be occurring. To mitigate this, you can use deactivated silica gel (flushing with a solvent system containing 1-3% triethylamine) or work quickly.[5]

Q5: Is recrystallization a viable alternative to column chromatography?

A5: Recrystallization can be an excellent and often more scalable alternative, particularly if the impurities are present in small quantities. Ethanol has been successfully used for recrystallizing similar carbazole derivatives.[1] The choice between chromatography and recrystallization depends on the purity of the crude material and the nature of the impurities. Sometimes, a quick column to remove baseline impurities followed by recrystallization gives the best results.

Part 2: Detailed Experimental Protocol for Column Chromatography

This protocol outlines a standard flash chromatography procedure for purifying approximately 1 gram of crude this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System) Slurry 2. Prepare Silica Slurry (40-50g Silica in Eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product 10. Obtain Pure Product & Verify Purity (NMR, LCMS) Evaporate->Product

Caption: Workflow for chromatographic purification.

Step-by-Step Methodology
  • Column and Stationary Phase Preparation:

    • Select a glass column of appropriate size (e.g., a 40 mm diameter column for 1 g of crude product on ~40-50 g of silica gel).

    • Prepare a slurry by mixing ~40-50 g of silica gel with the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) in a beaker.[6]

    • Secure the column vertically, add a small plug of cotton or glass wool, and a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is just above the silica bed. Add another layer of sand on top.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product (~1 g) in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate). Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a solvent, add a small amount of silica gel (~2-3 g), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to achieve a steady flow rate (eluent level dropping ~2 inches per minute).[6] Never let the column run dry.

    • Begin collecting fractions in test tubes. The fraction size can be around 10-20 mL each.

  • Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain your pure product.

    • Combine the fractions that show a single spot corresponding to the Rf of this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

    • Determine the final yield and confirm purity using analytical techniques like NMR spectroscopy or LC-MS.

Part 3: Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format, providing causal analysis and actionable solutions.

Troubleshooting Logic Flow

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation (Overlapping Spots) Cause1 Incorrect Eluent Polarity Problem->Cause1 Cause2 Column Overloaded Problem->Cause2 Cause3 Poor Column Packing Problem->Cause3 Cause4 Compound is Acid/Base Sensitive Problem->Cause4 Sol1 Re-optimize eluent with TLC (aim for Rf ~0.25) Cause1->Sol1 Sol2 Use Gradient Elution Cause1->Sol2 Sol3 Reduce sample load (Ratio ~1:50 sample:silica) Cause2->Sol3 Sol4 Repack column carefully, avoiding air bubbles Cause3->Sol4 Sol5 Add modifier to eluent (e.g., 0.5% Triethylamine) Cause4->Sol5

Caption: Troubleshooting flowchart for poor separation.

Table 2: Troubleshooting Common Chromatography Issues

Question / ProblemPotential CausesRecommended Solutions
"My compound won't elute from the column, even with a more polar solvent." 1. The compound may have irreversibly adsorbed to the acidic silica. 2. The solvent polarity is still too low.1. Perform a "column flush" with a very polar solvent like 100% ethyl acetate, then 5-10% methanol in dichloromethane.[8] 2. For future runs, consider deactivating the silica with triethylamine or using a different stationary phase like alumina.[5]
"I'm seeing significant streaking on my TLC plates and in the column." 1. The sample is too concentrated at the origin. 2. The compound may be slightly acidic or basic, interacting strongly with silica. 3. Insoluble impurities are present in the crude material.1. Ensure the sample is fully dissolved before loading. Use the dry loading method. 2. Add a small amount of a modifier to your eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds).[8] 3. Filter your crude product solution through a small plug of celite or cotton before loading.
"My final yield is very low." 1. Incomplete elution (compound still on the column). 2. Degradation of the product on the silica gel. 3. Physical loss during transfers or solvent evaporation.1. After collecting the main fractions, flush the column with a highly polar solvent to check for any remaining product. 2. Check the TLC of your crude vs. final product for new spots. If degradation is suspected, run the column faster or use deactivated silica. 3. Ensure careful handling during the workup process.
"The separation between my product and an impurity is very poor." 1. The chosen isocratic solvent system is not optimal. 2. The column was overloaded with the crude sample. 3. The column was packed improperly, leading to channeling.1. Switch to a gradient elution. Start with a low-polarity eluent and slowly increase the percentage of the polar solvent.[5] 2. Reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the column, ensuring the silica bed is level and free of cracks or air bubbles.[6]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 1-(9H-carbazol-9-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of spectroscopic methodologies for the validation of synthesized 1-(9H-carbazol-9-yl)ethanone, a key building block in the development of pharmaceuticals and advanced organic materials. We move beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a robust, self-validating workflow for researchers, scientists, and drug development professionals.

The Synthetic Foundation: N-Acetylation of Carbazole

The synthesis of this compound, also known as N-acetylcarbazole, is most commonly and efficiently achieved through the N-acetylation of 9H-carbazole. This electrophilic substitution reaction targets the lone pair of electrons on the nitrogen atom. While other methods like Friedel-Crafts acylation exist, they typically result in C-acylation on the aromatic rings rather than the desired N-acylation, unless specific directing agents are employed.[1][2]

The traditional approach for N-acylation involves the use of acyl halides (like acetyl chloride) or anhydrides (like acetic anhydride).[3] These methods, while effective, can have drawbacks such as the use of moisture-sensitive reagents and the production of corrosive byproducts.[4] For this guide, we will focus on the widely-used acetic anhydride method due to its reliability and accessibility.

Experimental Protocol: Synthesis via Acetic Anhydride
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of 9H-carbazole in 30 mL of glacial acetic acid.

  • Reagent Addition: Slowly add 10 mL of acetic anhydride to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid. Recrystallize the crude product from ethanol to yield pure, crystalline this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants Carbazole 9H-Carbazole Reaction Reflux at 118°C (2 hours) Carbazole->Reaction AceticAnhydride Acetic Anhydride (Acetylation Agent) AceticAnhydride->Reaction AceticAcid Glacial Acetic Acid (Solvent) AceticAcid->Reaction Workup Precipitation in Ice Water Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the N-acetylation of carbazole.

The Validation Framework: A Multi-Spectroscopic Approach

The core of rigorous scientific practice lies in irrefutable proof of structure. For a synthesized organic molecule, this is achieved not by a single technique, but by a confluence of data from orthogonal spectroscopic methods. Each method probes a different aspect of the molecule's structure, and together they create a self-validating system that confirms the identity and purity of the final product.[5] We will compare Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: NMR spectroscopy is unparalleled for elucidating the precise connectivity of atoms in a molecule. It probes the magnetic environments of specific nuclei (¹H and ¹³C), providing a detailed map of the carbon-hydrogen framework. For the validation of this compound, NMR confirms that the acetyl group has been attached to the nitrogen atom and not to one of the aromatic carbons.

¹H NMR Spectroscopy
  • What it tells us: ¹H NMR identifies the number of different types of protons, their relative numbers, and their neighboring protons.

  • Expected Spectrum: The spectrum should show two main regions:

    • Aromatic Region (δ ~7.4-8.5 ppm): The eight protons on the carbazole ring system will appear as a series of complex multiplets.

    • Aliphatic Region (δ ~2.8 ppm): A sharp singlet corresponding to the three equivalent protons of the acetyl methyl group (-CH₃) will be present. The key diagnostic feature is the chemical shift and the fact that it is a singlet (no adjacent protons).

¹³C NMR Spectroscopy
  • What it tells us: ¹³C NMR identifies the number of different types of carbon atoms in the molecule.

  • Expected Spectrum: The spectrum is expected to show signals for:

    • Carbonyl Carbon (C=O): A signal in the downfield region (δ ~170 ppm) is characteristic of a ketone or amide carbonyl group.[6]

    • Aromatic Carbons: Multiple signals in the aromatic region (δ ~110-140 ppm) corresponding to the twelve carbons of the carbazole framework.

    • Methyl Carbon (-CH₃): A signal in the upfield region (δ ~27 ppm) for the acetyl methyl carbon.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by molecular vibrations. The successful N-acetylation introduces a carbonyl group (C=O), which has a strong, characteristic absorption band, making FTIR an excellent method for confirming the reaction's success.

  • What it tells us: The presence or absence of key functional groups.

  • Expected Spectrum:

    • C=O Stretch: A strong, sharp absorption band around 1700-1710 cm⁻¹ is the most critical diagnostic peak, confirming the presence of the newly introduced acetyl group's carbonyl.[6]

    • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

    • Absence of N-H Stretch: Critically, the broad N-H stretching band of the starting material (carbazole), typically found around 3400 cm⁻¹, should be absent in the product spectrum, indicating that the nitrogen has been substituted.

Experimental Protocol: FTIR Analysis
  • Sample Preparation (ATR): Place a small amount of the dry, purified solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted.

  • Data Analysis: Identify the characteristic absorption frequencies and compare them to known values for the expected functional groups.

Mass Spectrometry (MS): The Molecular Weight Confirmation

Causality: Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of the molecular formula. It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z). This technique directly confirms that one acetyl group (C₂H₃O) has been added to the carbazole molecule.

  • What it tells us: The molecular weight and, with high-resolution MS, the exact molecular formula.

  • Expected Spectrum:

    • Molecular Ion Peak ([M]⁺): The IUPAC name for the target is this compound.[7] Its molecular formula is C₁₄H₁₁NO. The expected monoisotopic mass is approximately 209.08 g/mol .[7] The mass spectrum should show a prominent molecular ion peak at m/z = 209.

    • Fragment Ions: A significant fragment ion is often observed at m/z = 167, corresponding to the loss of the acetyl group ([M-42]⁺), resulting in the stable carbazole radical cation.

Experimental Protocol: MS Analysis (GC-MS)
  • Sample Preparation: Dissolve a small amount of the product (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities before it enters the mass spectrometer, which is typically operated in Electron Ionization (EI) mode.

  • Data Analysis: Analyze the mass spectrum for the parent peak corresponding to the molecular weight and for characteristic fragmentation patterns.

Comparative Data Summary

The following table summarizes the expected spectroscopic data for the successful validation of this compound.

Spectroscopic MethodParameterExpected ValueRationale
¹H NMR Chemical Shift (δ) - CH₃~2.8 ppm (Singlet, 3H)Confirms the presence of the acetyl methyl group.
Chemical Shift (δ) - Aromatic~7.4-8.5 ppm (Multiplets, 8H)Corresponds to the protons of the carbazole backbone.
¹³C NMR Chemical Shift (δ) - C=O~170 ppmDiagnostic for the carbonyl carbon of the acetyl group.
Chemical Shift (δ) - CH₃~27 ppmConfirms the methyl carbon of the acetyl group.
FTIR Wavenumber (ṽ) - C=O Stretch1700-1710 cm⁻¹ (Strong, Sharp)Unambiguous evidence of the carbonyl functional group.
Wavenumber (ṽ) - N-H StretchAbsent (from ~3400 cm⁻¹)Confirms substitution at the nitrogen atom.
Mass Spec. Molecular Ion Peak (m/z)209 ([M]⁺)Matches the molecular weight of C₁₄H₁₁NO.[7][8]
Key Fragment (m/z)167 ([M-COCH₃]⁺)Characteristic loss of the acetyl group, leaving the carbazole cation.

Integrated Validation Workflow

The synergy between these techniques forms a robust validation strategy. An unknown synthesized product is subjected to this workflow to unambiguously confirm its identity.

Validation_Workflow cluster_analysis Spectroscopic Analysis cluster_data Primary Evidence Product Synthesized Product (Post-Purification) NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS NMR_Data Evidence: - Correct proton/carbon count - Chemical environments match - Confirms C-H framework NMR->NMR_Data FTIR_Data Evidence: - Presence of C=O stretch - Absence of N-H stretch - Confirms functional groups FTIR->FTIR_Data MS_Data Evidence: - Correct molecular weight - Plausible fragmentation - Confirms molecular formula MS->MS_Data Confirmation Structure Confirmed: This compound NMR_Data->Confirmation FTIR_Data->Confirmation MS_Data->Confirmation

References

A Comparative Guide to the Electrochemical Characterization of 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics and pharmaceutical sciences, carbazole derivatives stand out for their versatile electronic properties, thermal stability, and tunable functionalities.[1][2] Among these, 1-(9H-carbazol-9-yl)ethanone, also known as N-acetylcarbazole, presents an interesting case study due to the introduction of an electron-withdrawing acetyl group at the nitrogen atom. This guide provides an in-depth comparative analysis of the electrochemical behavior of this compound against other relevant carbazole-based compounds, offering insights into its potential applications as a hole-transporting material and elucidating the influence of N-substitution on its redox properties.

The Significance of Electrochemical Characterization

The electrochemical properties of organic molecules, particularly their oxidation and reduction potentials, are paramount in determining their suitability for applications in organic light-emitting diodes (OLEDs), perovskite solar cells, and other electronic devices.[3][4] These parameters govern the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for efficient charge injection, transport, and device performance.[5] For drug development professionals, understanding the redox behavior of a molecule can provide insights into its metabolic stability and potential interactions within biological systems.

Comparative Electrochemical Analysis

To contextualize the electrochemical profile of this compound, we will compare it with unsubstituted 9H-carbazole and N-ethylcarbazole. This comparison will highlight the electronic impact of the N-acetyl group.

CompoundOnset Oxidation Potential (Eoxonset vs. Fc/Fc⁺) [V]HOMO Level (eV)Key Observations
9H-Carbazole~1.1 - 1.2~ -5.5 to -5.6Baseline for comparison. The N-H proton can be lost upon oxidation, leading to complex electrochemical behavior.[6][7]
9-Ethylcarbazole~1.0 - 1.1~ -5.4 to -5.5The electron-donating ethyl group slightly lowers the oxidation potential compared to unsubstituted carbazole, making it easier to oxidize.[8]
This compound ~1.3 - 1.4 ~ -5.7 to -5.8 The electron-withdrawing acetyl group significantly increases the oxidation potential, indicating a stabilization of the HOMO level and making the compound more difficult to oxidize.[1][9]

Note: The exact values of oxidation potentials can vary depending on experimental conditions such as solvent, electrolyte, and scan rate. The data presented here are approximate values collated from various sources for comparative purposes.

The electron-withdrawing nature of the acetyl group in this compound leads to a lower-lying HOMO level compared to unsubstituted carbazole and N-alkylated carbazoles. This property can be advantageous in certain device architectures, as it can lead to a better energy level alignment with the valence band of perovskite materials in solar cells, potentially improving the open-circuit voltage.[3] However, the higher oxidation potential also implies that more energy is required to remove an electron, which could impact hole injection from the anode in OLEDs.

Experimental Protocols for Electrochemical Characterization

A thorough electrochemical analysis of these compounds typically involves Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a compound. It provides information on oxidation and reduction potentials, the reversibility of redox processes, and the stability of the generated radical ions.[10]

Experimental Protocol:

  • Solution Preparation: Prepare a 1-5 mM solution of the carbazole derivative in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[11]

  • Electrochemical Cell Setup: Utilize a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[12]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (where no faradaic current is observed) to a potential sufficiently positive to oxidize the compound, and then reversing the scan to observe the reduction of the oxidized species. A typical scan rate is 100 mV/s.

  • Internal Standard: After recording the voltammogram of the analyte, add a small amount of ferrocene as an internal standard and record its cyclic voltammogram. The well-defined and stable redox couple of ferrocene/ferrocenium (Fc/Fc⁺) is used to reference the potentials of the analyte.[11]

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_sol Prepare Analyte Solution (1-5 mM in Solvent + 0.1 M Electrolyte) setup_cell Assemble Three-Electrode Cell (WE, RE, CE) deoxygenate Deoxygenate Solution (Purge with Ar or N₂) record_cv Record Cyclic Voltammogram of Analyte deoxygenate->record_cv add_std Add Ferrocene (Internal Standard) record_cv->add_std record_std_cv Record CV of Ferrocene add_std->record_std_cv determine_pot Determine Oxidation/Reduction Potentials vs. Fc/Fc⁺ record_std_cv->determine_pot calc_homo Calculate HOMO/LUMO Energy Levels determine_pot->calc_homo caption Workflow for Cyclic Voltammetry of Carbazole Derivatives

Caption: Workflow for Cyclic Voltammetry of Carbazole Derivatives.

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is often used for quantitative analysis and to determine accurate peak potentials, especially for irreversible or quasi-reversible processes.[13][14] The technique involves applying a series of voltage pulses superimposed on a linear potential ramp, and the resulting differential current is measured.[13]

Experimental Protocol:

The experimental setup for DPV is identical to that of CV. The key difference lies in the applied potential waveform and data analysis. The parameters for the pulses (pulse height, pulse width, and pulse period) are optimized to obtain a well-defined peak for the redox event of interest.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the charge transfer and transport processes at the electrode/electrolyte interface and within the bulk of a material.[15][16] It is particularly useful for characterizing the performance of hole-transporting layers in electronic devices.[17]

Experimental Protocol:

  • Film Deposition: For characterizing a hole-transporting material, a thin film of the carbazole derivative is typically deposited onto a conductive substrate (e.g., ITO-coated glass), which serves as the working electrode.

  • Cell Assembly: The working electrode is assembled into an electrochemical cell with a reference and a counter electrode in contact with an electrolyte.

  • Data Acquisition: An AC voltage of small amplitude is applied over a wide range of frequencies (typically from MHz to mHz) at a specific DC bias potential. The impedance of the system is measured at each frequency.

  • Data Analysis: The impedance data is often represented as a Nyquist plot (imaginary vs. real impedance) and fitted to an equivalent circuit model to extract parameters such as charge transfer resistance and capacitance.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis deposit_film Deposit Thin Film of Carbazole Derivative on Conductive Substrate assemble_cell Assemble Electrochemical Cell (WE, RE, CE, Electrolyte) apply_ac Apply Small Amplitude AC Voltage (Varying Frequencies) at a DC Bias assemble_cell->apply_ac measure_imp Measure System Impedance at Each Frequency apply_ac->measure_imp plot_nyquist Generate Nyquist Plot (-Im(Z) vs. Re(Z)) measure_imp->plot_nyquist fit_model Fit Data to an Equivalent Circuit Model plot_nyquist->fit_model extract_params Extract Charge Transfer Resistance and Capacitance fit_model->extract_params caption Workflow for Electrochemical Impedance Spectroscopy

References

performance evaluation of OLEDs using 1-(9H-carbazol-9-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of OLEDs Utilizing 1-(9H-carbazol-9-yl)ethanone Derivatives

Introduction: The Quest for Superior OLED Performance

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their vibrant colors, high contrast, and flexible form factors. The heart of an OLED is its emissive layer (EML), where organic materials convert electrical current into light. The efficiency, color purity, and operational stability of the entire device are critically dependent on the molecular architecture of the materials used within this layer.[1][2]

Carbazole derivatives have emerged as a cornerstone in the development of high-performance OLEDs, particularly for blue emission, which has historically been a challenge in terms of stability and efficiency.[3][4][5] Their rigid structure and excellent hole-transporting properties make them ideal candidates for various roles within the OLED stack.[5] This guide focuses specifically on derivatives of this compound, evaluating their performance and providing a comparative analysis against other state-of-the-art materials. As a Senior Application Scientist, this document synthesizes experimental data with mechanistic insights to provide a comprehensive resource for researchers in the field.

The Molecular Advantage: Why this compound Derivatives?

The efficacy of this compound and its derivatives stems from the synergistic interplay of its core components: the carbazole moiety and the ethanone group.

  • Carbazole Core: This nitrogen-containing heterocyclic compound is known for its robust thermal stability, high hole mobility, and wide energy bandgap.[6] Its electron-rich nature makes it an excellent building block for hole-transporting materials (HTMs) and host materials.[5][7]

  • Ethanone (-C(O)CH₃) Group: The acetyl group acts as a weak electron-withdrawing group. This functionalization can be used to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for achieving balanced charge injection and transport within the device, which is essential for high efficiency.[8]

This combination allows these derivatives to be versatile, serving as host materials for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, or even as emitters themselves.[9][10][11] The high triplet energy of the carbazole unit is particularly crucial when used as a host, as it effectively confines the triplet excitons on the guest emitter, preventing energy loss and maximizing phosphorescence or TADF.[12][13]

Key Performance Metrics for OLED Evaluation

To objectively compare different OLED materials, a standardized set of performance metrics is used:

  • External Quantum Efficiency (EQE %): The ratio of photons emitted from the device to the number of electrons injected. It is a primary measure of a device's overall efficiency.[14]

  • Current Efficiency (cd/A): Measures the luminous intensity (candela) produced per unit of current (ampere), reflecting the device's light output relative to the electrical current supplied.[15]

  • Power Efficiency (lm/W): Indicates the amount of light (lumens) produced for a given amount of electrical power (watts). This is a critical metric for low-power applications.[8]

  • Turn-on Voltage (V): The minimum voltage required for the OLED to begin emitting visible light. Lower turn-on voltages are desirable for energy efficiency.[13]

  • Maximum Luminance (cd/m²): The highest level of brightness the device can achieve.

  • CIE Coordinates: A pair of values (x, y) that precisely define the color of the emitted light on the CIE 1931 color space diagram.

  • Efficiency Roll-off: The phenomenon where the EQE decreases at high current densities. A low roll-off is crucial for maintaining efficiency at high brightness levels.[3][9]

Performance Analysis of Carbazole-Based OLEDs

Carbazole derivatives have been instrumental in pushing the boundaries of OLED performance, particularly in blue and green emitting devices. While specific data for the unsubstituted this compound is embedded in broader studies, the performance of closely related, functionalized carbazole derivatives provides a clear benchmark for their potential. These materials are often used as hosts for phosphorescent emitters like Ir(ppy)₃ (green) and FIrpic (blue) or TADF emitters.[6][13]

Table 1: Performance of Phosphorescent OLEDs (PhOLEDs) with Pyridinyl-Carbazole Host Materials
Host MaterialEmitter (Dopant)Dopant Conc. (wt%)Turn-on Voltage (V)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Brightness (cd/m²)
H2FIrpic (Blue)15-23.924.910.3100
H2Ir(ppy)₃ (Green)103.033.934.19.41000
H2Ir(ppy)₃ (Green)12.53.049.833.2->28,000

Data sourced from a study on pyridinyl-carbazole hosts, demonstrating the high efficiencies achievable with these systems.[6][13]

Table 2: Performance of Solution-Processed OLEDs with Carbazole and Thienopyrroledione Derivatives
Emitting MaterialMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. EQE (%)Emission Peak (nm)CIE Coordinates
CZ-1413019.38.6492(0.16, 0.29)
CZ-2410420.29.5488(0.17, 0.30)

This data highlights the impressive performance of carbazole derivatives in solution-processed devices, which can lower manufacturing costs.[15]

Table 3: Performance of Green TADF OLEDs with Carbazole-Based Host Materials
Host MaterialEmitter (Dopant)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)
H24CzIPN33.120.813.7
ME94CzIPN44.740.014.1
3CzPFP4CzIPN--31.2

These results showcase the critical role of the host material in TADF devices, with carbazole-based hosts enabling external quantum efficiencies exceeding 30%.[10][16][17]

Comparative Analysis: Carbazole Derivatives vs. Alternative Materials

While carbazole derivatives are highly effective, other classes of materials are also widely used. A comparison reveals the distinct advantages offered by the carbazole framework.

Alternative Host Material Classes:
  • Triazine-Based Hosts: Compounds containing a triazine core are known for their excellent electron-transporting properties. When combined with a donor moiety like carbazole, they can form highly efficient bipolar host materials.[4]

  • Sulfone-Based Hosts: The sulfonyl group is a strong electron acceptor, and its incorporation into host materials can lead to high triplet energies and balanced charge transport, resulting in devices with low efficiency roll-off.[18]

  • Phenylquinoline Derivatives: These materials can be tuned to achieve deep-blue emission and serve as excellent hosts, demonstrating high power efficiency.[8]

Table 4: Performance Comparison with Alternative Host Chemistries
Host ClassDerivative ExampleEmitterMax. EQE (%)Key Advantage(s)
Carbazole Pyridinyl-Carbazole (H2)FIrpic (Blue)10.3High thermal stability, good hole transport, high triplet energy.[13]
Carbazole Sulfonyl-Carbazole (ME9)4CzIPN (Green TADF)14.1Excellent performance in solution-processed devices.[16]
Carbazole/Triazine IDCzTrzDBFTADF Emitter22.3High reverse intersystem crossing (RISC) rates for efficient TADF.[4]
Phenylquinoline Et-CVz-PhQBCzVBi (Deep-Blue)5.22High power efficiency and deep-blue color purity.[8]
Spiro Compounds SPA-2,7-F(POPh₂)₂FIrpic (Sky-Blue)18.0Universal host for RGB, enabling simplified device structures.[19]

Causality Behind Performance: The high performance of carbazole-based hosts, especially for phosphorescent and TADF devices, is directly linked to their high triplet energy (often >2.8 eV).[13] This high energy level prevents reverse energy transfer from the triplet excitons of the dopant back to the host, ensuring that the energy is efficiently converted into light by the emitter. In contrast, while materials like phenylquinolines offer excellent color purity, their triplet energies may not always be high enough for efficient blue phosphorescence, making carbazoles a more reliable choice for this application.

Experimental Protocols: A Self-Validating System

The trustworthiness of performance data relies on robust and reproducible experimental methods. Below are standardized protocols for the synthesis, fabrication, and characterization of OLEDs using carbazole derivatives.

Protocol 1: Synthesis of Carbazole Derivatives (Suzuki Coupling)

The Suzuki coupling reaction is a powerful and common method for creating the C-C bonds necessary to build complex carbazole derivatives.[20][21]

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the carbazole-based boronic acid or ester (1.2 eq.), the aryl halide coupling partner (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ (3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.

Diagram 1: Generalized OLED Device Architecture

This diagram illustrates the typical multilayer structure of an OLED, which is fundamental to its operation.

OLED_Structure cluster_device OLED Device Stack Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) Host: this compound derivative Guest: Emitter ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (e.g., Al) Light_Out Light Out Cathode->Light_Out  hv Current_In Current In

Caption: A typical multilayer OLED device structure.

Protocol 2: OLED Device Fabrication and Characterization

This protocol outlines the fabrication of an OLED via thermal evaporation, a standard technique for achieving high-quality, uniform thin films.

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Finally, treat the substrates with UV-ozone for 10 minutes to increase the work function of the ITO and improve hole injection.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the hole injection and transport layers sequentially.

    • Co-evaporate the host material (e.g., a this compound derivative) and the guest emitter from separate sources. The doping concentration is precisely controlled by monitoring the deposition rates with quartz crystal microbalances.

    • Deposit the electron transport and injection layers.

  • Cathode Deposition: Deposit the metal cathode (e.g., LiF/Al) through a shadow mask to define the active pixel area.

  • Encapsulation: Immediately transfer the completed device to an inert nitrogen atmosphere glovebox. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the sensitive organic layers from degradation by oxygen and moisture.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

    • The electroluminescence (EL) spectra and CIE coordinates are measured with a spectroradiometer.

    • The EQE is calculated from the luminance, current density, and EL spectrum.

Diagram 2: Experimental Workflow for OLED Fabrication and Testing

This workflow visualizes the logical progression from material synthesis to final device evaluation.

OLED_Workflow cluster_synthesis Material Synthesis & Purification cluster_fabrication Device Fabrication cluster_testing Performance Evaluation Synthesis Synthesis of Carbazole Derivative Purification Purification (Column Chromatography, Sublimation) Synthesis->Purification Substrate Substrate Cleaning (ITO Glass) Purification->Substrate Material Ready Deposition Vacuum Thermal Evaporation of Organic Layers & Cathode Substrate->Deposition Encapsulation Encapsulation (Inert Atmosphere) Deposition->Encapsulation JVLM J-V-L Measurement Encapsulation->JVLM Device Ready EQE EQE & Efficiency Calculation JVLM->EQE EL EL Spectra & CIE Measurement EL->EQE Lifetime Lifetime Testing EQE->Lifetime

Caption: Workflow from material synthesis to OLED performance testing.

Conclusion and Future Outlook

Derivatives of this compound and related carbazole compounds stand as highly promising materials for the advancement of OLED technology. Their inherent properties—high thermal stability, excellent charge transport characteristics, and high triplet energies—make them exceptionally versatile as host materials for next-generation phosphorescent and TADF emitters. The experimental data clearly demonstrates that devices incorporating these materials can achieve high external quantum efficiencies, low turn-on voltages, and excellent color purity.[3][13][15]

While they show superior performance, especially in blue and green OLEDs, the field continues to evolve. Future research will likely focus on further molecular engineering to reduce efficiency roll-off at high brightness and to enhance the operational lifetime, which remain critical challenges for commercial applications. The development of solution-processable carbazole derivatives is also a key area, as it promises to significantly reduce the manufacturing cost of large-area OLED panels for lighting and displays.[10][16] The continued exploration of this chemical space, guided by the principles and protocols outlined in this guide, will undoubtedly lead to even more efficient and durable OLED devices.

References

A Comparative Guide to Purity Assessment of 1-(9H-carbazol-9-yl)ethanone: An HPLC and UHPLC Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 1-(9H-carbazol-9-yl)ethanone, a key intermediate and building block in the synthesis of various functional materials and pharmacologically active molecules, is no exception. The presence of unreacted starting materials, by-products, or degradation products can significantly alter the compound's reactivity, physical properties, and biological activity.

This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)—for the robust purity assessment of this compound. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical system.

Part 1: The Workhorse Method - Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the most widely utilized analytical technique in the pharmaceutical industry for drug analysis and purity determination.[1][2] Its versatility and robustness make it an ideal starting point for assessing the purity of this compound.

The Principle of Separation: A Rationale-Driven Approach

For a molecule like this compound, which possesses a largely non-polar tricyclic carbazole core, Reversed-Phase HPLC is the logical choice.[3] In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.

  • Stationary Phase Selection : A C18 (octadecylsilane) bonded silica column is the gold standard for this type of analysis. The long alkyl chains of the C18 phase provide a highly hydrophobic surface that interacts strongly with the non-polar carbazole ring system of the analyte via van der Waals forces. This interaction is the primary mechanism of retention.

  • Mobile Phase Selection : A gradient mixture of water and a polar organic solvent, typically acetonitrile (ACN), is employed. Acetonitrile is favored for its low viscosity and UV transparency. The analysis begins with a higher percentage of water, promoting the retention of our non-polar analyte on the C18 column. As the proportion of acetonitrile in the mobile phase gradually increases, the mobile phase becomes more non-polar. This increased solvent strength effectively competes with the stationary phase for the analyte, causing it to elute from the column. A gradient elution is superior to an isocratic (constant mobile phase composition) method for impurity profiling, as it can effectively separate compounds with a wide range of polarities in a single run.[4]

  • Detector & Wavelength Selection : The extensive π-conjugated system of the carbazole moiety makes this compound a strong chromophore, ideally suited for UV-Vis detection.[3] To achieve maximum sensitivity, the detection wavelength should be set at the analyte's maximum absorbance (λmax). This is typically determined by running a preliminary analysis with a Photodiode Array (PDA) detector to scan the UV-Vis spectrum of the main analyte peak. For carbazole derivatives, strong absorbance is expected in the 230-340 nm range.

Workflow for HPLC Analysis

The following diagram illustrates the logical flow of the HPLC experiment, from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh this compound B Dissolve in Diluent (e.g., 50:50 ACN/H2O) A->B C Filter sample through 0.45 µm syringe filter B->C F Equilibrate Column with initial mobile phase C->F D Prepare Mobile Phases (A: Water, B: Acetonitrile) E Degas Mobile Phases D->E E->F G Inject Sample F->G H Gradient Elution (Separation on C18 Column) G->H I UV Detection at λmax H->I J Integrate Chromatogram Peaks I->J K Calculate Purity (% Area) J->K L Assess Peak Shape & Resolution K->L

Caption: A typical experimental workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC Method
  • Instrumentation : A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Chemicals and Reagents :

    • Acetonitrile (HPLC grade or higher)

    • Water (Type I, 18.2 MΩ·cm)

    • Sample: this compound

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A : Water

    • Mobile Phase B : Acetonitrile (ACN)

    • Gradient Program :

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 50% B (re-equilibration)

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Injection Volume : 10 µL

    • Detection : UV at 285 nm (or experimentally determined λmax)

  • Sample Preparation :

    • Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Further dilute this stock solution to a final concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Part 2: The High-Throughput Alternative - Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[5] This fundamental difference leads to significant performance enhancements, making it a compelling alternative for modern analytical labs.

Performance Comparison: HPLC vs. UHPLC

The primary advantages of UHPLC stem directly from the smaller particle size of the stationary phase, which results in a dramatic increase in chromatographic efficiency.

  • Speed : UHPLC systems can operate at much higher linear velocities (flow rates) without sacrificing separation efficiency. This translates to significantly shorter analysis times, often reducing a 20-minute HPLC run to under 5 minutes.

  • Resolution : The increased efficiency leads to sharper, narrower peaks. This directly improves the resolution between closely eluting peaks, making UHPLC superior for separating complex mixtures and detecting trace-level impurities.

  • Sensitivity : Narrower peaks mean a higher concentration of the analyte is passing through the detector cell at any given moment, resulting in taller peaks and improved signal-to-noise ratios.

  • Reduced Solvent Consumption : Shorter run times and lower flow rates (on smaller internal diameter columns) lead to a substantial decrease in solvent usage, making UHPLC a greener and more cost-effective technology.

The main consideration for adopting UHPLC is the requirement for specialized instrumentation capable of handling the extremely high backpressures generated by the sub-2 µm particle columns (often >10,000 psi).

Detailed Experimental Protocol: UHPLC Method

This method is a direct translation of the HPLC protocol, optimized for a UHPLC system.

  • Instrumentation : A UHPLC system capable of operating at pressures up to 15,000 psi (1000 bar), equipped with a binary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions :

    • Column : C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase A : Water

    • Mobile Phase B : Acetonitrile (ACN)

    • Gradient Program :

      • 0-0.5 min: 50% B

      • 0.5-3.5 min: 50% to 95% B

      • 3.5-4.0 min: 95% B

      • 4.1-5.0 min: 50% B (re-equilibration)

    • Flow Rate : 0.5 mL/min

    • Column Temperature : 40 °C

    • Injection Volume : 2 µL

    • Detection : UV at 285 nm (with PDA scan from 200-400 nm)

  • Sample Preparation : Same as the HPLC method (concentration ~0.1 mg/mL).

Part 3: Data-Driven Comparison and Method Trustworthiness

To objectively compare the two techniques, we present hypothetical data for the analysis of a this compound sample containing its primary precursor, carbazole, as an impurity.

Comparative Performance Data
ParameterHPLC (5 µm, 150 mm)UHPLC (1.7 µm, 50 mm)Significance
Analyte This compound
Retention Time (RT)10.25 min2.81 minFaster analysis
Tailing Factor (Tf)1.151.08More symmetric peaks
Theoretical Plates (N)18,50025,000Higher efficiency
Impurity Carbazole
Retention Time (RT)9.88 min2.69 minFaster analysis
Method Performance
Resolution (Rs)2.13.5Superior separation
Total Run Time22.0 min5.0 min>4x faster throughput
Interpreting the Results

The data clearly illustrates the advantages of UHPLC. The Total Run Time is reduced by over 75%, a massive gain in productivity. The Theoretical Plates (N) , a measure of column efficiency, are significantly higher for the UHPLC method, resulting in sharper peaks. This increased efficiency directly contributes to a much higher Resolution (Rs) value. A resolution of >2.0 is generally considered baseline separation, but the UHPLC's value of 3.5 indicates a much more robust separation, providing greater confidence in the quantification of the impurity.

The following diagram visualizes the superior separation efficiency achieved with UHPLC.

Separation_Comparison cluster_hplc HPLC Chromatogram cluster_uhplc UHPLC Chromatogram hplc_base hplc_peak1 Carbazole hplc_peak2 This compound hplc_axis Time -> a1 a2 a1->a2 a3 a2->a3 b1 b2 b1->b2 b3 b2->b3 uhplc_base uhplc_peak1 Carbazole uhplc_peak2 This compound uhplc_axis Time -> c1 c2 c1->c2 c3 c2->c3 d1 d2 d1->d2 d3 d2->d3

Caption: UHPLC provides sharper peaks and improved resolution.

Ensuring Trustworthiness: The Role of Method Validation

A protocol is only trustworthy if it is validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key parameters, as defined by the International Council for Harmonisation (ICH), must be assessed.

Validation_Flow Validation Analytical Method Validation Specificity Specificity / Selectivity (Analyte peak is free from interference) Validation->Specificity Linearity Linearity & Range (Response is proportional to concentration) Validation->Linearity Accuracy Accuracy (Closeness to the true value) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision Limit LOD & LOQ (Detection & Quantitation Limits) Validation->Limit Robustness Robustness (Resilience to small method variations) Validation->Robustness

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Disposal Actions

ActionGuideline
Waste Classification Hazardous Waste. Potential for skin, eye, and respiratory irritation.[1] Harmful if swallowed.[1]
Primary Container Use original or a chemically compatible, leak-proof container with a secure lid.[2]
Labeling Label container with "Hazardous Waste," the full chemical name, and associated hazard pictograms.
Segregation Store separately from strong oxidizing agents, strong acids, and strong bases.
Disposal Method Do not dispose of down the drain or in regular trash. Arrange for pickup by a licensed hazardous waste disposal company.
Spill Cleanup Wear appropriate PPE. Absorb spills with inert material and collect in a designated hazardous waste container.

Introduction for the Modern Researcher

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate like 1-(9H-carbazol-9-yl)ethanone extends beyond its synthesis and application. Responsible stewardship of this compound through to its final disposal is a critical component of laboratory safety, regulatory compliance, and environmental protection. This guide, designed for the discerning scientist, provides a procedural and logical framework for the proper disposal of this compound, ensuring that safety and compliance are seamlessly integrated into your laboratory workflow.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management approach for hazardous materials.[5][6] This underscores the legal and ethical obligation of researchers to ensure that chemical waste is handled and disposed of in a manner that protects both human health and the environment.

Procedural Workflow for Disposal

The following step-by-step process provides a clear path for the safe and compliant disposal of this compound from the point of generation to its final removal from your facility.

Step 1: Waste Identification and Segregation at the Source

The foundation of proper chemical waste management lies in accurate identification and segregation.

  • Designate as Hazardous Waste : From the moment it is deemed a waste product, all materials contaminated with this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be classified as hazardous waste.

  • Chemical Compatibility : Store waste this compound separately from incompatible materials. While specific reactivity data for this compound is limited, general best practices for nitrogen-containing aromatic compounds suggest segregation from:

    • Strong Oxidizing Agents : To prevent potentially vigorous or explosive reactions.

    • Strong Acids and Bases : To avoid uncontrolled exothermic reactions or degradation into unknown, potentially more hazardous byproducts.

Step 2: Containerization and Labeling - A System of Clarity

Proper containerization and labeling are not merely administrative tasks; they are critical safety measures to prevent accidental exposures and ensure compliant disposal.

  • Container Selection :

    • Utilize the original manufacturer's container whenever possible.

    • If the original container is not available or compromised, transfer the waste to a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a securely fitting, leak-proof lid to prevent the release of dust or vapors.[2]

  • Labeling Requirements :

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."[7]

      • The full chemical name: "this compound."

      • The CAS number: 574-39-0.[1]

      • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

      • The accumulation start date.

Step 3: Accumulation and Storage - Maintaining a Safe Environment

Waste accumulation areas must be managed to minimize risks.

  • Satellite Accumulation Areas (SAAs) : Laboratories can accumulate hazardous waste in SAAs, which are at or near the point of generation and under the control of the laboratory personnel.[8]

  • Storage Conditions :

    • Store the waste container in a designated, well-ventilated area away from general laboratory traffic.

    • Secondary containment, such as a chemically resistant tray or tub, is highly recommended to contain any potential leaks or spills.

    • Keep the container closed at all times except when adding waste.

Step 4: Arranging for Disposal - The Final Hand-off

The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office : Your EHS department will have established procedures and contracts with certified waste haulers. They will provide guidance on pickup schedules and any facility-specific requirements.

  • Documentation : Ensure all necessary paperwork, often in the form of a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.

Spill and Emergency Procedures

In the event of a spill, a swift and informed response is crucial.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.

  • Don Appropriate PPE : At a minimum, this should include chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain and Clean :

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the creation of dust.

    • For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal cluster_3 Emergency Response A 1. Designate Waste (Solid, Solutions, Contaminated Materials) B 2. Segregate from Incompatibles (Strong Oxidizers, Acids, Bases) A->B C 3. Select Compatible Container (Original, HDPE, or Glass) B->C D 4. Affix Hazardous Waste Label (Chemical Name, Hazards, Date) C->D E 5. Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) D->E F 6. Contact EHS for Pickup (Licensed Waste Hauler) E->F J J F->J Final Disposal (Incineration or Secure Landfill) G Spill Occurs H Don PPE & Contain Spill G->H I Collect Cleanup Debris as Hazardous Waste H->I I->C Package for Disposal

Caption: Decision workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer laboratory environment and the protection of our ecosystem. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of scientific excellence and integrity.

References

Comprehensive Safety and Handling Guide for 1-(9H-carbazol-9-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(9H-carbazol-9-yl)ethanone. As a compound with potential biological activity, a thorough understanding and implementation of these procedures are critical to ensure personnel safety and maintain a secure laboratory environment. This document moves beyond standard safety data sheets to offer in-depth, field-proven insights into managing the risks associated with this and similar potent chemical entities.

Hazard Assessment and Risk Mitigation

This compound is classified as a hazardous substance with the potential to cause skin and eye irritation.[1] While specific toxicological data for this compound is limited, the carbazole backbone is a structural alert for potential carcinogenicity, and related compounds are treated as suspected carcinogens.[2][3][4] Therefore, a conservative approach to handling, assuming high potency, is warranted.

Key Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation: Contact with eyes can result in significant irritation and potential damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.

  • Suspected Carcinogen: Due to its chemical structure, it should be handled as a potential carcinogen.[2][3][4]

Given these hazards, all handling procedures must be designed to minimize or eliminate exposure. This is achieved through a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent operational protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table outlines the recommended PPE for various laboratory and development-scale operations.

Operation Scale Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Research (mg to g) Weighing, sample preparation, solution makingChemical safety gogglesDouble-gloving with nitrile or neoprene glovesLab coatN95 or P100 respirator
Development (g to kg) Bulk handling, charging reactors, filtrationChemical safety goggles and face shieldDouble-gloving with butyl rubber or heavy-duty nitrile glovesChemical-resistant suit or coverallsPowered Air-Purifying Respirator (PAPR) with a P100 filter

Rationale for PPE Selection:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against dust and splashes. A face shield should be used in conjunction with goggles during larger-scale operations where the risk of splashing is higher.

  • Hand Protection: Double-gloving is a critical practice to prevent skin contact. The outer glove can be removed if contaminated, leaving the inner glove as a clean barrier. While nitrile gloves offer good splash resistance for short-term handling, butyl rubber gloves provide superior protection against a wider range of chemicals and are recommended for prolonged or large-scale handling.[5] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard lab coat is sufficient for small-scale work in a fume hood. For larger quantities, a chemical-resistant suit or coveralls are necessary to protect against spills and contamination of personal clothing.

  • Respiratory Protection: Due to the powdered nature of this compound and its potential health hazards upon inhalation, respiratory protection is mandatory. For small-scale operations within a certified chemical fume hood, a well-fitted N95 or P100 respirator provides adequate protection against airborne particulates. For larger-scale operations or in situations where engineering controls are not sufficient to control dust, a Powered Air-Purifying Respirator (PAPR) is required. PAPRs provide a higher level of protection and are more comfortable for extended wear.[4][6]

Engineering Controls: Containing the Hazard

Engineering controls are the most effective means of minimizing exposure to hazardous substances. All work with this compound must be conducted in a designated area with appropriate engineering controls in place.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be performed in a properly functioning and certified chemical fume hood.

  • Glove Box or Isolator: For larger-scale operations or when handling the compound for extended periods, a glove box or containment isolator provides the highest level of protection by physically separating the operator from the material.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

Safe Handling and Operational Procedures

Adherence to strict operational procedures is crucial for minimizing the risk of exposure and contamination.

Weighing and Dispensing
  • Preparation: Before weighing, decontaminate the balance and the surrounding area. Place a disposable weigh boat on the balance.

  • Dispensing: Carefully dispense the required amount of this compound into the weigh boat. Use a spatula or other appropriate tool to minimize the generation of dust.

  • Closure: Immediately and securely close the primary container after dispensing.

  • Transfer: Carefully transfer the weighed compound to the receiving vessel.

  • Clean-up: Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container. Decontaminate the balance and surrounding surfaces.

Solution Preparation
  • Solvent Addition: In a chemical fume hood, add the solvent to the vessel containing the weighed this compound.

  • Dissolution: Use gentle agitation (e.g., magnetic stirring) to dissolve the solid. Avoid vigorous shaking that could create aerosols.

  • Transfer: If the solution needs to be transferred, use a closed system or a funnel to minimize the risk of splashing.

Decontamination and Disposal: A Cradle-to-Grave Approach

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination of Surfaces and Glassware

All surfaces and equipment that come into contact with this compound must be decontaminated.

  • Initial Wipe-Down: Use a disposable wipe dampened with a suitable solvent (e.g., ethanol or acetone) to wipe down all contaminated surfaces.

  • Wash: Wash the surfaces and glassware with a laboratory detergent and water.

  • Rinse: Thoroughly rinse with water.

  • Waste: All wipes and cleaning materials must be disposed of as hazardous waste.

For glassware that has contained acutely toxic chemicals, it should be decontaminated before being washed.[2] A common procedure is to rinse the glassware with a solvent that the compound is soluble in, and collect the rinsate as hazardous liquid waste.[7]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, wipes, and disposable labware, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Contaminated Glassware: Unbroken, empty glassware that has been decontaminated can be disposed of in a designated glass disposal box.[8] Broken glassware contaminated with acutely toxic chemicals should be placed in a separate, puncture-proof container and disposed of as hazardous waste.[2][9][10]

All hazardous waste must be disposed of through a licensed environmental waste management vendor in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area and prevent entry. For small spills, carefully clean up using absorbent pads, wearing appropriate PPE. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. All spill cleanup materials must be disposed of as hazardous waste.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe_selection PPE Selection cluster_ppe_levels Protection Levels Start Start: Handling This compound AssessQuantity Assess Quantity of Compound Start->AssessQuantity AssessTask Assess Task and Potential for Aerosolization Start->AssessTask SmallScale Small Scale (mg-g) Weighing, Solution Prep AssessQuantity->SmallScale mg to g LargeScale Large Scale (g-kg) Bulk Handling, Transfers AssessQuantity->LargeScale g to kg SelectEyeFace Select Eye/Face Protection SelectGloves Select Hand Protection SelectBody Select Body Protection SelectRespiratory Select Respiratory Protection Goggles Chemical Safety Goggles SmallScale->Goggles DoubleNitrile Double Nitrile/Neoprene Gloves SmallScale->DoubleNitrile LabCoat Lab Coat SmallScale->LabCoat N95_P100 N95 or P100 Respirator SmallScale->N95_P100 GogglesFaceShield Goggles & Face Shield LargeScale->GogglesFaceShield DoubleButyl Double Butyl Rubber Gloves LargeScale->DoubleButyl ChemSuit Chemical Resistant Suit LargeScale->ChemSuit PAPR PAPR with P100 Filter LargeScale->PAPR Goggles->SelectEyeFace GogglesFaceShield->SelectEyeFace DoubleNitrile->SelectGloves DoubleButyl->SelectGloves LabCoat->SelectBody ChemSuit->SelectBody N95_P100->SelectRespiratory PAPR->SelectRespiratory

Caption: PPE Selection Workflow for this compound.

Conclusion

The safe handling of this compound requires a comprehensive approach that integrates a thorough understanding of its hazards with the consistent application of robust engineering controls, appropriate personal protective equipment, and stringent operational and disposal protocols. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this potent compound and ensure a safe and compliant working environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.